2-Ethyl-3,5-dimethylpyrazine-13C2
説明
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特性
分子式 |
C8H12N2 |
|---|---|
分子量 |
138.18 g/mol |
IUPAC名 |
2-(1,2-13C2)ethyl-3,5-dimethylpyrazine |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3/i1+1,4+1 |
InChIキー |
JZBCTZLGKSYRSF-VFZPYAPFSA-N |
異性体SMILES |
CC1=CN=C(C(=N1)C)[13CH2][13CH3] |
正規SMILES |
CCC1=NC=C(N=C1C)C |
製品の起源 |
United States |
Foundational & Exploratory
What are the chemical properties of 2-Ethyl-3,5-dimethylpyrazine-13C2?
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-3,5-dimethylpyrazine-13C2
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, compiled for researchers, scientists, and professionals in drug development. Due to the nature of isotopically labeled compounds, this guide also includes extensive data on the unlabeled parent compound, 2-Ethyl-3,5-dimethylpyrazine, to provide a thorough comparative context.
Introduction
2-Ethyl-3,5-dimethylpyrazine is a heterocyclic organic compound belonging to the pyrazine (B50134) class.[1][2][3] These compounds are notable for their presence in various foods and are significant contributors to their aroma and flavor, often described as nutty, roasted, or coffee-like.[1][2][4] The isotopically labeled variant, this compound, incorporates two carbon-13 isotopes.[5] This labeling renders it an invaluable tool in analytical chemistry, primarily as an internal standard or tracer for quantitative analysis using techniques such as mass spectrometry and NMR spectroscopy.[6]
Chemical and Physical Properties
The core chemical properties of both the labeled and unlabeled compounds are summarized below. The primary distinction lies in their molecular weights due to isotopic enrichment.
Table 1: General Chemical Properties
| Property | This compound | 2-Ethyl-3,5-dimethylpyrazine |
| Molecular Formula | C6^13C2H12N2[6] | C8H12N2[1][3][4][7] |
| Molecular Weight | 138.18 g/mol [6] | 136.19 g/mol [1][4][7] |
| CAS Number | Not Available | 13925-07-0[1][7] |
| Appearance | Colorless to light yellow liquid[4][8] | Colorless to slightly yellow liquid[1] |
| Odor | - | Toasted nut, chocolaty, sweet woody[1][2] |
Table 2: Physicochemical Data for 2-Ethyl-3,5-dimethylpyrazine
| Property | Value |
| Boiling Point | 180-181 °C[2][9] |
| Density | 0.965 g/mL at 25 °C[2][9] |
| Refractive Index | n20/D 1.5015[2][9] |
| Flash Point | 69.4 °C[4][8] |
| Solubility | Soluble in water, oils, and organic solvents[1] |
| logP | 1.59[3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and quantification of 2-Ethyl-3,5-dimethylpyrazine. While specific spectra for the 13C2-labeled variant are proprietary to manufacturers, the data for the unlabeled compound are well-documented.
Table 3: Spectroscopic Information for 2-Ethyl-3,5-dimethylpyrazine
| Technique | Data Availability |
| Mass Spectrometry | Electron Ionization (EI) mass spectra are available in public databases like NIST.[7] |
| 1H NMR | Spectra are available from suppliers like Sigma-Aldrich.[1] |
| 13C NMR | Spectra are available from various sources.[1] |
Experimental Protocols
The synthesis of 2-Ethyl-3,5-dimethylpyrazine is well-established. The isotopically labeled version is synthesized using similar methodologies, substituting standard reagents with their 13C-labeled counterparts. Below is a generalized protocol for the synthesis of the unlabeled compound.
Synthesis of 2-Ethyl-3,5-dimethylpyrazine
A common method for the synthesis of 2-Ethyl-3,5-dimethylpyrazine involves the alkylation of a dimethylpyrazine. One documented procedure involves the reaction of 2,5-dimethylpyrazine (B89654) with n-propionaldehyde in the presence of iron (II) sulfate (B86663) and sulfuric acid.[10][11]
Key Steps:
-
Reaction Setup: 2,5-dimethylpyrazine and FeSO4·7H2O are mixed in water.
-
Acidification: Concentrated sulfuric acid is added dropwise while maintaining a low temperature.
-
Oxidation: Hydrogen peroxide is added, followed by the portion-wise addition of n-propionaldehyde.
-
Reaction: The mixture is heated to 50-60°C for several hours.
-
Workup: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The aqueous phase is neutralized, and a second extraction is performed.
-
Purification: The combined organic phases are concentrated, and the product is purified by column chromatography.[10][11]
Diagrams
Logical Workflow for the Synthesis of 2-Ethyl-3,5-dimethylpyrazine
Caption: A generalized workflow for the chemical synthesis of 2-Ethyl-3,5-dimethylpyrazine.
Application of this compound in Quantitative Analysis
Caption: Workflow illustrating the use of this compound as an internal standard.
Conclusion
This compound is a critical analytical tool for researchers, while its unlabeled counterpart is a significant compound in the flavor and fragrance industry. This guide provides essential chemical and physical data, along with procedural insights, to support its application in scientific research and development. The provided data and workflows offer a foundational understanding for professionals working with this and similar compounds.
References
- 1. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-3,5-dimethylpyrazine | 27043-05-6 [chemicalbook.com]
- 3. Showing Compound 2-Ethyl-3,5-dimethylpyrazine (FDB020021) - FooDB [foodb.ca]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 8. innospk.com [innospk.com]
- 9. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 11. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
Unraveling the Molecular Fingerprint: A Technical Guide to the Mass Spectrum of 2-Ethyl-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 2-Ethyl-3,5-dimethylpyrazine, a significant volatile organic compound found in various food products and insect communication systems.[1][2] This document details the fragmentation patterns, experimental protocols for its analysis, and a visual representation of its molecular breakdown under electron ionization.
Core Data: Mass Spectrum of 2-Ethyl-3,5-dimethylpyrazine
The mass spectrum of 2-Ethyl-3,5-dimethylpyrazine, obtained via electron ionization (EI), reveals a distinct fragmentation pattern that serves as its molecular fingerprint. The key quantitative data, including the mass-to-charge ratio (m/z) and the relative intensity of each fragment, are summarized in the table below. The molecular formula for this compound is C₈H₁₂N₂ with a molecular weight of 136.19 g/mol .[3][4]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 27 | 15.3 | C₂H₃⁺ |
| 29 | 9.9 | C₂H₅⁺ |
| 39 | 15.8 | C₃H₃⁺ |
| 42 | 26.7 | C₃H₆⁺ / C₂H₄N⁺ |
| 52 | 8.9 | C₄H₄⁺ |
| 53 | 11.4 | C₄H₅⁺ |
| 66 | 5.4 | C₅H₆⁺ |
| 80 | 5.0 | C₅H₆N⁺ |
| 94 | 8.4 | C₅H₄N₂⁺ |
| 107 | 14.4 | [M-C₂H₅]⁺ |
| 108 | 9.9 | [M-C₂H₄]⁺ |
| 121 | 100.0 | [M-CH₃]⁺ (Base Peak) |
| 135 | 28.7 | [M-H]⁺ |
| 136 | 38.6 | [M]⁺ (Molecular Ion) |
Data sourced from the NIST Mass Spectrometry Data Center.[3]
Deciphering the Fragmentation Pathway
The fragmentation of 2-Ethyl-3,5-dimethylpyrazine under electron ionization follows predictable pathways for alkylpyrazines. The molecular ion ([M]⁺) is observed at m/z 136. The base peak at m/z 121 corresponds to the loss of a methyl radical ([M-CH₃]⁺), indicating the relative lability of the methyl group attached to the pyrazine (B50134) ring. Another significant fragmentation is the loss of an ethyl radical, resulting in the peak at m/z 107 ([M-C₂H₅]⁺). The peak at m/z 135 represents the loss of a single hydrogen atom ([M-H]⁺).
Experimental Protocols
The analysis of volatile organic compounds like 2-Ethyl-3,5-dimethylpyrazine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[5] This technique allows for the separation of individual components from a complex mixture followed by their identification based on their mass spectra.
1. Sample Preparation and Introduction:
-
Headspace Analysis: For solid or liquid samples containing the analyte, headspace sampling is a common technique. The sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the gas phase above the sample. A sample of this headspace gas is then injected into the GC-MS system.
-
Direct Injection: If the analyte is in a relatively pure liquid form or dissolved in a suitable solvent, a small volume can be directly injected into the GC.
2. Gas Chromatography (GC) Parameters:
-
Column: A nonpolar capillary column, such as a DB-5 or HP-5, is typically used for the separation of alkylpyrazines.[6]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) is the standard method for generating fragments. Electrons with a typical energy of 70 eV are used to bombard the molecules eluting from the GC column.
-
Mass Analyzer: A quadrupole mass analyzer is commonly used to separate the resulting ions based on their mass-to-charge ratio.
-
Detector: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.
-
Mass Range: The instrument is set to scan a mass range that includes the molecular weight of the target analyte and its expected fragments (e.g., m/z 20-200).
The logical workflow for the analysis is depicted in the diagram below.
References
- 1. Showing Compound 2-Ethyl-3,5-dimethylpyrazine (FDB020021) - FooDB [foodb.ca]
- 2. 2-Ethyl-3,5-dimethylpyrazine|High-Purity Reference Standard [benchchem.com]
- 3. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 4. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
An In-depth Technical Guide to Stable Isotope Labeling for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stable Isotope Labeling in Metabolic Research
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing common atoms like carbon-12 (¹²C) or nitrogen-14 (¹⁴N) with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N), researchers can track the transformation of these labeled compounds through intricate metabolic networks.[1][2][3][4] This methodology provides a dynamic view of cellular metabolism, offering insights into metabolic fluxes, pathway activities, and the biosynthesis of crucial molecules.[5][6][7][8] The use of stable isotopes, unlike radioactive isotopes, poses no radiation risk, making them safe for a wide range of in vitro and in vivo studies, including those in human subjects.[2]
The core principle of stable isotope labeling lies in the ability of analytical instruments, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to differentiate between molecules containing light and heavy isotopes based on their mass or nuclear spin properties.[2][5][8][9][10] This allows for the precise quantification of the incorporation of labeled atoms from a precursor into various downstream metabolites.[11] This analytical power has made stable isotope labeling an indispensable tool in fundamental biology, drug discovery, and clinical research for elucidating disease mechanisms and identifying novel therapeutic targets.[2][7][12][13]
Core Concepts and Applications
Stable isotope labeling can be employed in two main experimental approaches: targeted and untargeted metabolomics.
-
Targeted Metabolomics: This approach focuses on the detailed analysis of a predefined set of metabolites within a specific pathway.[14] By using specifically labeled precursors, researchers can quantify the flux through pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[15][16]
-
Untargeted Metabolomics: In this global approach, a uniformly labeled substrate (e.g., U-¹³C-glucose) is used to label as many metabolites as possible.[5][17] This allows for the discovery of novel metabolic pathways and the identification of unexpected metabolic reprogramming in response to genetic or environmental perturbations.[5][18]
Key applications of stable isotope labeling in metabolic research include:
-
Metabolic Flux Analysis (MFA): MFA is a quantitative method used to determine the rates (fluxes) of metabolic reactions within a biochemical network.[1][8][11][15][16] By measuring the isotopic enrichment in downstream metabolites, researchers can calculate the flow of atoms through various pathways.[11][15][16]
-
Pathway Elucidation and Discovery: Stable isotope tracing is instrumental in confirming known metabolic pathways and discovering new ones.[5] By tracking the labeled atoms, researchers can map the connections between different metabolites and enzymes.
-
Drug Discovery and Development: In the pharmaceutical industry, stable isotope labeling is crucial for understanding a drug's mechanism of action, its metabolic fate (ADME - absorption, distribution, metabolism, and excretion), and its off-target effects.[19][13] It aids in identifying drug targets and assessing the efficacy and safety of new therapeutic agents.[19][13]
-
Biomarker Discovery: Altered metabolic pathways are a hallmark of many diseases, including cancer.[20] Stable isotope labeling can help identify metabolic biomarkers for early diagnosis, prognosis, and monitoring treatment response.
Common Stable Isotopes in Metabolic Research
The choice of stable isotope depends on the specific metabolic pathway and molecules of interest. The most commonly used isotopes include:
| Isotope | Natural Abundance (%) | Common Labeled Precursors | Primary Applications |
| ¹³C | 1.1 | [U-¹³C]-Glucose, [1,2-¹³C₂]-Glucose, [U-¹³C]-Glutamine | Tracing central carbon metabolism, glycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway, fatty acid synthesis.[21] |
| ¹⁵N | 0.37 | [U-¹⁵N]-Glutamine, ¹⁵N-labeled amino acids | Tracing nitrogen metabolism, amino acid synthesis and catabolism, nucleotide biosynthesis.[4][22] |
| ²H (D) | 0.015 | Deuterated water (D₂O), deuterated fatty acids | Probing redox metabolism, fatty acid and cholesterol synthesis. |
| ¹⁸O | 0.2 | ¹⁸O-labeled water | Investigating enzymatic reactions involving water, such as hydrolysis. |
Experimental Workflow
A typical stable isotope labeling experiment follows a well-defined workflow, from experimental design to data analysis and interpretation.
Caption: A generalized experimental workflow for stable isotope labeling studies.
Detailed Experimental Protocols
Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells for LC-MS Analysis
This protocol outlines the steps for labeling adherent mammalian cells with [U-¹³C]-glucose and preparing cell extracts for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
[U-¹³C]-Glucose (≥99% enrichment)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge (4°C)
-
Vacuum concentrator
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Culture cells under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free medium with [U-¹³C]-glucose to the desired final concentration (e.g., 10 mM) and 10% dFBS. Warm the medium to 37°C before use.
-
Adaptation to Labeling Medium (for steady-state analysis): For steady-state metabolic flux analysis, it is crucial to adapt the cells to the labeling medium for a period equivalent to several cell doublings (typically 24-48 hours) to ensure isotopic equilibrium is reached.[3]
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium to each well.
-
-
Incubation: Incubate the cells for the desired labeling period. For kinetic studies, this can range from minutes to hours. For steady-state analysis, incubate for at least 24 hours.
-
Metabolism Quenching and Metabolite Extraction:
-
Place the culture plates on ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
-
Immediately wash the cells with 2 mL of ice-cold PBS. Aspirate the PBS completely.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Incubate at -80°C for 15 minutes to precipitate proteins.[3]
-
-
Cell Harvesting:
-
Sample Processing:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at >14,000 x g at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
-
Storage: Store the dried metabolite extracts at -80°C until LC-MS analysis.
-
Sample Reconstitution: Prior to LC-MS analysis, reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.
Protocol 2: ¹⁵N-Glutamine Tracing in Cancer Cell Culture for GC-MS Analysis
This protocol details the procedure for tracing nitrogen metabolism in cancer cells using [α-¹⁵N]-glutamine and analyzing amino acid enrichment by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Glutamine-free cell culture medium
-
[α-¹⁵N]-Glutamine (≥99% enrichment)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Methanol (GC-MS grade)
-
Chloroform (B151607) (GC-MS grade)
-
Water (GC-MS grade)
-
6 M HCl
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard media to the desired confluency.
-
The day before the experiment, switch the cells to glutamine-free medium supplemented with the desired concentration of [α-¹⁵N]-glutamine and 10% dFBS.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).[23]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Quench metabolism by adding liquid nitrogen directly to the culture dish.
-
Add a cold extraction solvent, typically a methanol/water mixture (e.g., 80:20 v/v), and scrape the cells.
-
-
Phase Separation:
-
Transfer the cell lysate to a new tube.
-
Add chloroform to create a biphasic mixture (e.g., methanol:water:chloroform, 2:1:2 v/v/v).
-
Vortex thoroughly and centrifuge to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein (interphase) fractions.
-
-
Protein Hydrolysis for Amino Acid Analysis:
-
Collect the protein pellet.
-
Add 6 M HCl and hydrolyze the protein at 110°C for 24 hours.
-
Dry the hydrolysate under a stream of nitrogen gas.
-
-
Derivatization:
-
Resuspend the dried amino acids in a suitable solvent.
-
Add the derivatization agent (e.g., MTBSTFA) and incubate at an elevated temperature (e.g., 70°C) to create volatile amino acid derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the amino acid derivatives on a suitable GC column.
-
Analyze the mass spectra to determine the isotopic enrichment of ¹⁵N in each amino acid.
-
-
Data Analysis:
-
Identify metabolite peaks based on retention time and mass-to-charge ratio (m/z).
-
Calculate the fractional enrichment of ¹⁵N in glutamine and its downstream metabolites.
-
Apply corrections for natural isotope abundance.[23]
-
Data Presentation: Quantitative Metabolic Flux Data
The following tables summarize representative quantitative data from metabolic flux analysis studies in cancer cells, highlighting the altered metabolic phenotypes often observed.
Table 1: Relative Metabolic Fluxes in Central Carbon Metabolism of Cancer Cells
| Metabolic Pathway | Reaction | Relative Flux (Normalized to Glucose Uptake) | Reference |
| Glycolysis | Glucose -> G6P | 100 | [20] |
| F6P -> F1,6BP | 85 | [20] | |
| GAP -> PYR | 170 | [20] | |
| PYR -> Lactate | 150 | [20] | |
| Pentose Phosphate Pathway | G6P -> 6PG | 15 | [20] |
| TCA Cycle | PYR -> Acetyl-CoA (PDH) | 10 | [15] |
| Acetyl-CoA + OAA -> Citrate (B86180) | 25 | [15] | |
| α-KG -> Succinyl-CoA | 20 | [15] | |
| Malate -> OAA | 25 | [15] | |
| Anaplerosis | PYR -> OAA (PC) | 5 | [15] |
| Glutamine -> α-KG | 30 | [15] |
Data are representative values compiled from the literature and may vary depending on the cell line and experimental conditions.
Table 2: Substrate Contribution to TCA Cycle Intermediates in Cancer Cells
| TCA Cycle Intermediate | Contribution from Glucose (%) | Contribution from Glutamine (%) | Reference |
| Citrate | 40 | 55 | [24] |
| α-Ketoglutarate | 15 | 80 | [24] |
| Succinate | 20 | 75 | [24] |
| Malate | 35 | 60 | [24] |
| Aspartate | 25 | 70 | [24] |
Values represent the percentage of the metabolite pool derived from the specified tracer and are illustrative of common findings in cancer metabolism.
Visualization of Metabolic Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships and processes involved in stable isotope labeling studies. The following diagrams were generated using the Graphviz DOT language.
Glycolysis and TCA Cycle
Caption: Central carbon metabolism showing glycolysis and the TCA cycle.
Untargeted Metabolomics Workflow
Caption: A typical workflow for untargeted stable isotope-resolved metabolomics.
Conclusion and Future Perspectives
Stable isotope labeling has become an indispensable technology in metabolic research, providing unparalleled insights into the dynamic nature of cellular biochemistry.[5] Its applications in elucidating metabolic pathways, quantifying metabolic fluxes, and understanding disease states continue to expand.[7] For researchers, scientists, and drug development professionals, a thorough understanding of these techniques is essential for advancing our knowledge of biology and developing novel therapeutic strategies.
Future developments in this field will likely focus on improving the sensitivity and resolution of analytical instrumentation, developing more sophisticated computational tools for data analysis and modeling, and extending these methodologies to single-cell and spatially-resolved metabolomics. These advancements will undoubtedly lead to a more comprehensive understanding of the intricate and dynamic world of cellular metabolism.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 5. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear Magnetic Resonance Methods for Metabolic Fluxomics | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolic Flux Analysis in Mammalian Cells - Creative Proteomics MFA [creative-proteomics.com]
- 9. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 10. Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F [pubs.rsc.org]
- 11. en.humanmetabolome.com [en.humanmetabolome.com]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 17. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. d-nb.info [d-nb.info]
- 21. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. dspace.mit.edu [dspace.mit.edu]
Technical Guide on the Safe Handling of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Core Safety Principles for Handling Isotopically Labeled Compounds
Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon and is not radioactive. Consequently, no radiological precautions are necessary for handling 2-Ethyl-3,5-dimethylpyrazine-¹³C₂. The primary safety considerations are dictated by the chemical properties of the 2-Ethyl-3,5-dimethylpyrazine molecule itself. The fundamental principle is that the isotopic label does not alter the chemical hazards. All safety protocols applicable to the unlabeled compound must be followed for the ¹³C₂-labeled version.
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS), 2-Ethyl-3,5-dimethylpyrazine is classified as follows:
-
Flammable Liquids: Category 4 (Combustible liquid)
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
-
Skin Irritation: Category 2 (Causes skin irritation)
-
Eye Irritation: Category 2A (Causes serious eye irritation)
Signal Word: Warning
Hazard Statements:
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Data Presentation: Physical, Chemical, and Toxicological Properties
The following tables summarize the key quantitative data for 2-Ethyl-3,5-dimethylpyrazine.
Table 1: Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless to pale yellow |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | ~136.19 g/mol |
| Boiling Point | 180-182 °C (356-359.6 °F) |
| Flash Point | 66-69 °C (150.8-156 °F) (Closed Cup) |
| Density | ~0.96 g/cm³ |
| Solubility | Soluble in water, oils, and organic solvents. |
| Stability | Stable under normal conditions. |
Table 2: Toxicological Data
| Endpoint | Value | Species |
| Acute Oral Toxicity (LD₅₀) | 460 mg/kg | Rat |
| 90-Day Oral Toxicity (NOAEL) | 17 mg/kg/day | Male Rat |
| 90-Day Oral Toxicity (NOAEL) | 18 mg/kg/day | Female Rat |
| 90-Day Oral Toxicity (No Effect Level) | 12.5 mg/kg/day | Rat (both sexes) |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
The toxicological data presented above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies representative of the key experiments cited.
Protocol for Acute Oral Toxicity (Based on OECD Test Guideline 401)
Note: OECD TG 401 has been deleted and replaced by alternative methods that reduce animal usage (e.g., TG 420, 423, 425). However, the cited LD₅₀ value was likely determined using a similar protocol.
-
Objective: To determine the median lethal dose (LD₅₀) of a substance after a single oral administration.
-
Test Animals: Healthy, young adult rodents (rats are common), nulliparous and non-pregnant females. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Procedure:
-
Animals are fasted prior to dosing (e.g., overnight for rats). Water is available ad libitum.
-
The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose level per group. The vehicle is typically water or another inert liquid.
-
The maximum volume of liquid administered at one time should not exceed 1 mL/100g of body weight.
-
Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea, lethargy, coma), and changes in body weight for at least 14 days.
-
A full necropsy is performed on all animals (those that die during the study and survivors at the end).
-
-
Data Analysis: The LD₅₀ is calculated statistically from the dose-response data.
Protocol for Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Test Guideline 408)
-
Objective: To provide information on the possible health hazards likely to arise from repeated exposure over a prolonged period. This study is used to determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Test Animals: Typically rats, started as soon as possible after weaning and before 9 weeks of age. At least 10 males and 10 females per group.
-
Procedure:
-
The test substance is administered daily to several groups of animals at different dose levels (typically at least three) for 90 days. A control group receives the vehicle only.
-
Administration is usually oral, via gavage, in the diet, or in drinking water.
-
Animals are observed daily for signs of toxicity. Detailed clinical observations are made weekly. Body weight and food/water consumption are measured weekly.
-
Ophthalmological examinations are performed before the study and at termination.
-
At the end of the 90-day period, blood samples are collected for hematology and clinical biochemistry analysis.
-
All animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
-
Data Analysis: The NOAEL is determined as the highest dose level at which there are no statistically or biologically significant adverse effects related to the treatment.
Mandatory Visualizations
Logical Workflow for Safe Handling of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂
Caption: Safe Handling Workflow for 2-Ethyl-3,5-dimethylpyrazine-¹³C₂.
The Scent of Transformation: A Technical Guide to the Natural Sources and Formation of Alkylpyrazines
For Researchers, Scientists, and Drug Development Professionals
Alkylpyrazines are a fascinating and commercially significant class of nitrogen-containing heterocyclic aromatic compounds. Their potent and often pleasant nutty, roasted, and toasted aromas make them key contributors to the flavor profiles of a wide array of thermally processed and fermented foods. Beyond their role in the food and fragrance industries, understanding the formation and natural distribution of these molecules is crucial for quality control, process optimization, and even for exploring their potential bioactivities. This technical guide provides an in-depth exploration of the natural occurrences of alkylpyrazines and the complex chemical and biological pathways through which they are formed.
Natural Sources of Alkylpyrazines
Alkylpyrazines are widespread in nature, primarily as products of thermal processing or microbial metabolism. Their presence is a hallmark of cooked, roasted, and fermented foods, where they are generated from precursor molecules such as amino acids and reducing sugars. The concentration and specific profile of alkylpyrazines can vary significantly depending on the food matrix, processing conditions (temperature, time, pH), and the microorganisms involved in fermentation.
Thermally Processed Foods
The high temperatures employed in roasting, baking, and frying provide the necessary energy for the chemical reactions that lead to the formation of a diverse range of alkylpyrazines.
-
Coffee: The roasting of coffee beans is a classic example of alkylpyrazine formation, contributing significantly to the characteristic aroma of coffee. The total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[1] The most abundant among these is typically 2-methylpyrazine (B48319), followed by 2,5-dimethylpyrazine (B89654) and 2,6-dimethylpyrazine.
-
Cocoa and Chocolate: The roasting of cocoa beans is another critical step for flavor development, with alkylpyrazines playing a pivotal role. The concentration of these compounds increases with higher roasting temperatures.[2] For instance, the content of tetramethylpyrazine can range from 60.31 mg/kg to as high as 285.74 mg/kg in some single-origin samples.[3] Trimethylpyrazine, 2,5-dimethylpyrazine, and 2,3-dimethylpyrazine (B1216465) are also found in significant concentrations.[3]
-
Nuts: Roasting induces the formation of various alkylpyrazines in nuts, contributing to their desirable nutty and roasted flavors. In roasted hazelnuts, 2-methylpyrazine and 2,5-dimethylpyrazine are prominent.[4] Similarly, in roasted almonds, 2,5-dimethylpyrazine, 2-methylpyrazine, and trimethylpyrazine are highly correlated with the nutty and roasted aroma.[5][6]
-
Baked Goods: The crust of bread and other baked products is a rich source of Maillard reaction products, including alkylpyrazines. In whole wheat bread crust, 2,3-diethyl-5-methylpyrazine (B150936) has been quantified at levels of around 3.1 μg/kg, contributing to the roasted aroma.[7]
Fermented Foods
Microorganisms are also capable of synthesizing alkylpyrazines, often at ambient temperatures, contributing to the complex flavor profiles of fermented products.
-
Natto (Fermented Soybeans): This traditional Japanese food is known for its strong aroma, to which alkylpyrazines contribute. Bacillus subtilis, the bacterium responsible for natto fermentation, can produce a range of alkylpyrazines. One strain, for instance, was found to produce high levels of 2,5-dimethylpyrazine (4.5 mg/L), 2,3,5-trimethylpyrazine (B81540) (52.6 mg/L), and 2,3,5,6-tetramethylpyrazine (B1682967) (501.1 mg/L).[8] Another strain primarily produced 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine.[8]
-
Chinese Liquor (Baijiu): Certain types of this potent beverage, particularly soy sauce aroma type Baijiu, contain a significant amount of pyrazines. Quantitative analysis has shown that 2,3,5,6-tetramethylpyrazine, 2,6-dimethylpyrazine, and 2,3,5-trimethylpyrazine are the most abundant in these products.[9][10]
Quantitative Data on Alkylpyrazine Content in Natural Sources
The following tables summarize the quantitative data for various alkylpyrazines found in different natural sources, providing a comparative overview for researchers.
Table 1: Alkylpyrazine Content in Roasted Coffee and Cocoa
| Alkylpyrazine | Coffee (mg/kg)[1] | Cocoa/Chocolate (mg/kg)[3] |
| 2-Methylpyrazine | Most abundant | Present at high concentrations |
| 2,3-Dimethylpyrazine | Low concentrations | 2.74 - 15.11 |
| 2,5-Dimethylpyrazine | High concentrations | 1.99 - 10.18 |
| 2,6-Dimethylpyrazine | High concentrations | - |
| 2-Ethylpyrazine | High concentrations | - |
| 2-Ethyl-5-methylpyrazine | High concentrations | - |
| 2-Ethyl-6-methylpyrazine | High concentrations | - |
| 2,3,5-Trimethylpyrazine | High concentrations | 15.01 - 81.39 |
| 2,3,5,6-Tetramethylpyrazine | - | 60.31 - 285.74 |
| 2-Ethyl-3,5-dimethylpyrazine | Low concentrations | - |
| 2-Ethyl-3,6-dimethylpyrazine | Low concentrations | - |
| 2,6-Dimethyl-3-ethylpyrazine | - | 0.98 - 6.77 |
| Total Alkylpyrazines | 82.1 - 211.6 | - |
Table 2: Alkylpyrazine Content in Roasted Nuts
| Alkylpyrazine | Roasted Hazelnuts (relative abundance)[4] | Roasted Almonds (μg/kg)[6] |
| 2-Methylpyrazine | Prominent signal | Highly correlated with nutty flavor |
| 2,5-Dimethylpyrazine | Prominent signal | Highly correlated with nutty flavor |
| 2,6-Dimethylpyrazine | Present | - |
| 2-Ethylpyrazine | Present | - |
| 2,3,5-Trimethylpyrazine | Present | Highly correlated with nutty flavor |
Table 3: Alkylpyrazine Content in Fermented Foods
| Alkylpyrazine | Natto (B. subtilis strain BcP21) (mg/L)[8] | Natto (B. subtilis strain BcP4) (µg/L)[8] | Soy Sauce Aroma Type Baijiu (µg/L)[9] |
| 2-Methylpyrazine | - | 690 | - |
| 2,3-Dimethylpyrazine | - | 680 | Present at sub-threshold concentrations |
| 2,5-Dimethylpyrazine | 4.5 | - | - |
| 2,6-Dimethylpyrazine | - | 1891 | 460 - 1590 |
| 2,3,5-Trimethylpyrazine | 52.6 | - | 317 - 1755 |
| 2,3,5,6-Tetramethylpyrazine | 501.1 | - | 475 - 1862 |
| 2-Ethyl-3,5-dimethylpyrazine | - | - | High odor activity value |
| 2,3-Diethyl-5-methylpyrazine | - | - | 1.1 - 15.5 |
| 2-Acetyl-3-methylpyrazine | - | - | Present at sub-threshold concentrations |
Formation Pathways of Alkylpyrazines
The formation of alkylpyrazines is a complex process involving several interconnected chemical and biochemical pathways. The most significant of these are the Maillard reaction and the associated Strecker degradation, which are primarily driven by heat. Additionally, specific microbial metabolic pathways can lead to the synthesis of these compounds.
The Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. It is a complex cascade of reactions that ultimately produces a wide variety of flavor and aroma compounds, including alkylpyrazines. The initial step is the condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then undergoes the Amadori rearrangement to form a ketosamine. These intermediates can then follow various pathways to generate the precursors of alkylpyrazines.
Strecker Degradation
A crucial part of the Maillard reaction, the Strecker degradation involves the interaction of an α-amino acid with a dicarbonyl compound (formed during the Maillard reaction). This reaction leads to the formation of a Strecker aldehyde (which contributes to the overall aroma) and an α-aminocarbonyl compound. These α-aminocarbonyls are the key building blocks for the pyrazine (B50134) ring. Two molecules of an α-aminocarbonyl can condense to form a dihydropyrazine, which is then oxidized to the corresponding alkylpyrazine.
Microbial Synthesis
Certain microorganisms possess the enzymatic machinery to produce alkylpyrazines from specific precursors. A well-studied example is the synthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine by Bacillus subtilis.
In this pathway, the amino acid L-threonine is the primary substrate. It is first converted to L-2-amino-acetoacetate by the enzyme L-threonine-3-dehydrogenase (TDH). This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. Two molecules of aminoacetone can then condense and subsequently be oxidized to form 2,5-dimethylpyrazine.[11][12][13] The formation of 2,3,5-trimethylpyrazine by B. subtilis also involves L-threonine and TDH, along with precursors derived from glucose metabolism.[11]
Other bacteria, such as Corynebacterium glutamicum, are also known to produce pyrazines, with pathways involving intermediates of branched-chain amino acid synthesis. Some strains of Lactobacillus plantarum have also been associated with pyrazine formation in fermented products.
Experimental Protocols
The analysis of alkylpyrazines in complex food matrices requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for their identification and quantification. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction and concentration of these volatile compounds from the sample matrix without the use of solvents.
Detailed Methodology for HS-SPME-GC-MS Analysis of Alkylpyrazines in Food Samples
This protocol provides a general framework for the analysis of alkylpyrazines. Specific parameters may need to be optimized depending on the sample matrix and the target analytes.
1. Sample Preparation:
-
Solid Samples (e.g., coffee, nuts, bread crust):
-
Grind the sample to a fine, homogeneous powder.
-
Weigh a precise amount of the ground sample (e.g., 0.5-2.0 g) into a headspace vial (e.g., 20 mL).
-
Add a saturated solution of sodium chloride (e.g., 1-2 mL) to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated alkylpyrazine) for accurate quantification.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
Liquid Samples (e.g., fermented broth, beverages):
-
Pipette a precise volume of the liquid sample (e.g., 5-10 mL) into a headspace vial.
-
Add a saturated solution of sodium chloride.
-
Add the internal standard.
-
Seal the vial as described above.
-
2. HS-SPME Procedure:
-
Place the sealed vial in an autosampler tray or a heating block with magnetic stirring.
-
Equilibration: Incubate the vial at a specific temperature (e.g., 50-70 °C) for a set time (e.g., 10-30 minutes) with agitation to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-60 minutes) at the same temperature with continued agitation. The choice of fiber coating depends on the polarity and volatility of the target analytes.
3. GC-MS Analysis:
-
Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the gas chromatograph (e.g., 250 °C) for thermal desorption of the analytes.
-
Gas Chromatography:
-
Column: Use a suitable capillary column for the separation of volatile compounds (e.g., DB-WAX or DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C, hold for 2 min), then ramps up to a higher temperature (e.g., 240 °C at 5 °C/min), and holds for a final period (e.g., 5 min). The program should be optimized for the specific analytes of interest.
-
-
Mass Spectrometry:
-
Ionization: Electron impact (EI) ionization at 70 eV is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Acquisition Mode: Data can be acquired in full scan mode for identification of unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known alkylpyrazines, which offers higher sensitivity.
-
Mass Range: Typically scanned from m/z 35 to 350.
-
4. Data Analysis:
-
Identification: Identify the alkylpyrazines by comparing their mass spectra and retention times with those of authentic standards or with spectra from a mass spectral library (e.g., NIST, Wiley). Retention indices can also be used for more confident identification.
-
Quantification: Quantify the identified alkylpyrazines by creating a calibration curve using standard solutions of known concentrations. The concentration of the analytes in the sample is calculated based on the peak area ratio of the analyte to the internal standard.
Experimental Workflow Diagram
Conclusion
Alkylpyrazines are integral to the sensory experience of many of our most enjoyed foods. Their formation through the intricate chemistry of the Maillard reaction and Strecker degradation, as well as through the metabolic activities of microorganisms, presents a rich area of study for food scientists, chemists, and biotechnologists. A thorough understanding of their natural sources and formation pathways, coupled with robust analytical methodologies, is essential for controlling and optimizing the flavor of food products, ensuring their quality and safety, and exploring the potential of these fascinating compounds in other scientific and industrial applications. This guide provides a foundational understanding for professionals in these fields to delve deeper into the world of alkylpyrazines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
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- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cellular Metabolism: A Technical Guide to 13C Tracers in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and applications of Carbon-13 (¹³C) tracers in analytical chemistry, with a focus on metabolic flux analysis (MFA). As the functional readout of the genome and proteome, the metabolome offers a dynamic snapshot of cellular activity.[1] Stable isotope tracers, particularly ¹³C, have become an indispensable tool for elucidating the intricate network of metabolic pathways, quantifying reaction rates, and accelerating drug development.[2][3] This guide will delve into the core principles, detailed experimental methodologies, data interpretation, and the pivotal role of ¹³C tracers in advancing our understanding of cellular metabolism in health and disease.
Core Principles of ¹³C Isotope Labeling
The fundamental principle of ¹³C tracer analysis lies in the substitution of the naturally abundant ¹²C atom with its heavier, stable isotope, ¹³C.[3] Unlike radioactive isotopes like ¹⁴C, ¹³C is non-radioactive and can be safely used in a wide array of in vitro and in vivo studies without the need for specialized radiological handling.[3] When a biological system is supplied with a ¹³C-labeled substrate, such as [U-¹³C]-glucose (where "U" signifies uniform labeling of all carbon atoms), the ¹³C atoms are incorporated into downstream metabolites as the substrate is processed through various biochemical pathways.[4][5]
This incorporation of the heavier isotope results in a mass shift in the metabolites, creating different "mass isotopomers" – molecules that are identical in chemical structure but differ in the number of ¹³C atoms.[6] The pattern and distribution of these mass isotopomers, known as the Mass Isotopomer Distribution (MID), can be precisely measured by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][7] The measured MID provides a quantitative readout of the relative activities of different metabolic pathways, allowing researchers to infer the rates, or "fluxes," of intracellular reactions.[6][7]
The Workflow of a ¹³C Metabolic Flux Analysis (¹³C-MFA) Experiment
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses ¹³C tracer data to quantify intracellular metabolic fluxes. The overall workflow of a typical ¹³C-MFA experiment can be broken down into five key stages: experimental design, isotopic labeling, metabolite analysis, flux estimation, and statistical validation.[4]
Data Presentation: Quantitative Flux Maps
The primary output of a ¹³C-MFA study is a quantitative flux map, which details the rates of reactions within the modeled metabolic network. These fluxes are typically normalized to a specific uptake rate (e.g., glucose uptake) and presented as relative values. Below are tables summarizing quantitative flux data from studies on cancer cell metabolism, showcasing the utility of different ¹³C tracers.
Table 1: Comparison of Optimal ¹³C Tracers for Probing Central Carbon Metabolism in Mammalian Cells
| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages | Reference |
| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway (PPP), Glycolysis | Provides high precision for fluxes in the PPP and upper glycolysis. Considered one of the best single tracers for overall network analysis. | May provide less resolution for the TCA cycle compared to other tracers. | [2][4] |
| [U-¹³C₆]Glucose | Glycolysis, TCA Cycle, Lipogenesis | Labels all carbons, providing a general overview of glucose metabolism and its downstream pathways. | Can be less informative for resolving fluxes at specific branch points compared to positionally labeled tracers. | [8] |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Excellent for probing glutamine metabolism and its contributions to the TCA cycle. | Provides limited information on glycolytic fluxes. | [2][4] |
| Mixture: [1,2-¹³C₂]Glucose & [U-¹³C₅]Glutamine | Comprehensive Central Carbon Metabolism | Offers high-resolution flux estimates across glycolysis, the PPP, and the TCA cycle by combining the strengths of both tracers. | Requires more complex experimental setup and data analysis. | [9] |
Table 2: Relative Metabolic Fluxes in a Cancer Cell Line Determined by ¹³C-MFA
This table presents a hypothetical but representative dataset based on published findings for a generic cancer cell line, illustrating how flux data is typically reported. Fluxes are normalized to the glucose uptake rate.
| Reaction | Abbreviation | Relative Flux (mol/mol glucose) | Pathway |
| Glucose -> Glucose-6-P | GLC -> G6P | 100 | Glycolysis |
| G6P -> Ribose-5-P | G6P -> R5P | 15 | Pentose Phosphate Pathway |
| Fructose-6-P -> Pyruvate | F6P -> PYR | 85 | Glycolysis |
| Pyruvate -> Lactate | PYR -> LAC | 70 | Fermentation |
| Pyruvate -> Acetyl-CoA (Mitochondria) | PYR -> AcCoA_m | 10 | TCA Cycle Entry |
| Glutamine -> a-Ketoglutarate | GLN -> AKG | 25 | Anaplerosis |
| a-Ketoglutarate -> Citrate (Reductive) | AKG -> CIT_r | 5 | Reductive Carboxylation |
| Isocitrate -> a-Ketoglutarate | ICIT -> AKG | 12 | TCA Cycle |
Experimental Protocols
Detailed and rigorous experimental procedures are crucial for obtaining high-quality data in ¹³C-MFA. This section outlines the key steps in the experimental phase.
Isotopic Labeling Experiment
-
Cell Culture: Cells are cultured in a chemically defined medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart. For instance, a common choice for probing glycolysis and the PPP is [1,2-¹³C₂]glucose.[10] It is critical to ensure that the cells reach both a metabolic and isotopic steady state.[11]
-
Tracer Introduction: The ¹³C-labeled substrate is introduced into the culture medium. The duration of labeling is a critical parameter and should be optimized to ensure intracellular metabolites reach isotopic steady state.[11]
Metabolite Extraction
-
Quenching: To halt all enzymatic activity instantaneously, the metabolic activity of the cells is quenched. This is a critical step, as ineffective quenching can lead to significant alterations in metabolite levels and labeling patterns.[12] A common method involves rapidly washing the cells with a cold saline solution followed by the addition of a cold solvent like methanol (B129727) or a methanol/water mixture.
-
Extraction: Intracellular metabolites are then extracted from the cells using a suitable solvent system, often a mixture of methanol, water, and chloroform, to separate polar and nonpolar metabolites.
Analytical Measurement
The isotopic labeling patterns of the extracted metabolites are measured using either Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
GC-MS Protocol:
-
Derivatization: Metabolites are chemically modified (derivatized) to increase their volatility for analysis by gas chromatography. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[13]
-
Injection and Separation: The derivatized sample is injected into the GC, where different metabolites are separated based on their boiling points and interactions with the chromatographic column.
-
Ionization and Detection: The separated metabolites are then ionized (e.g., by electron ionization) and detected by the mass spectrometer. The MS measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution (MID).[12][13]
-
-
NMR Spectroscopy Protocol:
-
Sample Preparation: The extracted metabolites are dissolved in a deuterated solvent (e.g., D₂O) to minimize solvent interference in the NMR spectrum.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. ¹³C NMR provides direct information on the positional labeling of carbons within a metabolite, which can be highly informative for flux analysis.[14]
-
Spectral Analysis: The resulting spectra are analyzed to identify and quantify the different isotopomers of each metabolite.
-
Mandatory Visualization
Signaling Pathway: mTOR and Metabolism
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[15] Its activity is tightly linked to nutrient availability, including glucose and amino acids. ¹³C tracer studies can be employed to investigate how mTOR signaling influences metabolic fluxes. For example, by comparing the metabolic flux maps of cells with normal and inhibited mTOR activity, researchers can identify the specific metabolic pathways that are regulated by mTOR.[16]
Logical Relationship: Computational Flux Estimation
The computational estimation of metabolic fluxes is a core component of ¹³C-MFA. It involves an iterative process of comparing experimentally measured MIDs with simulated MIDs generated from a metabolic model. The fluxes in the model are adjusted until the simulated MIDs provide the best possible fit to the experimental data.
Conclusion
¹³C tracer analysis, particularly ¹³C-MFA, is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, ¹³C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. By carefully designing experiments, meticulously preparing samples, and employing robust analytical and computational methods, the use of ¹³C tracers will continue to be a cornerstone of metabolic research, driving innovation and discovery in the years to come.
References
- 1. Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. buchem.com [buchem.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 6. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. shimadzu.com [shimadzu.com]
- 14. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Biochemical Significance of Pyrazine Compounds in Cooked Food: A Technical Guide
Abstract
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the sensory characteristics of thermally processed foods. Formed predominantly through the Maillard reaction, these volatile and semi-volatile compounds impart desirable roasted, nutty, and baked aromas. Beyond their organoleptic properties, pyrazines exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects, which are of increasing interest to the pharmaceutical and food science industries. This technical guide provides an in-depth overview of the formation, key types, and biochemical significance of pyrazines in cooked food. It summarizes quantitative data, details experimental protocols for their analysis, and visualizes key pathways to offer a comprehensive resource for scientific professionals.
Introduction
Pyrazine (B50134) derivatives are pivotal to the flavor profiles of a vast array of cooked foods, including roasted meats, coffee, cocoa, bread, and nuts.[1] Their formation is primarily a result of the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs at elevated temperatures.[1] While their role as aroma constituents is well-established, emerging research has highlighted their potential physiological effects, making them a subject of interest for their broader biochemical significance.[2][3] This guide delves into the multifaceted nature of these compounds, from their chemical genesis in food to their biological implications.
Formation of Pyrazines in Cooked Food
The primary route for pyrazine formation in food is the Maillard reaction .[4] This reaction is initiated by the condensation of an amino group (from an amino acid or peptide) with a carbonyl group of a reducing sugar.[5] The subsequent cascade of reactions, including rearrangements, dehydrations, and fragmentations, produces a variety of intermediates.
A crucial step in pyrazine synthesis is the Strecker degradation of amino acids, which is facilitated by dicarbonyl compounds generated during the Maillard reaction. This process leads to the formation of α-aminocarbonyls, which are key precursors for pyrazines.[6] Two α-aminocarbonyl molecules can then condense to form a dihydropyrazine (B8608421) ring, which is subsequently oxidized to a stable pyrazine.
Factors influencing the type and quantity of pyrazines formed include:
-
Temperature and Time: Higher temperatures and longer cooking times generally increase pyrazine formation, although excessive heat can lead to their degradation.[7][8]
-
pH: The reaction environment's pH affects the rate of the Maillard reaction and the profile of pyrazines produced.[7]
-
Precursors: The specific amino acids and reducing sugars involved determine the substitution pattern on the pyrazine ring, leading to a wide variety of derivatives with distinct aromas.[1][6] For instance, lysine-containing peptides have been shown to be potent precursors for pyrazine formation.[7]
-
Water Activity: Low moisture conditions, typical in roasting and baking, favor the reactions that lead to pyrazine formation.[6]
While the Maillard reaction is the main pathway, pyrazines can also be formed through other mechanisms, such as the thermal degradation of specific amino acids like serine and threonine, even in the absence of sugars.[9] Fermentation processes can also contribute to pyrazine formation in certain foods.[10]
Biochemical Significance and Biological Activity
The significance of pyrazines extends beyond their sensory contributions. They are bioactive compounds that can interact with biological systems.
Flavor and Aroma Contribution
Pyrazines are potent aroma compounds, often with very low odor thresholds.[11] They are largely responsible for the characteristic "roasty" and "nutty" notes of cooked foods.[5] Different alkyl substitutions on the pyrazine ring result in a spectrum of aromas, such as:
-
2,5-Dimethylpyrazine: Nutty, roasted, cocoa-like.
-
2-Ethyl-3,5-dimethylpyrazine: Roasted potato, nutty.
-
2,3,5-Trimethylpyrazine: Roasted, coffee-like, earthy.
-
2-Acetylpyrazine: Popcorn-like, roasted.
The specific combination and concentration of these and other pyrazines define the unique aromatic profile of a food product.[11]
Physiological and Pharmacological Effects
Recent studies have highlighted a range of biological activities associated with pyrazine compounds, suggesting their potential role in human health.
-
Antioxidant and Pro-oxidant Activity: Certain pyrazine derivatives have demonstrated antioxidant properties, capable of scavenging free radicals.[2][12] This activity is linked to their chemical structure. However, like many antioxidants, they can also exhibit pro-oxidant behavior under specific conditions, such as in the presence of transition metals like iron or copper.[13]
-
Anti-inflammatory Effects: Some pyrazine compounds have been shown to possess anti-inflammatory properties.[3] For example, tetramethylpyrazine (also known as ligustrazine) has been studied for its ability to suppress inflammation.[10]
-
Antimicrobial Properties: Alkylpyrazines can function as antimicrobial agents, potentially acting as natural food preservatives.[10][14]
-
Other Biological Roles: Pyrazines are also found in nature as signaling molecules (pheromones) in insects and as defense compounds in plants.[15] In medicine, the pyrazine ring is a scaffold in various pharmacologically active drugs.[2][3]
Metabolism and Toxicology
Upon ingestion, alkylpyrazines from food are absorbed and metabolized in the human body.[16] The primary metabolic pathway involves the oxidation of the aliphatic side-chains to form pyrazine carboxylic acids, which are then excreted in the urine.[16][17] A human intervention study showed that after coffee consumption, a significant percentage of ingested dimethylpyrazines were recovered as their corresponding carboxylic acid metabolites in urine.[16]
From a toxicological perspective, pyrazines found in food are generally considered safe at the levels typically consumed.[17][18] While some studies have noted potential mutagenic activity at very high concentrations, these levels are orders of magnitude higher than normal dietary intake.[11] For instance, 2-ethyl-3,(5 or 6)-dimethylpyrazine has undergone safety assessments which indicate that its use as a food flavoring is safe at current intake levels.[17]
Quantitative Data of Pyrazines in Cooked Foods
The concentration of pyrazines can vary significantly depending on the food type and processing conditions. The following tables summarize representative quantitative data from scientific literature.
Table 1: Concentration of Key Pyrazines in Roasted Coffee
| Pyrazine Compound | Concentration Range (mg/kg) | Reference |
|---|---|---|
| 2-Methylpyrazine | Most Abundant | [19] |
| 2,5-Dimethylpyrazine | High | [19] |
| 2,6-Dimethylpyrazine | High | [19] |
| 2-Ethylpyrazine | Medium | [19] |
| 2-Ethyl-5-methylpyrazine | Medium | [19] |
| 2-Ethyl-6-methylpyrazine | Medium | [19] |
| 2,3,5-Trimethylpyrazine | Medium | [19] |
| 2,3-Dimethylpyrazine | Low | [19] |
| 2-Ethyl-3-methylpyrazine | Low | [19] |
| Total Alkylpyrazines | 82.1 - 211.6 | [19] |
Data derived from analysis of various commercially available ground coffee samples. Decaffeinated coffee was found to contain lower amounts.[19]
Table 2: Concentration of Key Pyrazines in Barbecued Beef Patties
| Pyrazine Compound | Control Patties (ng/g) | Seasoned Patties (ng/g) | Reference |
|---|---|---|---|
| 2,5-Dimethylpyrazine | ~150 | ~300 | [11] |
| 2,6-Dimethylpyrazine | ~125 | ~250 | [11] |
| 2-Ethyl-5-methylpyrazine | ~40 | ~100 | [11] |
| 2-Ethyl-6-methylpyrazine | ~30 | ~90 | [11] |
| 2,3-Dimethylpyrazine | ~20 | ~40 | [11] |
| Total Pyrazines | ~365 | ~780 | [11] |
Seasoned patties contained a red wine pomace seasoning, which significantly enhanced pyrazine formation.[11]
Experimental Protocols for Pyrazine Analysis
Accurate quantification of pyrazines in complex food matrices requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique.
Protocol 1: Liquid-Liquid Extraction (LLE) for Cooked Meat
This method is suitable for extracting pyrazines from high-fat, complex matrices like cooked meat.[1]
-
Sample Preparation:
-
Homogenize a known weight (e.g., 5-10 g) of the cooked meat sample.
-
Mix the homogenized sample with a specific volume of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).[1]
-
Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analogue) for accurate quantification.
-
-
Liquid-Liquid Extraction (LLE):
-
Vigorously shake or vortex the mixture for a defined period (e.g., 30 minutes) to ensure efficient partitioning of the pyrazines into the organic solvent.[1]
-
Centrifuge the mixture to achieve a clear separation between the organic and aqueous/solid layers.[1]
-
Carefully collect the organic layer containing the pyrazines.
-
Repeat the extraction process twice more with fresh solvent to maximize recovery. Combine all organic extracts.[1]
-
-
Concentration and Clean-up:
-
Concentrate the combined organic extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[1]
-
If necessary, the extract can be further cleaned up using Solid-Phase Extraction (SPE) to remove non-volatile interfering compounds.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250°C).
-
-
MS Conditions (Typical):
-
-
Data Analysis:
Protocol 2: Solid-Phase Microextraction (SPME)
SPME is a solvent-free, sensitive method ideal for analyzing volatile and semi-volatile compounds from the headspace of a sample. It is commonly used for foods like coffee and baked goods.
-
Sample Preparation:
-
Place a known amount of the ground or homogenized food sample (e.g., 1-2 g) into a headspace vial.
-
Add a known amount of internal standard.
-
Seal the vial with a septum cap.
-
-
Headspace SPME:
-
Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the pyrazines.
-
-
GC-MS Analysis:
-
Immediately after extraction, insert the SPME fiber into the hot injection port of the GC.
-
The high temperature of the injector (e.g., 250°C) desorbs the trapped pyrazines from the fiber onto the GC column.
-
The GC-MS conditions and data analysis are similar to those described in Protocol 1.
-
Conclusion and Future Directions
Pyrazine compounds are integral to the quality of cooked food, shaping its desirable flavor and aroma. Their formation via the Maillard reaction is a complex process influenced by multiple factors. Beyond their sensory role, the emerging biological activities of pyrazines, including antioxidant and anti-inflammatory effects, present exciting avenues for research in food science, nutrition, and drug development. Understanding their metabolism and confirming their safety at dietary levels is crucial. Future research should focus on elucidating the specific mechanisms of action for their physiological effects, exploring the impact of food matrix interactions on their bioavailability, and optimizing food processing techniques to enhance the formation of beneficial pyrazines while minimizing any potential risks.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]
- 4. The Significance of Pyrazine Formation in Flavor Generation during the Maillard Reaction -Preventive Nutrition and Food Science [koreascience.kr]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. researchgate.net [researchgate.net]
- 7. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. adv-bio.com [adv-bio.com]
- 16. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 19. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Ethyl-3,5-dimethylpyrazine-13C2 CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂, an isotopically labeled compound essential for quantitative analytical studies. It covers key identifiers, physicochemical properties, and detailed experimental protocols for its application as an internal standard.
Compound Identification and Properties
2-Ethyl-3,5-dimethylpyrazine-¹³C₂ is the stable isotope-labeled version of 2-Ethyl-3,5-dimethylpyrazine, a naturally occurring pyrazine (B50134) found in various roasted and fermented foods.[1][2] The incorporation of two carbon-13 atoms in the ethyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[3]
Chemical Identifiers
A specific CAS Registry Number for the ¹³C₂ isotopologue is not consistently assigned. Commercially, it is often referenced by the CAS number of the unlabeled parent compound.
| Identifier | Value | Source |
| Compound Name | 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ | MedChemExpress[3] |
| Unlabeled CAS No. | 13925-07-0 | NIST[4] |
| Chemical Formula | C₆¹³C₂H₁₂N₂ | MedChemExpress[5] |
| Molecular Weight | 138.19 g/mol | MedChemExpress[5] |
| SMILES | CC1=CN=C([13CH2][13CH3])C(C)=N1 | MedChemExpress[5] |
Physicochemical Properties (Unlabeled Compound)
The following data pertains to the unlabeled 2-Ethyl-3,5-dimethylpyrazine and serves as a reference.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | Ventos[6] |
| Odor | Nutty, earthy, roasted, cocoa | Ventos[6] |
| Boiling Point | 182 °C | Biosynth |
| Density | 0.964 g/cm³ | Biosynth |
| Flash Point | 66 °C | Biosynth |
| Solubility | Slightly soluble in water | Ventos[6] |
Applications in Research and Development
The primary application of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ is as an internal standard for quantitative analysis in complex matrices.[3] Stable Isotope Dilution Analysis (SIDA) is a highly accurate method that uses isotopically labeled standards to correct for analyte loss during sample preparation and instrumental analysis.[7][8]
This compound is particularly valuable for:
-
Pharmacokinetic studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.[9]
-
Metabolomics: Quantifying endogenous or exogenous pyrazines in biological samples.[10]
-
Food Science: Accurately measuring the concentration of flavor compounds in food and beverages like coffee.[7][8]
Experimental Protocols
The following is a representative protocol for the quantification of 2-Ethyl-3,5-dimethylpyrazine in a sample matrix (e.g., coffee, biological fluid) using a Stable Isotope Dilution Analysis with Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). This protocol is adapted from established methods for similar alkylpyrazines.[7][8][11]
Materials and Reagents
-
Analyte Standard: 2-Ethyl-3,5-dimethylpyrazine (unlabeled)
-
Internal Standard (IS): 2-Ethyl-3,5-dimethylpyrazine-¹³C₂
-
Solvent: Dichloromethane (B109758) (DCM), HPLC grade
-
Extraction Salts (for liquid-liquid extraction): Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
-
Sample Vials: 20 mL headspace vials or 15 mL centrifuge tubes
-
Syringes and Filters: As required for sample handling
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Transfer a precise volume (e.g., 5.0 mL) of the liquid sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ solution (e.g., 50 µL of a 1 µg/mL solution in DCM) to the sample. The amount should be chosen to yield a peak area ratio of analyte to IS close to 1.
-
Solvent Addition: Add 2.0 mL of dichloromethane (DCM) to the tube.
-
Extraction: Add extraction salts (e.g., 1g NaCl, 2g MgSO₄), cap tightly, and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of pyrazines into the organic layer.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Extract Collection: Carefully transfer the lower organic layer (DCM) to a clean vial for analysis.
-
Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen to increase analyte concentration.
-
Analysis: Inject 1-2 µL of the final extract into the GC-MS system.
GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injection Mode | Splitless, 1 µL |
| Injector Temp. | 250 °C |
| Oven Program | Start at 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Acquisition and Quantification
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for both the analyte and the internal standard.
-
2-Ethyl-3,5-dimethylpyrazine (Analyte): m/z 136 (M⁺), 121 (M-15)⁺
-
2-Ethyl-3,5-dimethylpyrazine-¹³C₂ (IS): m/z 138 (M⁺), 123 (M-15)⁺
-
-
Calibration: Prepare a series of calibration standards containing a fixed amount of the IS and varying concentrations of the unlabeled analyte.
-
Quantification: Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration of the unknown sample using the resulting calibration curve.
Biosynthesis Pathway and Experimental Workflow
Pyrazines like 2-Ethyl-3,5-dimethylpyrazine are formed in nature through microbial fermentation. The biosynthesis in organisms such as Bacillus subtilis is understood to originate from amino acid precursors, primarily L-threonine.
Chemoenzymatic Synthesis Pathway
The diagram below illustrates a plausible chemoenzymatic pathway for the formation of 2-Ethyl-3,5-dimethylpyrazine, involving the enzymatic conversion of L-Threonine and subsequent condensation reactions.
Caption: Chemoenzymatic synthesis pathway of 2-Ethyl-3,5-dimethylpyrazine from L-Threonine.
Stable Isotope Dilution Analysis (SIDA) Workflow
The following diagram outlines the logical workflow for a typical SIDA experiment using 2-Ethyl-3,5-dimethylpyrazine-¹³C₂.
Caption: Logical workflow for quantification using Stable Isotope Dilution Analysis (SIDA).
References
- 1. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE [ventos.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Aroma Profile of 2-Ethyl-3,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the aroma profile of 2-Ethyl-3,5-dimethylpyrazine, a key heterocyclic nitrogen-containing compound. Valued in the flavor and fragrance industry for its distinctive roasted and nutty characteristics, this document outlines its sensory properties, quantitative data, and the experimental methodologies used for its analysis. Detailed visualizations of its chemical relationships, experimental workflows, and the associated olfactory signaling pathway are also presented to facilitate a deeper understanding for research and development applications.
Sensory Profile and Organoleptic Properties
2-Ethyl-3,5-dimethylpyrazine is a potent aroma compound characterized by a complex and highly sought-after sensory profile. Its primary aroma descriptors are nutty, roasted, and cocoa-like.[1][2][3] It is a key contributor to the desirable aroma of many cooked or roasted foods, including coffee, cocoa, roasted nuts, and baked goods.[1][2][3] The organoleptic properties are a direct result of its chemical structure, featuring a pyrazine (B50134) ring with ethyl and methyl substituents.[1]
The aroma is often further described with nuances of caramel, chocolate, hazelnut, and earthy notes.[1][3][4] Its natural occurrence is widespread, having been identified in products such as Swiss cheese, Virginia tobacco, cooked beef, and various breads.[2][4][5][6] This compound is typically formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[2][4]
Quantitative Aroma Data
The sensory impact of an aroma compound is quantified by its odor and taste thresholds, which represent the minimum concentration at which the compound can be detected.
| Parameter | Medium | Value | Reference |
| Odor Threshold | Water | 1 ppb (part per billion) | Buttery, R.G., & Ling, L.C. (1997)[7] |
| Taste Description | Not specified | Taste at 5 ppm | Sigma-Aldrich[4][8] |
Experimental Protocols for Sensory Analysis
The characterization of the aroma profile of 2-Ethyl-3,5-dimethylpyrazine relies on standardized and rigorous experimental methodologies, primarily Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of individual odor-active compounds in a complex volatile mixture.
Methodology:
-
Sample Preparation: Volatile compounds from a sample matrix (e.g., coffee beans, roasted nuts) are extracted using methods such as Solid Phase Microextraction (SPME) or liquid-liquid extraction with a solvent like dichloromethane.[9] An internal standard may be added for quantification.
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph. The GC column, typically a capillary column with a suitable stationary phase, separates the compounds based on their boiling points and chemical properties.[10]
-
Olfactometry and Detection: The effluent from the GC column is split. One portion is directed to a mass spectrometer (MS) for chemical identification, while the other is sent to a sniffing port. A trained sensory panelist inhales the effluent from the sniffing port and records the perceived aroma's description, intensity, and retention time.[11]
-
Data Analysis: The olfactometry data is correlated with the mass spectrometry data to identify the specific compounds responsible for the different aromas perceived by the panelist.
Sensory Panel Evaluation
Human sensory panels are employed to provide descriptive and quantitative analysis of the aroma and flavor of a compound.
Methodology:
-
Panelist Selection and Training: A group of individuals is selected based on their sensory acuity. They undergo extensive training to recognize, describe, and rate the intensity of various aroma and flavor attributes on a standardized scale.[11]
-
Sample Preparation: Pure 2-Ethyl-3,5-dimethylpyrazine is dissolved in a neutral medium, such as water or oil, at various concentrations.
-
Controlled Environment: Evaluations are conducted in a sensory analysis laboratory with controlled lighting, temperature, and ventilation to minimize sensory biases.
-
Evaluation Procedure: Samples are presented to the panelists in a randomized and blind manner. Panelists rate the intensity of specific sensory descriptors (e.g., nutty, roasted, cocoa) on a predefined scale. They may also provide free-form descriptions of the perceived aroma.
-
Data Analysis: The collected data from the sensory panel is statistically analyzed to generate a sensory profile of the compound and to determine significant differences between samples if applicable.
Visualizations
Chemical Structure and Aroma Descriptors
Caption: Relationship between 2-Ethyl-3,5-dimethylpyrazine and its primary aroma descriptors.
Experimental Workflow for Aroma Analysis
Caption: A typical experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Olfactory Signaling Pathway for Alkylpyrazines
Caption: Simplified diagram of the olfactory signaling pathway for alkylpyrazines.
References
- 1. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemcom.be [chemcom.be]
- 4. Progress in the functional characterization of human olfactory receptors - Odorant receptor OR5K1 is specialized to recognize pyrazines in both humans and domesticated animals [yumda.com]
- 5. Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review | MDPI [mdpi.com]
- 6. GoToStage.com [gotostage.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mucosal sugars delineate pyrazine vs pyrazinone autoinducer signaling in Klebsiella oxytoca - PubMed [pubmed.ncbi.nlm.nih.gov]
Principles of Metabolic Flux Analysis Using Stable Isotopes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) has become an indispensable tool in systems biology, offering a quantitative lens into the intricate network of biochemical reactions that underpin cellular function.[1] By measuring the rates of metabolic reactions, known as fluxes, MFA provides unparalleled insights into cellular physiology.[1] This is especially critical in biomedical research and drug development, where understanding the metabolic reprogramming in diseases like cancer can reveal novel therapeutic targets and drug mechanisms.[1] This guide explores the core principles of MFA using stable isotopes, details experimental protocols, and illustrates data interpretation to empower research and development endeavors.
Core Principles of Metabolic Flux Analysis
At its core, MFA is the quantitative study of the flow of metabolites through the complex web of metabolic pathways within a biological system.[1][2] Unlike other 'omics' technologies that offer static snapshots, MFA provides dynamic information on the flow of matter, revealing how cells utilize nutrients to generate energy and biomass.[1] The foundational principle of MFA is the law of mass balance, which states that in a steady-state system, the rate of production of a metabolite must equal its rate of consumption.[1]
However, stoichiometric balancing alone is often insufficient to resolve fluxes in complex, interconnected pathways.[1] To overcome this limitation, MFA commonly employs isotopic tracers, most frequently carbon-13 (¹³C), to track the journey of atoms through the metabolic network.[1] By introducing a ¹³C-labeled substrate, such as glucose, into a cell culture, researchers can monitor the incorporation of the heavy isotope into various downstream metabolites.[1]
The resulting distribution of these isotopes in the metabolites, known as isotopomer distributions, is measured using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR).[1] Computational models are then used to estimate the intracellular fluxes that best explain the experimentally measured labeling patterns and other extracellular flux measurements.[3]
There are two primary modes of MFA using stable isotopes:
-
Stationary MFA (¹³C-MFA): This is the most established method, where cells are cultured until they reach both a metabolic and isotopic steady state.[1] This means that the concentrations of metabolites and the isotopic labeling patterns are constant over time.[4] While powerful, a limitation is that some cells, particularly mammalian cells, can take a long time to reach isotopic steady state.[4]
-
Isotopically Non-stationary MFA (INST-MFA): This approach is applied to systems at a metabolic steady state but are sampled during the transient phase before reaching isotopic steady state.[5] INST-MFA is advantageous for systems with slow labeling dynamics and can provide insights into metabolite pool sizes.[6][7] It requires solving ordinary differential equations to describe the time-dependent changes in metabolite labeling.[8]
Experimental Workflow and Protocols
A typical MFA experiment involves several key stages, from initial experimental design to final data analysis.
The first step in an MFA study is to define the biological question and design the experiment accordingly. This includes selecting the appropriate cell line or organism, culture conditions, and, crucially, the isotopic tracer.[9][10] The choice of tracer is critical for maximizing the information obtained from the experiment. For instance, different positional isomers of ¹³C-labeled glucose can provide more detailed information about specific pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP).[11]
Cells are cultured in a defined medium containing the stable isotope-labeled substrate.[6] It is essential to ensure that the cells are in a metabolic pseudo-steady state, typically during the exponential growth phase, before introducing the labeled substrate.[12] For stationary MFA, the cells are cultured until an isotopic steady state is achieved, which can take several hours or even a day for mammalian cells.[4][13] For INST-MFA, samples are collected at multiple time points during the transient labeling phase.[14]
To accurately capture the metabolic state of the cells at the time of sampling, rapid quenching of metabolic activity is crucial. This is often achieved by quickly exposing the cells to a cold solvent, such as methanol. Following quenching, intracellular metabolites are extracted, typically using a solvent-based method.
The isotopic labeling patterns of the extracted metabolites are then measured using analytical techniques. The two most common methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique that separates volatile derivatives of metabolites and then detects their mass-to-charge ratio, allowing for the determination of isotopomer distributions.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the positional distribution of isotopes within a molecule, which can be highly informative for resolving complex pathways.[16]
The final step is to use the measured extracellular fluxes (e.g., substrate uptake and product secretion rates) and the intracellular isotopomer distributions to estimate the intracellular metabolic fluxes.[12] This is accomplished using specialized software that employs iterative algorithms to find the flux distribution that best fits the experimental data.[17]
Data Presentation and Interpretation
Quantitative data from MFA studies are typically presented in tables that summarize the estimated fluxes through key metabolic pathways. This allows for easy comparison between different experimental conditions or cell types.
Table 1: Hypothetical Metabolic Fluxes in Central Carbon Metabolism
| Reaction/Pathway | Flux (Control) (relative to glucose uptake) | Flux (Treated) (relative to glucose uptake) |
| Glycolysis (Glucose -> Pyruvate) | 100 | 120 |
| Pentose Phosphate Pathway (oxidative) | 15 | 10 |
| TCA Cycle (Pyruvate -> CO2) | 80 | 70 |
| Anaplerosis (e.g., Pyruvate -> Oxaloacetate) | 20 | 30 |
| Lactate (B86563) Secretion | 10 | 40 |
This table presents hypothetical data for illustrative purposes.
Interpreting these flux maps provides a deep understanding of the cellular metabolic state. For example, an increase in glycolytic flux and lactate secretion, often observed in cancer cells (the Warburg effect), can be readily quantified.[17] MFA can also reveal the relative contributions of different substrates to cellular metabolism and identify metabolic bottlenecks.[2]
Visualizing Metabolic Networks and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams are generated using the Graphviz DOT language.
Caption: A generalized workflow for a metabolic flux analysis experiment.
Caption: A simplified diagram of central carbon metabolism.
Applications in Drug Development
MFA is a powerful tool in the pharmaceutical industry, with applications spanning the entire drug development pipeline.
-
Target Identification and Validation: By comparing the metabolic flux maps of healthy and diseased cells, researchers can identify enzymes or pathways that are critical for the disease phenotype, making them potential drug targets.
-
Mechanism of Action Studies: MFA can elucidate how a drug candidate alters cellular metabolism, providing insights into its mechanism of action.
-
Toxicity Assessment: Understanding the metabolic effects of a drug can help in predicting and mitigating potential toxicity.[2]
-
Bioprocess Optimization: In the production of biologics, MFA can be used to optimize the metabolism of producer cell lines to enhance product yield and quality.[18]
Conclusion
Metabolic Flux Analysis using stable isotopes provides a dynamic and quantitative understanding of cellular metabolism that is unattainable with other 'omics' technologies alone.[1] Its ability to elucidate the intricate network of metabolic reactions makes it an invaluable tool for basic research, and its applications in drug development are continually expanding. By providing a detailed picture of cellular function, MFA is poised to play an increasingly important role in the development of novel therapeutics and personalized medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Isotopically nonstationary metabolic flux analysis (INST-MFA): putting theory into practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
- 15. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo stationary flux analysis by 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of Metabolic Flow Analysis Techniques in Biomedical Research - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to 2-Ethyl-3,5-dimethylpyrazine-13C2
This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and potential research applications of 2-Ethyl-3,5-dimethylpyrazine-13C2. The information is intended for researchers, scientists, and professionals in the fields of drug development, metabolomics, and flavor science.
Core Physical and Chemical Data
This compound is the isotopically labeled version of 2-Ethyl-3,5-dimethylpyrazine, a naturally occurring compound found in various foods and a key component of many flavors and fragrances. The incorporation of two carbon-13 isotopes makes it an invaluable tool for tracer studies and as an internal standard in quantitative analyses.
| Property | Value | Source |
| Molecular Formula | C₆¹³C₂H₁₂N₂ | MedChemExpress |
| Molecular Weight | 138.18 g/mol | MedChemExpress |
| Appearance | Colorless to pale yellow liquid | Inferred from unlabeled compound |
| Odor | Roasted, nutty, cocoa-like | Inferred from unlabeled compound |
| Boiling Point | ~188.8 °C | Inferred from unlabeled compound[1] |
| Density | ~0.965 g/mL at 25 °C | Inferred from unlabeled compound[2] |
| Solubility | Soluble in organic solvents and oils, slightly soluble in water. | Inferred from unlabeled compound[3] |
| Storage | Store at 2-8°C under an inert atmosphere. | Biosynth |
Note: Some physical properties are inferred from the unlabeled compound due to the limited availability of specific data for the 13C2 isotopologue. The primary difference lies in the molecular weight.
Spectroscopic Data
While specific spectra for the 13C2-labeled compound are not publicly available without request, the expected spectroscopic characteristics can be inferred. The mass spectrum will show a molecular ion peak at m/z 138, two mass units higher than the unlabeled compound. The 13C NMR spectrum will exhibit enhanced signals for the two labeled carbon atoms, providing a powerful tool for tracing their metabolic fate. For reference, the unlabeled compound (CAS No. 13925-07-0) has extensive spectral data available in public databases such as NIST and PubChem.[4][5]
Experimental Protocols
Due to the specialized nature of isotopically labeled compounds, a specific, publicly available synthesis protocol for this compound is not readily found. The synthesis would likely involve a custom procedure starting from 13C-labeled precursors. General synthetic routes for unlabeled alkylpyrazines include the condensation of diamines with dicarbonyls or the alkylation of a pyrazine (B50134) ring.
General Protocol for Use as an Internal Standard in GC-MS Analysis:
A common application for this compound is as an internal standard in quantitative analysis of its unlabeled counterpart in complex matrices, such as food samples or biological fluids.
-
Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a precise concentration (e.g., 1 mg/mL). A series of calibration standards are prepared by spiking known concentrations of the unlabeled analyte into the matrix of interest, with a constant, known amount of the 13C2-labeled internal standard added to each.
-
Sample Preparation: A known volume or weight of the sample to be analyzed is taken, and the same constant amount of the 13C2-labeled internal standard is added. The sample is then extracted using an appropriate method (e.g., liquid-liquid extraction, solid-phase microextraction).
-
GC-MS Analysis: The prepared sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC conditions (column type, temperature program) are optimized to separate the analyte from other matrix components. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both the unlabeled analyte and the 13C2-labeled internal standard.
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated for each calibration standard and plotted against the concentration of the analyte to generate a calibration curve. The concentration of the analyte in the unknown sample is then determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
Research Applications and Signaling Pathways
Stable isotope-labeled compounds like this compound are primarily used as tracers to elucidate metabolic pathways.[1] In the context of drug development and life sciences, this can involve:
-
Metabolic Fate Studies: Researchers can administer the 13C2-labeled compound to a biological system (e.g., cell culture, animal model) and trace the incorporation of the labeled carbon atoms into various metabolites. This helps in understanding how the compound is processed and broken down by the organism.
-
Pharmacokinetic Analysis: The use of a labeled internal standard provides high accuracy and precision in quantifying the concentration of a drug or its metabolites in biological fluids over time.
-
Flavor Formation Research: In food science, labeled pyrazines can be used to study the Maillard reaction and other chemical pathways that lead to the formation of important flavor compounds during cooking and processing.
While 2-Ethyl-3,5-dimethylpyrazine itself is not directly involved in specific signaling pathways in the context of drug action, its metabolites could potentially interact with various cellular targets. The use of the 13C2-labeled version would be instrumental in identifying and quantifying these metabolites to investigate such interactions.
Visualizations
The following diagrams illustrate a conceptual workflow for a typical application of this compound in a research setting.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Workflow for a metabolic fate study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Ethyl-3,5-dimethylpyrazine 27043-05-6 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE [ventos.com]
- 4. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 5. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Quantification of 2-Ethyl-3,5-dimethylpyrazine in Complex Matrices using a Stable Isotope Dilution Assay with GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3,5-dimethylpyrazine is a key aroma and flavor compound found in a variety of food products, particularly those that undergo thermal processing like roasted nuts, coffee, and cocoa. Its accurate quantification is crucial for quality control, flavor profile analysis, and sensory studies in the food and beverage industry. In the pharmaceutical field, the analysis of such volatile compounds can be important in the characterization of excipients and final drug products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like pyrazines.[1] However, variations during sample preparation and injection can lead to inaccuracies in quantification. To overcome these challenges, a stable isotope dilution assay (SIDA) employing a labeled internal standard is the gold standard for achieving the highest accuracy and precision.[2] This application note details a robust method for the quantification of 2-Ethyl-3,5-dimethylpyrazine using 2-Ethyl-3,5-dimethylpyrazine-13C2 as an internal standard with GC-MS. The stable isotope-labeled internal standard is chemically identical to the analyte of interest, ensuring it behaves similarly during extraction and analysis, thus effectively compensating for any analyte loss.[2]
Principle of the Assay
The stable isotope dilution assay for 2-Ethyl-3,5-dimethylpyrazine involves the addition of a known quantity of this compound to the sample prior to any sample preparation steps. The native (unlabeled) 2-Ethyl-3,5-dimethylpyrazine and the 13C2-labeled internal standard are then co-extracted and analyzed by GC-MS. The gas chromatograph separates the pyrazines from other components in the sample, and the mass spectrometer detects and quantifies the native analyte and the internal standard based on their distinct mass-to-charge ratios (m/z). The concentration of the native 2-Ethyl-3,5-dimethylpyrazine is then calculated from the ratio of the peak areas of the native analyte to the internal standard.[2]
Experimental Protocols
This section provides detailed methodologies for the analysis of 2-Ethyl-3,5-dimethylpyrazine in various matrices. Two common and effective sample preparation techniques are presented: Headspace-Solid Phase Microextraction (HS-SPME) for volatile analysis and Liquid-Liquid Extraction (LLE) for broader applications.
Protocol 1: Quantification by Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS
This method is ideal for the analysis of volatile pyrazines in solid or liquid samples.
Materials and Reagents:
-
2-Ethyl-3,5-dimethylpyrazine (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Methanol (HPLC grade)
-
Sodium chloride (NaCl, analytical grade)
-
Deionized water
-
20 mL headspace vials with PTFE-faced silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))
Standard Preparation:
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 2-Ethyl-3,5-dimethylpyrazine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 2-Ethyl-3,5-dimethylpyrazine stock solution with deionized water in headspace vials to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Internal Standard Spiking: Spike each calibration standard and sample with a constant concentration of the this compound working solution (e.g., 25 ng/mL).
Sample Preparation:
-
Liquid Samples: Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Solid Samples: Weigh 1-2 g of the homogenized solid sample into a 20 mL headspace vial and add 5 mL of deionized water.
-
Add 1.5 g of NaCl to each vial to enhance the release of volatile compounds.
-
Spike the sample with the internal standard solution.
-
Immediately seal the vial with a PTFE-faced silicone septum and cap.
HS-SPME and GC-MS Analysis:
-
Equilibration: Incubate the sample vial at 60°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the sample vial at 60°C for 30 minutes with agitation.
-
Desorption: Transfer the SPME fiber to the GC inlet and desorb at 250°C for 5 minutes in splitless mode.
References
Quantitative Analysis of Pyrazines in Coffee Beans Using Isotope Dilution
Application Note and Protocol
Introduction
Pyrazines are a critical class of volatile aromatic compounds that significantly contribute to the desirable roasted, nutty, and earthy flavors and aromas of coffee.[1][2] These compounds are primarily formed during the roasting process through Maillard reactions and Strecker degradation.[1] The accurate quantification of pyrazines is essential for quality control, flavor profiling, and process optimization in the coffee industry. Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly accurate and robust method for the quantification of these volatile compounds.[3][4][5][6][7] This application note provides a detailed protocol for the quantitative analysis of pyrazines in coffee beans using SIDA-GC-MS.
Principle of Isotope Dilution Analysis
Isotope Dilution Analysis is a method of quantitative analysis that relies on the addition of a known amount of an isotopically labeled analog of the analyte (the internal standard) to the sample. The isotopically labeled standard is chemically identical to the analyte and therefore exhibits similar behavior during sample preparation, extraction, and analysis. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or injection volume.
Experimental Protocols
Materials and Reagents
-
Coffee Beans: Roasted coffee beans, ground to a consistent particle size.
-
Internal Standards: Isotopically labeled pyrazine (B50134) standards (e.g., [²H₄]-pyrazine, 3-[²H₅]Ethyl-2,5-dimethylpyrazine).[7]
-
Solvents: Dichloromethane (CH₂Cl₂), Water (H₂O) - HPLC grade or higher. Studies have suggested that water is a superior extraction solvent compared to dichloromethane.[3][4][5]
-
Chemicals: Sodium chloride (NaCl).[8]
-
SPME Fibers (for SPME method): Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad analyte coverage.[8][9]
Sample Preparation
Two common methods for sample preparation are Solvent Extraction and Headspace Solid-Phase Microextraction (HS-SPME).
Method A: Solvent Extraction
-
Sample Weighing: Accurately weigh 15 g of ground roasted coffee.[7]
-
Internal Standard Spiking: Spike the ground coffee with a known volume (e.g., 150 µL) of a standard solution containing the isotopically labeled pyrazine standards.[7]
-
Extraction:
-
Option 1 (Water Extraction): Add a specific volume of water to the spiked coffee grounds and perform extraction (e.g., using a shaker or sonicator).
-
Option 2 (Soxhlet Extraction): Place the spiked coffee grounds in a Soxhlet apparatus and extract for 5 hours with 250 mL of dichloromethane.[7]
-
-
Concentration: Evaporate the extract to a final volume of 3-5 mL using a rotary evaporator at 40 °C.[7]
-
Analysis: The concentrated extract is now ready for GC-MS analysis.
Method B: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: Place 3 g of ground coffee into a 20 mL headspace vial.[8]
-
Matrix Modification: Add 3 mL of a saturated NaCl solution to the vial to enhance the release of volatile compounds into the headspace.[8]
-
Internal Standard Spiking: Spike the sample with a known amount of the isotopically labeled internal standard solution.
-
Incubation: Seal the vial and incubate at 60 °C for 20 minutes to allow the volatile pyrazines to partition into the headspace.[8]
-
Extraction: Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 15-20 minutes) at 60 °C.[8][9]
-
Desorption: Retract the fiber and immediately insert it into the hot GC injection port (e.g., 250 °C) for thermal desorption of the analytes onto the analytical column.[8]
GC-MS Analysis
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Oven Temperature Program:
-
Mass Spectrometer (MS):
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM mode is preferred for higher sensitivity and selectivity. Monitor characteristic ions for each native pyrazine and its corresponding isotopically labeled internal standard.
-
Temperatures: Ion source at 230 °C, transfer line at 280 °C.[8]
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the target pyrazines and their internal standards based on their retention times and mass spectra.
-
Peak Integration: Integrate the peak areas of the selected ions for both the native analyte and the internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the native pyrazines and a constant concentration of the internal standards. Plot the peak area ratio against the concentration ratio to generate a calibration curve.
-
Quantification: Determine the concentration of the pyrazines in the coffee sample by interpolating the peak area ratio from the sample analysis onto the calibration curve.
Quantitative Data
The following table summarizes the concentration ranges of various alkylpyrazines found in commercially available ground coffee, as determined by a stable isotope dilution analysis.[3][4][5]
| Pyrazine Compound | Concentration Range (mg/kg) | Relative Abundance |
| 2-Methylpyrazine | - | Most abundant.[2][3][5] |
| 2,5-Dimethylpyrazine | - | High abundance.[3][5] |
| 2,6-Dimethylpyrazine | - | High abundance.[3][5] |
| 2-Ethylpyrazine | - | Moderate abundance.[3][5] |
| 2-Ethyl-5-methylpyrazine | - | Moderate abundance.[3][5] |
| 2-Ethyl-6-methylpyrazine | - | Moderate abundance.[3][5] |
| 2,3,5-Trimethylpyrazine | - | Moderate abundance.[3][5] |
| 2,3-Dimethylpyrazine | - | Low concentration.[3][5] |
| 2-Ethyl-3-methylpyrazine | - | Low concentration.[3][5] |
| 2-Ethyl-3,5-dimethylpyrazine | - | Low concentration.[3][5] |
| 2-Ethyl-3,6-dimethylpyrazine | - | Low concentration.[3][5] |
| Total Alkylpyrazines | 82.1 - 211.6 | - |
Note: Decaffeinated coffee samples were found to have 0.3 to 0.7 times lower concentrations of alkylpyrazines compared to regular coffee samples.[3][4][5]
Workflow Diagram
Caption: Workflow for the quantitative analysis of pyrazines in coffee.
Signaling Pathway Diagram
The analysis of pyrazines in coffee does not involve a biological signaling pathway. The provided DOT script above illustrates the experimental workflow.
Logical Relationship Diagram
Caption: Factors influencing the pyrazine profile and sensory properties of coffee.
References
- 1. benchchem.com [benchchem.com]
- 2. journalrpfoods.com [journalrpfoods.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for HS-SPME-GC-MS Food Flavor Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds (VOCs) that contribute to the flavor and aroma of food products.[1][2][3] This solvent-free sample preparation method offers significant advantages, including simplicity, speed, and high sensitivity, making it an invaluable tool in quality control, product development, and authenticity studies within the food and beverage industry.[4][5][6] This document provides a detailed protocol for the application of HS-SPME-GC-MS in food flavor analysis, complete with experimental parameters for various food matrices and a visual workflow diagram.
Principle of HS-SPME-GC-MS
The HS-SPME technique involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a food sample in a sealed vial.[4][7] Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating.[4][8] After an equilibrium or pre-equilibrium period, the fiber is withdrawn and introduced into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation.[4][7] The separated compounds are subsequently detected and identified by a mass spectrometer.[3][9]
Experimental Workflow
The overall workflow for HS-SPME-GC-MS food flavor analysis is depicted below. This process begins with sample preparation and proceeds through analyte extraction, separation, detection, and data analysis.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the analysis of volatile flavor compounds in food samples. Specific parameters may require optimization based on the sample matrix and target analytes.[10][11]
1. Sample Preparation
-
Solid Samples: Homogenize solid food samples by grinding, chopping, or blending to increase the surface area and facilitate the release of volatile compounds.[12][13]
-
Liquid and Semi-Solid Samples: For liquid samples like beverages or semi-solid samples such as soups and sauces, direct aliquoting into the headspace vial may be sufficient.[5][14]
-
Sample Aliquoting: Accurately weigh a representative amount of the homogenized sample into a headspace vial (typically 2-10 mL). The sample size will depend on the food matrix and the concentration of the target analytes.[15][16]
-
Addition of Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard to the sample. The internal standard should be a compound that is not naturally present in the sample and has similar chemical properties to the analytes of interest.[13][17]
-
Matrix Modification (Optional): The addition of a salt solution (e.g., NaCl) can increase the ionic strength of the sample, which may enhance the release of volatile compounds into the headspace.[16][18]
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap to prevent the loss of volatile compounds.[14]
2. HS-SPME Procedure
-
Incubation and Equilibration: Place the sealed vial in a heating block or water bath at a specific temperature for a set period to allow the volatile compounds to partition into the headspace and reach equilibrium.[11][18]
-
SPME Fiber Exposure: Introduce the SPME fiber through the vial septum into the headspace above the sample. Expose the fiber for a predetermined time to allow for the adsorption of the analytes.[4][19] Agitation of the sample during extraction can improve the efficiency of the process.[18]
-
Fiber Retraction: After the extraction period, retract the fiber into its protective needle and withdraw it from the sample vial.
3. GC-MS Analysis
-
Thermal Desorption: Immediately insert the SPME device into the heated injection port of the GC. Extend the fiber to expose it to the high temperature, causing the thermal desorption of the analytes onto the GC column.[7][19]
-
Gas Chromatography Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column. A temperature program is typically used to optimize the separation of a wide range of compounds.
-
Mass Spectrometry Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.[3][9]
4. Data Analysis
-
Peak Identification: The obtained mass spectra are compared with reference spectra in a mass spectral library (e.g., NIST, Wiley) to identify the individual compounds.[20]
-
Quantification: The concentration of each identified compound can be determined by comparing its peak area to that of the internal standard or through the use of an external calibration curve.[3]
-
Flavor Profile Interpretation: The final data provides a comprehensive profile of the volatile compounds contributing to the food's flavor. This information can be used for quality assessment, comparison of different samples, or to understand the impact of processing on flavor.[9]
Tabulated Quantitative Data for HS-SPME-GC-MS Parameters
The following tables summarize typical experimental parameters for HS-SPME-GC-MS analysis of various food matrices, as reported in the literature. These values can serve as a starting point for method development.
Table 1: Sample Preparation and HS-SPME Parameters
| Food Matrix | Sample Weight | SPME Fiber Coating | Incubation/Extraction Temperature (°C) | Incubation/Extraction Time (min) | Reference |
| Beef (raw) | 5 g | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | 80 | 50 | [21] |
| Sweet Potato | Not specified | DVB/CAR/PDMS | 80 | 30 | [11] |
| Rice | Not specified | DVB/CWR/PDMS | 60 | 15 | [8] |
| Truffles | 100 mg | Not specified | 50 | 45 | [6] |
| Coffee | Not specified | DVB/CAR/PDMS | 55 | 12 | [22] |
| Soft Drinks | 5 g | Carboxen/Polydimethylsiloxane (CAR/PDMS) | 30 | 30 | [16] |
| Ningxiang Pork | 5 g | Not specified | 70 (equilibration), 100 (extraction) | 30 (equilibration), 50 (extraction) | [15] |
| Seafood | 2 mL (extract) | DVB/CAR/PDMS | 60 | 20 (incubation), 30 (extraction) | [23] |
Table 2: GC-MS Conditions
| Parameter | Typical Conditions | Reference |
| GC Column | DB-5ms, HP-5ms, DB-WAX (polar), ZB-624 (for volatiles) | [7][20][24] |
| Injector Temperature (°C) | 250 - 270 | [6][19] |
| Oven Temperature Program | Initial temp: 40-60°C (hold 1-5 min), Ramp: 5-10°C/min, Final temp: 250-280°C (hold) | [19][24] |
| Carrier Gas | Helium | [24] |
| Flow Rate (mL/min) | 1.0 - 2.0 | [24] |
| MS Ion Source Temp (°C) | 230 - 250 | [6][19] |
| Ionization Mode | Electron Impact (EI) at 70 eV | [16][19] |
| Mass Range (m/z) | 35 - 750 | [6][19] |
Conclusion
HS-SPME-GC-MS is a versatile and robust analytical technique for the comprehensive analysis of flavor compounds in a wide variety of food matrices. The detailed protocol and tabulated parameters provided in these application notes offer a solid foundation for researchers and scientists to develop and implement this methodology in their laboratories. Proper optimization of the experimental conditions is crucial to achieve the desired sensitivity and selectivity for specific applications in food science and product development.
References
- 1. GC-MS Fingerprints Profiling Using Machine Learning Models for Food Flavor Prediction [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Analysis of Food and Beverages using SPME-GC-MS/MS - No Sample Cleanup, Automated and Highly Specific | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Frontiers | Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles [frontiersin.org]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. mdpi.com [mdpi.com]
- 16. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 17. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ in Food Authenticity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ as an internal standard for the quantitative analysis of its unlabeled analogue in food products. This stable isotope-labeled compound is crucial for accurate and precise measurements in food authenticity and quality control, primarily utilizing Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
2-Ethyl-3,5-dimethylpyrazine is a key flavor compound found in a variety of roasted and heat-processed foods, including coffee, cocoa, peanuts, and baked goods.[1][2][3] Its characteristic nutty, roasted, and earthy aroma contributes significantly to the sensory profile of these products.[4] The concentration of 2-Ethyl-3,5-dimethylpyrazine can be an indicator of the type and quality of raw materials used, as well as the processing conditions, making it a valuable marker for food authenticity testing. For instance, variations in its concentration in coffee may indicate the use of different bean varieties or roasting profiles.[5][6]
Stable Isotope Dilution Analysis (SIDA) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[5][7] 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ serves as an ideal internal standard as it shares identical chemical and physical properties with the native compound, but is distinguishable by its mass-to-charge ratio in mass spectrometry. This allows for the correction of analyte losses during sample preparation and analysis, leading to highly reliable quantitative results.[7]
Principle of Food Authenticity Testing
The application of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ in food authenticity testing is based on the principle that the concentration of the native 2-Ethyl-3,5-dimethylpyrazine is characteristic of a specific food product or quality. Adulteration with cheaper ingredients or improper processing can lead to a significant deviation in the concentration of this key flavor compound. By accurately quantifying 2-Ethyl-3,5-dimethylpyrazine using SIDA, it is possible to:
-
Verify the origin and variety of raw materials: Different coffee bean varieties or peanut cultivars can exhibit distinct pyrazine (B50134) profiles.
-
Monitor processing conditions: The extent of roasting has a direct impact on the formation of pyrazines.
-
Detect adulteration: The addition of inferior or undeclared ingredients can alter the natural concentration of 2-Ethyl-3,5-dimethylpyrazine.
Data Presentation
The following table summarizes the typical concentration ranges of 2-Ethyl-3,5-dimethylpyrazine found in various authentic food products, as determined by Stable Isotope Dilution Analysis (SIDA) coupled with GC-MS. It is important to note that these values can vary depending on the specific product, origin, and processing parameters.
| Food Matrix | Analyte | Concentration Range | Analytical Method | Reference |
| Roasted Coffee | 2-Ethyl-3,5-dimethylpyrazine | Among the lowest concentrations of 12 alkylpyrazines tested. Total alkylpyrazines ranged from 82.1 to 211.6 mg/kg. | SIDA-GC-MS | [5][6] |
| Pan-Roasted Peanuts | 2-Ethyl-3,5-dimethylpyrazine | Quantified among 38 odorants. | SIDA-GC-O | [1][8] |
| Roasted Cocoa Beans | 2-Ethyl-3,5-dimethylpyrazine | Identified as a key aroma compound. | GC-O-MS | [4] |
Experimental Protocols
A detailed protocol for the quantification of 2-Ethyl-3,5-dimethylpyrazine in roasted coffee beans using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) with 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ as the internal standard is provided below.
Protocol 1: Quantification of 2-Ethyl-3,5-dimethylpyrazine in Roasted Coffee Beans
1. Sample Preparation
1.1. Grind roasted coffee beans to a fine, homogeneous powder. 1.2. Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial. 1.3. Add a known amount of 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to the vial to serve as the internal standard. 1.4. Add 5 mL of a saturated sodium chloride solution to the vial to enhance the release of volatile compounds. 1.5. Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME)
2.1. Place the sealed vial in an autosampler with an agitator and a temperature-controlled incubator. 2.2. Equilibrate the sample at 60°C for 15 minutes with agitation. 2.3. Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
3.1. GC Parameters:
| Parameter | Setting |
|---|---|
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for 1 minute) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 40°C (hold for 2 min), ramp at 5°C/min to 230°C (hold for 5 min) |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
3.2. MS (B15284909) Parameters:
| Parameter | Setting |
|---|---|
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions (m/z) | To be determined based on the mass spectra of the analyte and internal standard. For 2-Ethyl-3,5-dimethylpyrazine (C₈H₁₂N₂), characteristic ions would be selected. For the ¹³C₂ labeled standard, the corresponding ions with an increase of 2 m/z units would be monitored. |
| Dwell Time | 100 ms |
4. Data Analysis and Quantification
4.1. Identify the peaks corresponding to 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,5-dimethylpyrazine-¹³C₂ based on their retention times and selected ions. 4.2. Integrate the peak areas of the quantification ions for both the analyte and the internal standard. 4.3. Calculate the response factor (RF) using a calibration curve prepared with standard solutions of the analyte and a constant concentration of the internal standard. 4.4. Quantify the concentration of 2-Ethyl-3,5-dimethylpyrazine in the sample using the following formula:
Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / RF)
Mandatory Visualizations
Experimental Workflow
Workflow for the quantification of 2-Ethyl-3,5-dimethylpyrazine.
Maillard Reaction Pathway for Pyrazine Formation
Simplified Maillard reaction pathway leading to pyrazine formation.
References
- 1. Quantitation of key peanut aroma compounds in raw peanuts and pan-roasted peanut meal. Aroma reconstitution and comparison with commercial peanut products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pages.uoregon.edu [pages.uoregon.edu]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Stable Isotope Labeling Workflows for Untargeted Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Untargeted metabolomics aims to comprehensively profile all small molecules in a biological system, offering a functional readout of the physiological state. However, this powerful technique is often challenged by several analytical hurdles, including the discrimination of true biological signals from artifacts, reliable metabolite annotation, and accurate quantification due to matrix effects.[1][2][3][4] Stable Isotope Labeling (SIL) has emerged as a robust strategy to address these limitations.[1][2] By introducing atoms with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into the biological system, metabolites become isotopically enriched.[5][6][7] This results in characteristic mass shifts and isotopic patterns that can be readily detected by high-resolution mass spectrometry (HRMS).[6][8]
This application note details a comprehensive workflow for untargeted metabolomics using stable isotope labeling, from experimental design to data analysis. It provides detailed protocols for cell culture labeling, sample preparation, and LC-HRMS analysis, alongside strategies for data processing that leverage the unique features of SIL data to enhance metabolite discovery and quantification.
Core Principles of SIL in Untargeted Metabolomics
The fundamental principle of this workflow is the co-cultivation or co-extraction of a biological sample with its stable isotope-labeled counterpart.[1] For example, one population of cells is grown on a standard 'light' medium (e.g., containing ¹²C-glucose), while a parallel population is grown on a 'heavy' medium where the primary carbon source is replaced with its uniformly labeled version (e.g., U-¹³C-glucose).[1][2][9] The 'light' and 'heavy' samples are then mixed in a defined ratio (typically 1:1) prior to extraction and LC-HRMS analysis.[5]
Every metabolite originating from the labeled precursor will appear as a pair of features in the mass spectrum: the unlabeled (monoisotopic) mass and the fully labeled mass, separated by a mass difference corresponding to the number of incorporated heavy atoms.[10] This unique isotopic signature allows for:
-
Confident Discrimination of Biological Signals: True metabolites will appear as labeled/unlabeled pairs, while artifacts, contaminants, and background noise will not, allowing for effective data filtering.[5][6]
-
Improved Compound Annotation: The mass difference between the paired peaks reveals the exact number of carbon (or nitrogen, etc.) atoms in the metabolite, providing a powerful constraint for determining the molecular formula.[4][5][6]
-
Enhanced Quantification: The labeled metabolome can serve as a global internal standard for every detected metabolite, correcting for ion suppression, matrix effects, and variations during sample preparation and analysis.[1][2][3][11]
Experimental Workflow Overview
The end-to-end process involves several critical stages, from labeling the biological system to processing the complex datasets generated. The overall workflow is designed to ensure robust and reproducible results.
Caption: High-level overview of the stable isotope labeling workflow.
Detailed Experimental Protocols
Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells
This protocol is adapted for labeling adherent cells using U-¹³C-glucose as the tracer.
Materials:
-
Cell culture medium deficient in the nutrient to be labeled (e.g., glucose-free DMEM).
-
Natural abundance ('light') ¹²C-glucose.
-
Uniformly labeled ('heavy') U-¹³C-glucose (>98% enrichment).
-
Standard cell culture reagents (FBS, antibiotics, PBS).
-
10 cm cell culture dishes.
Procedure:
-
Medium Preparation: Prepare two types of tracer media:
-
Light Medium: Reconstitute glucose-free medium with ¹²C-glucose to the desired final concentration (e.g., 25 mM).
-
Heavy Medium: Reconstitute glucose-free medium with U-¹³C-glucose to the same final concentration.
-
Supplement both media with dialyzed FBS and other necessary components. Pre-warm media to 37°C before use.
-
-
Cell Seeding: Seed cells in parallel 10 cm dishes using standard (unlabeled) culture medium and allow them to attach and proliferate for 24-48 hours. Aim for approximately 80% confluency at the time of harvest. A minimum of 10⁶ cells is recommended, with 10⁷ being optimal for comprehensive metabolite detection.[12]
-
Labeling:
-
Aspirate the standard medium from the dishes.
-
Gently wash the cells once with pre-warmed PBS to remove residual medium.
-
Add the pre-warmed 'Light Medium' to one set of plates and 'Heavy Medium' to the parallel set.
-
Incubate the cells for a duration sufficient to approach isotopic steady state. This time is dependent on the cell line's doubling time and the pathways of interest. For central carbon metabolites, 24-48 hours is often sufficient.[13]
-
Protocol 2: Rapid Quenching and Metabolite Extraction
Rapidly halting all enzymatic activity is critical to preserve the metabolic snapshot of the cells.[14][15]
Materials:
-
Liquid nitrogen (LN₂) or ice-cold quenching/extraction solvent.
-
Extraction Solvent: Methanol/Chloroform/Water (detailed below).
-
Cell scraper.
-
Microcentrifuge tubes.
Procedure A: Liquid Nitrogen Quenching (Preferred for Adherent Cells)
-
Remove the culture dish from the incubator.
-
Immediately aspirate the medium.
-
Place the dish on a level surface and add LN₂ directly to the dish to flash-freeze the cell monolayer.[16][17] This provides an almost instantaneous quenching of metabolism.[16]
-
The plates can be stored at -80°C for later extraction if needed.[16]
-
Proceed to Step 3 of Procedure C (Extraction).
Procedure B: Cold Solvent Quenching
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold 0.9% saline to remove extracellular contaminants.[12]
-
Immediately add an ice-cold quenching solution, such as 80% methanol, to the plate.[14]
-
Scrape the cells in the cold solvent and transfer the cell slurry to a pre-chilled microcentrifuge tube.
-
Proceed to Step 3 of Procedure C (Extraction).
Procedure C: Biphasic Metabolite Extraction This protocol, adapted from the Folch method, separates polar (aqueous) and non-polar (organic) metabolites.[14]
-
Sample Pooling: For pre-quenched samples, combine the 'light' and 'heavy' cell lysates or scraped cell powders in a 1:1 ratio based on cell count or total protein amount.
-
Solvent Addition: To the pooled sample (or directly to the LN₂-quenched plate), add a pre-chilled solvent mixture. A common ratio is 1:2:0.8 of Chloroform:Methanol:Water.[14] For a 10 cm dish, start by adding 1 mL of cold methanol, scrape the cells, collect the slurry, then add the remaining solvents.
-
Homogenization: Vortex the mixture vigorously for 1 minute and incubate on ice for 10-15 minutes to ensure cell lysis and protein precipitation.
-
Phase Separation: Centrifuge the sample at >14,000 x g for 15 minutes at 4°C. This will result in three layers:
-
An upper, aqueous layer (containing polar metabolites like amino acids, organic acids, and sugar phosphates).
-
A solid protein disc at the interface.
-
A lower, organic layer (containing lipids).
-
-
Collection: Carefully collect the upper aqueous layer and the lower organic layer into separate tubes.
-
Drying: Dry the collected fractions completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50:50 Methanol:Water) before injection.
Protocol 3: LC-HRMS Analysis Parameters
Analysis is typically performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.[7][18]
| Parameter | Typical Setting | Purpose |
| Chromatography | ||
| LC Column | ZIC-HILIC (Hydrophilic Interaction) | Separation of polar metabolites. |
| Mobile Phase A | Water with 10 mM Ammonium Acetate, pH 9 | Aqueous mobile phase. |
| Mobile Phase B | Acetonitrile | Organic mobile phase. |
| Gradient | 95% B to 50% B over 15-20 min | Elutes metabolites based on polarity. |
| Flow Rate | 0.2 - 0.4 mL/min | Standard for analytical LC. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Negative & Positive (Fast Polarity Switching) | Detects a broader range of compounds.[19] |
| Mass Resolution | >60,000 | Required to accurately resolve isotopologues and determine mass defects.[7] |
| Scan Range | 70 - 1000 m/z | Covers the mass range of most small molecule metabolites. |
| Data Acquisition | Data-Dependent MS/MS | Fragments high-intensity peaks for structural elucidation. |
Data Analysis and Visualization
The key to a successful SIL experiment lies in the bioinformatic workflow used to process the raw data. This workflow must be capable of recognizing the unique isotopic patterns generated by the labeling strategy.
Caption: Bioinformatic pipeline for processing SIL metabolomics data.
Specialized software tools like X¹³CMS, mzmatch, or khipu are designed to perform the crucial isotopologue pairing step.[18][20][21][22] These tools search the feature list for pairs of peaks that have a precise mass difference corresponding to the isotopic substitution and co-elute chromatographically.[18]
Quantitative Improvements with SIL
The use of a globally labeled internal standard significantly improves quantitative precision by correcting for analytical variability. This is reflected in the reduction of the coefficient of variation (CV) for both technical and biological replicates.
| Sample Type | Analysis Method | Median CV (%) | Improvement |
| Technical Replicates | Standard Quantification | 7.1 | - |
| SIL-Assisted IS | 3.6 | 49% Reduction | |
| Biological Replicates | Standard Quantification | 15.1 | - |
| SIL-Assisted IS | 10.8 | 28% Reduction | |
| Data synthesized from findings reported for F. graminearum samples.[2][3][9] |
Application: Tracing Metabolic Pathways
SIL is not only an analytical tool but also a powerful method for discovery. By tracing the path of labeled atoms, researchers can elucidate active metabolic pathways and discover novel biochemical transformations. For example, feeding cells U-¹³C-glucose allows for the tracking of carbon atoms through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle.
Caption: Fate of ¹³C atoms from glucose in central carbon metabolism.
By analyzing the mass isotopologue distribution (MID) of downstream metabolites (e.g., the fraction of pyruvate that is M+0, M+1, M+2, or M+3), one can infer the relative activity of different pathways.[10] This provides a dynamic view of cellular metabolism that is unattainable with conventional label-free approaches.[6][20]
Stable isotope labeling workflows provide a multi-faceted solution to many of the persistent challenges in untargeted metabolomics. By creating a unique isotopic signature for biologically derived molecules, this approach dramatically improves the confidence of metabolite detection, facilitates more accurate formula annotation, and provides robust internal standards for precise relative quantification.[1][2][5] The detailed protocols and data analysis strategies presented here offer a comprehensive guide for researchers looking to implement this powerful technique to gain deeper and more reliable insights into the complexities of the metabolome.
References
- 1. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel stable isotope labelling assisted workflow for improved untargeted LC-HRMS based metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 8. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]
- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 13. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line [frontiersin.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Pyrazine Concentrations in Cocoa Processing
Introduction
Pyrazines are a critical class of volatile aromatic compounds that significantly contribute to the desirable nutty, roasted, and chocolatey flavors of cocoa products.[1][2][3][4][5][6] These heterocyclic nitrogen-containing compounds are primarily formed during the roasting stage of cocoa processing through the Maillard reaction between amino acids and reducing sugars, which are developed as flavor precursors during fermentation and drying.[1][2][7] The concentration and composition of pyrazines are key indicators of cocoa quality and flavor profile.[2][4] Therefore, accurate and reliable measurement of pyrazine (B50134) concentrations is essential for quality control, process optimization, and new product development within the cocoa and chocolate industry.
This application note provides detailed protocols for the quantitative analysis of pyrazines in cocoa beans at various processing stages, primarily utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is widely adopted due to its simplicity, high sensitivity, and solvent-free nature.[8][9][10][11]
Signaling Pathways and Formation of Pyrazines
The formation of pyrazines in cocoa is a complex process rooted in the Maillard reaction. The pathway begins with the fermentation and drying of cocoa beans, which encourages the enzymatic breakdown of proteins and carbohydrates to generate essential flavor precursors: free amino acids and reducing sugars. During roasting, these precursors undergo a series of reactions, including the Strecker degradation of amino acids, leading to the formation of α-aminoketones. These intermediates then condense and oxidize to form a variety of alkylpyrazines. The roasting temperature and duration are critical parameters that significantly influence the rate of pyrazine formation and the resulting flavor profile.[1][2][7][12][13]
Caption: A diagram illustrating the formation of pyrazines during cocoa processing.
Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol outlines the analysis of volatile pyrazines in cocoa samples using HS-SPME followed by GC-MS.
1. Sample Preparation:
-
Cocoa Beans: Freeze the cocoa beans in liquid nitrogen and grind them into a fine powder using a cryogenic mill. This prevents the loss of volatile compounds.
-
Cocoa Liquor/Mass: Heat the sample to approximately 50°C to melt and homogenize.
-
Cocoa Powder: Use the powder directly.
2. Extraction:
-
Weigh 1-2 grams of the prepared cocoa sample into a 20 mL headspace vial.
-
Add an internal standard solution (e.g., 2-methyl-3-heptylpyrazine in methanol) to allow for accurate quantification.
-
Seal the vial tightly with a PTFE/silicone septum and an aluminum cap.
-
Place the vial in a heating block or water bath and equilibrate the sample at 60°C for 15 minutes to allow volatiles to partition into the headspace.[8][9][14]
-
Expose a pre-conditioned SPME fiber to the headspace of the vial for a specific extraction time, typically ranging from 15 to 60 minutes, at the same temperature.[8][14][15] The choice of fiber coating is crucial; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad analyte coverage.[8][9][11]
3. GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes. Desorption is typically carried out at 250°C for 5 minutes.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 3°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Data Analysis and Quantification:
-
Identify individual pyrazine compounds by comparing their mass spectra and retention times with those of authentic reference standards.
-
Quantify the identified pyrazines by constructing a calibration curve using the peak area ratios of the analytes to the internal standard at different concentrations.
Caption: A flowchart of the HS-SPME GC-MS experimental workflow.
Data Presentation
The following tables summarize the quantitative data for key pyrazines found in cocoa at different stages of processing, as reported in various studies. Concentrations can vary significantly depending on cocoa origin, genotype, and specific processing conditions.
Table 1: Pyrazine Concentrations During Cocoa Fermentation
| Pyrazine | Fermentation Day 0 (µ g/100g ) | Fermentation Day 3 (µ g/100g ) | Fermentation Day 6 (µ g/100g ) | Reference |
| 2,5-Dimethylpyrazine | Not Detected | 50.2 | 154.0 | [16] |
| 2,3,5-Trimethylpyrazine | Not Detected | 10.5 | 23.0 | [16] |
| 2,3,5,6-Tetramethylpyrazine | Not Detected | 8.3 | 19.0 | [16] |
Table 2: Impact of Roasting Temperature on Pyrazine Concentrations in Cocoa Beans
| Pyrazine | Roasting Temp: 125°C (µg/g) | Roasting Temp: 135°C (µg/g) | Reference |
| 2,3,5-Trimethylpyrazine | 1.8 - 4.5 | 3.5 - 8.2 | [7][12] |
| 2,3,5,6-Tetramethylpyrazine | 2.5 - 6.8 | 5.1 - 12.3 | [7][12] |
Table 3: Pyrazine Concentrations in Roasted Cocoa Products
| Pyrazine | Cocoa Liquor (µg/g) | Cocoa Powder (µg/g) | Dark Chocolate (µg/g) | Reference | | :--- | :--- | :--- | :--- | | 2,5-Dimethylpyrazine | 1.99 - 10.18 | 4.2 | 0.5 - 2.1 |[4] | | 2,3-Dimethylpyrazine | 2.74 - 15.11 | 3.1 | 0.3 - 1.8 |[4] | | 2,3,5-Trimethylpyrazine | 15.01 - 81.39 | 12.5 | 2.2 - 15.4 |[4] | | 2,3,5,6-Tetramethylpyrazine | 60.31 - 285.74 | 25.8 | 5.7 - 35.1 |[4] | | 2-Ethyl-3,5-dimethylpyrazine | - | 1.5 | 0.8 - 4.3 |[4] |
Conclusion
The HS-SPME/GC-MS method provides a robust and sensitive approach for the quantitative analysis of pyrazines in cocoa products. By carefully controlling sample preparation and analytical parameters, researchers and quality control professionals can obtain reliable data to understand and optimize the flavor profiles of cocoa and chocolate. The data presented in this application note highlights the significant impact of processing stages, particularly fermentation and roasting, on the formation and concentration of these key aroma compounds. Further research can focus on correlating specific pyrazine profiles with sensory data to develop predictive models for cocoa flavor quality.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of solid-phase micro-extraction coupled to gas chromatography-mass spectrometry for the headspace analysis of volatile compounds in cocoa products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of solid-phase micro-extraction coupled to gas chromatography-mass spectrometry for the headspace analysis of volatile compounds in cocoa products. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Characterisation of volatile compounds of cocoa husk using headspace solid-phase microextraction and gas chromatography-olfactometry analysis [redalyc.org]
- 11. mdpi.com [mdpi.com]
- 12. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
Application Notes & Protocols: Experimental Design for 13C Tracer Experiments in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction to 13C Tracer Experiments
Stable isotope tracing with 13C-labeled substrates is a powerful technique for quantitatively analyzing the activity of intracellular metabolic pathways.[1] By replacing the naturally abundant 12C atoms with the heavy isotope 13C in a nutrient source like glucose or glutamine, researchers can track the journey of these carbon atoms through the intricate network of metabolic reactions within a cell.[1] The incorporation of 13C into downstream metabolites creates mass isotopomers, which can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] The resulting mass isotopomer distributions (MIDs) provide a detailed snapshot of metabolic pathway utilization and activity.[1]
This technique, often coupled with metabolic flux analysis (MFA), allows for the calculation of intracellular reaction rates (fluxes), offering profound insights into cellular physiology.[1][2]
Key Applications:
-
Disease Metabolism: Elucidating metabolic reprogramming in diseases like cancer (e.g., the Warburg effect).[1]
-
Drug Development: Identifying novel drug targets and understanding the mechanism of action of therapeutic compounds by observing how they alter metabolic networks.[1]
-
Bioprocess Optimization: Enhancing the production of biopharmaceuticals by optimizing the metabolism of cell cultures.[1]
Experimental Design Considerations
A well-designed 13C tracer experiment is crucial for obtaining high-quality, reproducible data. Careful consideration of the following factors is essential.
Choosing the Right 13C-Labeled Tracer
The choice of tracer is dictated by the specific metabolic pathway under investigation. Different isotopically labeled substrates provide distinct information. For instance, [1,2-¹³C₂]glucose is highly effective for precisely estimating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), while [U-¹³C₅]glutamine is preferred for analyzing the tricarboxylic acid (TCA) cycle.[3][4]
Table 1: Common ¹³C Tracers and Their Primary Applications
| Tracer | Primary Application(s) | Rationale |
| [U-¹³C₆]Glucose | General carbon metabolism, glycolysis, TCA cycle, PPP, biosynthesis | Uniformly labeled glucose allows for tracking of the entire carbon backbone through various pathways. |
| [1,2-¹³C₂]Glucose | Glycolysis vs. Pentose Phosphate Pathway (PPP) | The oxidative PPP decarboxylates C1 of glucose. Tracking C1 and C2 distinguishes between these pathways.[5] |
| [1-¹³C]Glucose | Pentose Phosphate Pathway (PPP) | The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, leading to singly labeled metabolites downstream.[5] |
| [U-¹³C₅]Glutamine | TCA cycle anaplerosis, amino acid metabolism | Glutamine is a key anaplerotic substrate that replenishes TCA cycle intermediates.[4] |
| [U-¹³C₁₆]Palmitate | Fatty acid oxidation | Traces the breakdown of fatty acids and their entry into the TCA cycle. |
Determining Labeling Duration: Steady-State vs. Dynamic Labeling
The duration of labeling depends on the desired experimental outcome and the turnover rate of the metabolites of interest.
-
Isotopic Steady-State: This is achieved when the 13C enrichment in a given metabolite becomes stable over time.[6] At this point, the labeling pattern reflects the relative contributions of different pathways to the metabolite's production.[6] Intermediates in central carbon metabolism, such as those in glycolysis and the TCA cycle, often reach isotopic steady state relatively quickly, while macromolecules like proteins and lipids may require multiple cell doublings.[7]
-
Dynamic Labeling: Involves collecting samples at multiple time points before reaching isotopic steady state.[8] This approach provides information about the rates at which different pathways are operating and can be used to quantify absolute metabolic fluxes when combined with metabolite concentration data.[6]
Table 2: Illustrative Labeling Times for Isotopic Steady State
| Metabolic Pathway | Typical Time to Steady State | Cell Type Example |
| Glycolysis | < 1 hour | A549 Lung Carcinoma |
| Pentose Phosphate Pathway | 1 - 4 hours | A549 Lung Carcinoma |
| TCA Cycle | 2 - 8 hours | A549 Lung Carcinoma |
| Amino Acid Synthesis | 6 - 24 hours | HeLa Cells |
| Nucleotide Synthesis | > 24 hours | CHO Cells |
Note: These are illustrative values. Optimal times should be determined empirically for each cell line and experimental condition.
Experimental Protocols & Workflow
A generalized workflow for a 13C tracer experiment is essential for consistent and reliable results.
Overall Experimental Workflow
The process begins with careful experimental design, followed by cell culture and labeling, and concludes with sample analysis and data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Unraveling Flavor Formation with 13C-Labeled Pyrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 13C-labeled pyrazines in flavor precursor studies. By employing stable isotope labeling, researchers can elucidate the complex reaction pathways of pyrazine (B50134) formation, particularly in the Maillard reaction, and accurately quantify their presence in various matrices.
Introduction to 13C-Labeled Pyrazines in Flavor Science
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal to the desirable nutty, roasted, and toasted aromas of many cooked foods, including coffee, cocoa, and baked goods.[1][2] Understanding the precursors and reaction mechanisms that lead to the formation of specific pyrazines is crucial for controlling and optimizing flavor development in food products. The use of 13C-labeled compounds offers a powerful tool for tracing the incorporation of specific atoms from precursor molecules into the final pyrazine structure, thereby providing definitive insights into formation pathways.[1] Furthermore, 13C-labeled pyrazines serve as ideal internal standards for stable isotope dilution analysis (SIDA), a highly accurate and precise method for quantifying trace amounts of these potent flavor compounds in complex food systems.[3][4]
Application 1: Elucidating Pyrazine Formation Pathways using 13C-Labeled Precursors
Stable isotope labeling is a key technique to investigate the complex network of reactions in the Maillard reaction that leads to pyrazine formation. By selectively labeling potential precursor molecules with 13C, researchers can track the fate of these carbon atoms and determine their contribution to the pyrazine ring and its substituents.
Experimental Protocol: Tracing 13C from Labeled Glucose into Pyrazines in a Maillard Reaction Model System
This protocol describes a model experiment to study the incorporation of carbon atoms from [U-13C6]-D-glucose into pyrazines formed with an amino acid.
Materials:
-
[U-13C6]-D-glucose (99 atom % 13C)
-
L-Alanine
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Reaction vials (e.g., 20 mL headspace vials with PTFE/silicone septa)
-
Heating block or oven
-
Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Mixture Preparation: In a 20 mL headspace vial, dissolve 1 mmol of [U-13C6]-D-glucose and 1 mmol of L-alanine in 10 mL of 0.1 M phosphate buffer (pH 7.0).
-
Reaction Incubation: Seal the vial and heat it in a heating block or oven at a controlled temperature (e.g., 120 °C) for a specific duration (e.g., 60 minutes).
-
Volatile Compound Extraction: After cooling the vial to room temperature, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes at 50 °C) to adsorb the volatile compounds.[1]
-
GC-MS Analysis:
-
Desorb the adsorbed compounds in the injection port of the GC-MS.
-
GC Conditions (Example):
-
Column: DB-1701 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program: Start at 40 °C for 2 min, increase to 100 °C at 10 °C/min and hold for 5 min, then increase to 220 °C at 10 °C/min and hold for 15 min.[1]
-
-
MS Conditions (Example):
-
-
Data Analysis: Identify the pyrazines formed by comparing their mass spectra with a spectral library (e.g., NIST). The presence of 13C atoms will result in a mass shift in the molecular ion and fragment ions. By analyzing the mass spectra of the formed pyrazines, the number and position of incorporated 13C atoms can be determined, providing direct evidence of the reaction pathway.
Diagram of the Maillard Reaction Pathway Leading to Pyrazine Formation:
Application 2: Quantitative Analysis of Pyrazines using 13C-Stable Isotope Dilution Analysis (SIDA)
SIDA is the gold standard for accurate quantification of trace-level compounds in complex matrices. This method involves adding a known amount of a stable isotope-labeled analog of the target analyte (in this case, a 13C-labeled pyrazine) to the sample as an internal standard. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-extracts and co-elutes, correcting for losses during sample preparation and analysis.
Proposed Protocol for the Synthesis of [2-13C]-Methylpyrazine
Materials:
-
[1-13C]-Methylglyoxal (or a suitable precursor)
-
Oxidizing agent (e.g., air, manganese dioxide)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (1.0 equivalent) in ethanol under an inert atmosphere.
-
Condensation: Cool the solution in an ice bath and slowly add a solution of [1-13C]-methylglyoxal (1.0 equivalent) in ethanol.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to form the dihydropyrazine intermediate.
-
Oxidation: Introduce an oxidizing agent (e.g., bubble air through the solution or add manganese dioxide) to convert the dihydropyrazine to [2-13C]-methylpyrazine.
-
Workup and Purification: Quench the reaction, extract the product with a suitable organic solvent, and purify by column chromatography to obtain the pure labeled pyrazine.
-
Characterization: Confirm the structure and isotopic enrichment of the synthesized [2-13C]-methylpyrazine using NMR (1H and 13C) and mass spectrometry.
Experimental Protocol: Quantification of Methylpyrazine in Coffee using 13C-SIDA and GC-MS
This protocol outlines the quantification of native methylpyrazine in a coffee sample using the synthesized [2-13C]-methylpyrazine as an internal standard.
Materials:
-
Ground coffee sample
-
[2-13C]-Methylpyrazine standard solution of known concentration
-
Distilled water
-
Extraction solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Sample Preparation and Spiking: Weigh a known amount of ground coffee (e.g., 5 g) into a flask. Add a precise volume of the [2-13C]-methylpyrazine standard solution.
-
Extraction: Add a known volume of hot distilled water to the coffee and stir to brew. After cooling, perform a liquid-liquid extraction with dichloromethane. Repeat the extraction multiple times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Carefully concentrate the extract to a small, known volume.
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS.
-
Use a similar GC-MS method as described in the precursor study protocol, optimizing the separation of methylpyrazine.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both native methylpyrazine (e.g., m/z 94, 67) and [2-13C]-methylpyrazine (e.g., m/z 95, 68).
-
-
Quantification: Calculate the concentration of methylpyrazine in the original coffee sample using the following formula:
Concentration of Analyte = (Area of Analyte / Area of Labeled Standard) * (Concentration of Labeled Standard / Weight of Sample)
Experimental Workflow for SIDA:
References
Troubleshooting & Optimization
Technical Support Center: Resolving Chromatographic Isotope Effects for 13C Labeled Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and resolving chromatographic isotope effects, with a specific focus on the use of ¹³C labeled internal standards in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic isotope effect and why does it occur?
A1: The chromatographic isotope effect is the partial or full separation of isotopically labeled compounds (e.g., ¹³C-labeled) from their unlabeled counterparts during chromatographic analysis. This phenomenon arises from subtle differences in the physicochemical properties between isotopologues. The substitution of a ¹²C atom with a heavier ¹³C atom can lead to minor changes in bond energies, molecular size, and polarity, which in turn can affect the interactions with the stationary and mobile phases, resulting in different retention times.
Q2: Are chromatographic isotope effects significant for ¹³C labeled standards?
A2: Generally, the chromatographic isotope effect for ¹³C labeled standards is minimal to negligible, especially when compared to deuterium (B1214612) (²H) labeled standards.[1][2][3] The greater mass difference between deuterium and hydrogen leads to more pronounced differences in physicochemical properties and, consequently, more significant retention time shifts.[1][3] In many cases, ¹³C labeled standards co-elute perfectly with their unlabeled analogues under various chromatographic conditions.[1][3]
Q3: Why is co-elution of the labeled standard and the analyte important?
A3: Co-elution is crucial for accurate quantification in isotope dilution mass spectrometry (IDMS). An ideal internal standard should behave identically to the analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization. If the labeled standard and the analyte separate chromatographically, they may be subjected to different matrix effects at their respective retention times, leading to inaccurate and unreliable quantification.[4][5] Perfect co-elution ensures that both the analyte and the internal standard experience the same ionization suppression or enhancement, allowing for accurate correction.
Q4: When might I observe a chromatographic isotope effect with ¹³C labeled standards?
A4: While less common, a slight separation of ¹³C labeled standards can occasionally be observed under high-resolution chromatographic conditions, such as with ultra-high-performance liquid chromatography (UHPLC) systems utilizing sub-2 µm particle columns.[1][3] The high efficiency of these systems can sometimes resolve the very small differences in retention behavior between the ¹³C-labeled and unlabeled isotopologues.
Troubleshooting Guide: Achieving Co-elution for ¹³C Labeled Standards
If you are observing a partial separation of your ¹³C labeled standard and the unlabeled analyte, the following troubleshooting steps can help you achieve co-elution.
dot
Caption: A step-by-step workflow for diagnosing and resolving chromatographic separation of ¹³C labeled standards.
Step 1: Confirm and Assess the Separation
-
Inject a Mixture: Prepare a solution containing both the unlabeled analyte and the ¹³C labeled internal standard and inject it into your LC-MS system.
-
Examine Extracted Ion Chromatograms (EICs): Overlay the EICs for the analyte and the labeled standard. A clear separation of the peak apexes confirms a chromatographic isotope effect.
-
Evaluate Impact on Quantification: Integrate the peaks and determine the analyte-to-internal standard ratio at different points across the eluted peaks (e.g., the beginning, apex, and end). If this ratio is not consistent, the separation is likely impacting the accuracy of your quantitative results.
Step 2: Chromatographic Method Optimization
If the separation is deemed significant, systematically adjust the following chromatographic parameters:
-
Mobile Phase Composition:
-
Organic Solvent Percentage: A slight adjustment in the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) can alter the selectivity and potentially merge the peaks.
-
Organic Solvent Type: Switching from one organic solvent to another (e.g., acetonitrile to methanol (B129727) or vice versa) can change the elution pattern and may promote co-elution.
-
Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and may be used to achieve co-elution.
-
-
Column Temperature:
-
Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Systematically increasing or decreasing the column temperature can alter selectivity and may lead to co-elution.
-
-
Gradient Profile:
-
For gradient separations, a steeper gradient can sometimes reduce the observed separation by decreasing the overall time the analytes spend interacting with the stationary phase.
-
Step 3: Evaluate Stationary Phase
If modifications to the mobile phase, temperature, and gradient do not resolve the separation, consider trying a column with a different stationary phase chemistry. Different stationary phases offer different interaction mechanisms, which may not produce an isotope effect for your specific analytes.
Data Presentation: The Superiority of ¹³C Labeled Standards
The primary advantage of ¹³C labeled standards over deuterated standards is their tendency to co-elute with the unlabeled analyte. This is demonstrated in the following experimental data for the analysis of amphetamine.
Experimental Protocol: LC-MS/MS Analysis of Amphetamine
-
Instrumentation: A UPLC-MS/MS system was used for the analysis.
-
Column: A reversed-phase C18 column was employed for the separation.
-
Mobile Phases:
-
Acidic: A gradient of ammonium (B1175870) formate (B1220265) buffer and methanol.
-
Basic: A gradient of ammonium bicarbonate buffer and methanol.
-
-
Internal Standards: ¹³C₆-labeled amphetamine and various deuterated (²H₃, ²H₅, ²H₆, ²H₈, ²H₁₁) amphetamine standards were used.
-
Analysis: The retention times of amphetamine and its isotopically labeled internal standards were measured under both acidic and basic mobile phase conditions.
Table 1: Comparison of Retention Times for Amphetamine and its Isotopically Labeled Analogues
| Compound | Retention Time (min) - Acidic Mobile Phase | Retention Time (min) - Basic Mobile Phase |
| Amphetamine | 2.54 | 3.15 |
| ¹³C₆-Amphetamine | 2.54 | 3.15 |
| ²H₃-Amphetamine | 2.52 | 3.13 |
| ²H₅-Amphetamine | 2.51 | 3.12 |
| ²H₆-Amphetamine | 2.50 | 3.11 |
| ²H₈-Amphetamine | 2.49 | 3.10 |
| ²H₁₁-Amphetamine | 2.47 | 3.08 |
Data adapted from Berg et al., J Chromatogr A. 2014 May 30:1344:83-90.[6]
As the data in Table 1 clearly shows, the ¹³C₆-labeled amphetamine co-elutes perfectly with the unlabeled amphetamine under both acidic and basic mobile phase conditions.[6] In contrast, the deuterated analogues show a retention time shift that increases with the number of deuterium substitutions.[6]
Visualization of Key Concepts
dot
Caption: The causal chain leading from isotope substitution to potential inaccuracies in quantification.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor signal response for 2-Ethyl-3,5-dimethylpyrazine-13C2
Welcome to the technical support center for 2-Ethyl-3,5-dimethylpyrazine-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols for the use of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a stable isotope-labeled version of 2-Ethyl-3,5-dimethylpyrazine, a volatile organic compound known for its nutty, roasted aroma.[1][2] The 13C2 label indicates that two of the carbon atoms in the molecule have been replaced with the heavier carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative analysis in mass spectrometry (MS) and a tracer in nuclear magnetic resonance (NMR) spectroscopy studies.[3][4] Its primary application is in the food and beverage industry for flavor and aroma analysis, as well as in metabolomics research.[5]
Q2: Why am I observing a poor signal for my this compound internal standard in my mass spectrometry analysis?
A poor signal for an internal standard can arise from several factors, including issues with the standard itself, sample preparation, or instrument parameters.[6] It is crucial to systematically investigate each of these potential sources to identify and resolve the problem. Common causes include incorrect concentration, degradation of the standard, ion suppression from the sample matrix, or suboptimal instrument settings.
Q3: My 13C NMR spectrum for a sample containing this compound shows very weak signals. What are the likely causes?
Low signal-to-noise in 13C NMR is a common challenge due to the low natural abundance of the 13C isotope. When working with labeled compounds, a weak signal can still occur due to low sample concentration, suboptimal acquisition parameters, or issues with sample preparation. It is important to ensure the sample is properly prepared and that the NMR parameters are optimized for 13C detection.
Q4: Can the position of the 13C labels in this compound affect my experimental results?
Yes, the position of the isotopic labels is critical. For use as an internal standard in mass spectrometry, the labels should be in a stable position that is not prone to loss during fragmentation in the ion source. For NMR studies, the position of the labels will determine which signals are enhanced, which is crucial for mechanistic and structural elucidation studies.
Troubleshooting Guides
Poor Signal Response in Mass Spectrometry (GC-MS & LC-MS)
A weak or absent signal for this compound can compromise the accuracy of your quantitative analysis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Poor MS Signal
Caption: Troubleshooting workflow for poor MS signal.
Quantitative Data Summary: Common MS Issues and Solutions
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Signal Intensity | Incorrect concentration of internal standard. | Verify all dilution calculations and ensure accurate pipetting. | Signal intensity should increase to the expected level. |
| Degradation of the internal standard. | Check the expiration date and storage conditions. Prepare a fresh stock solution from a new vial. | A fresh standard should provide a robust signal. | |
| Ion suppression from the sample matrix.[7][8] | Dilute the sample, improve sample cleanup (e.g., using SPE), or modify chromatographic separation to avoid co-elution with interfering compounds.[9] | Reduced matrix effects and improved signal intensity. | |
| Suboptimal ionization source parameters (LC-MS). | Optimize ESI parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[3][10][11] | Enhanced ionization efficiency and signal strength. | |
| Inefficient extraction from the sample matrix. | Modify the extraction solvent, adjust the pH, or consider a different extraction technique (e.g., LLE vs. SPE). | Increased recovery of the internal standard and a stronger signal. | |
| No Signal Detected | Incorrect mass transition settings (MRM). | Verify the precursor and product ion m/z values for the 13C2-labeled compound. The precursor ion will be 2 Da higher than the unlabeled compound. | The correct mass transitions will enable detection of the compound. |
| Contamination or blockage in the GC or LC system. | Perform system maintenance, including cleaning the injector, checking for leaks, and ensuring the column is in good condition. | A clean and properly functioning system will allow the analyte to reach the detector. |
Poor Signal Response in 13C NMR Spectroscopy
A weak 13C NMR signal can hinder the structural analysis or quantification of your compound. The following guide provides steps to improve your NMR results.
Troubleshooting Workflow for Poor 13C NMR Signal
Caption: Troubleshooting workflow for poor 13C NMR signal.
Quantitative Data Summary: Common 13C NMR Issues and Solutions
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Signal-to-Noise Ratio | Insufficient sample concentration. | For small molecules, aim for 50-100 mg in 0.5-0.6 mL of deuterated solvent.[12] | A more concentrated sample will yield a stronger signal. |
| Inadequate number of scans (NS). | Increase the number of scans. The signal-to-noise ratio improves with the square root of the number of scans. | A higher number of scans will result in a clearer spectrum with less noise. | |
| Suboptimal relaxation delay (D1). | For carbons with long relaxation times (e.g., quaternary carbons), a longer D1 may be necessary. | Proper relaxation allows for a stronger signal to be acquired in subsequent scans. | |
| Broad Peaks | Poor magnetic field homogeneity. | Re-shim the magnet. Automated shimming procedures are often sufficient. | Sharper peaks and improved resolution. |
| Presence of paramagnetic impurities. | Filter the sample. If metal contamination is suspected, consider adding a chelating agent like EDTA. | Removal of impurities will lead to sharper spectral lines. | |
| High sample viscosity. | Dilute the sample or gently heat it (if the compound is stable) to reduce viscosity. | Reduced viscosity will result in narrower line widths. |
Experimental Protocols
Protocol 1: Quantitative Analysis of 2-Ethyl-3,5-dimethylpyrazine using GC-MS with this compound as an Internal Standard
This protocol outlines a general method for the quantification of 2-Ethyl-3,5-dimethylpyrazine in a liquid matrix (e.g., a beverage sample) using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow for GC-MS Analysis
Caption: Workflow for quantitative GC-MS analysis.
Methodology:
-
Sample Preparation:
-
Prepare a series of calibration standards of unlabeled 2-Ethyl-3,5-dimethylpyrazine in the relevant matrix.
-
Place a known amount of your sample or calibration standard into a headspace vial.
-
Spike a known concentration of this compound into each sample and standard.
-
Seal the vials.
-
-
HS-SPME Procedure:
-
Equilibrate the vials at 60°C for 15 minutes.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes.
-
-
GC-MS Parameters:
-
Injector: Splitless mode at 250°C.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Ions to Monitor (unlabeled): m/z 136 (molecular ion), 121 (fragment).[13]
-
Ions to Monitor (13C2-labeled): m/z 138 (molecular ion), 123 (fragment).
-
-
-
Data Analysis:
-
Integrate the peak areas for the specified ions for both the analyte and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
Protocol 2: 13C NMR Analysis of a Sample Containing this compound
This protocol provides a general procedure for obtaining a 13C NMR spectrum.
Methodology:
-
Sample Preparation:
-
Dissolve 50-100 mg of your sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean vial.[12]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube to remove any particulate matter.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tune and match the 13C probe.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Data Acquisition:
-
Load a standard 13C experiment with proton decoupling.
-
Acquisition Parameters:
-
Number of Scans (NS): Start with 1024 and increase as needed for adequate signal-to-noise.
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): 1.0 second.
-
Pulse Angle: 30 degrees.
-
-
-
Data Processing:
-
Apply an exponential window function with a line broadening factor of 1-2 Hz.
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).
-
Expected 13C Chemical Shifts for 2-Ethyl-3,5-dimethylpyrazine (unlabeled)
The following table provides approximate 13C NMR chemical shifts for the unlabeled compound, which can be used as a reference. The signals for the 13C2-labeled positions will be significantly enhanced in your spectrum.
| Carbon Atom | Approximate Chemical Shift (ppm) |
| C=O (in acids and esters) | 160 - 185 |
| C in aromatic rings | 125 - 150 |
| C=C (in alkenes) | 115 - 140 |
| RCH2O- | 50 - 90 |
| RCH2Cl | 30 - 60 |
| RCH2NH2 | 30 - 65 |
| R3CH | 25 - 35 |
| CH3CO- | 20 - 50 |
| R2CH2 | 16 - 25 |
| RCH3 | 10 - 15 |
| Note: These are general ranges and the exact shifts will depend on the solvent and specific electronic environment. The table is a composite of typical values.[14] A reported spectrum for 2-Ethyl-3,5-dimethylpyrazine can be found on PubChem for comparison.[15] |
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 8. Visualizer loader [nmrdb.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Human Metabolome Database: Showing metabocard for 2-Ethyl-3,5-dimethylpyrazine (HMDB0040299) [hmdb.ca]
- 12. scispace.com [scispace.com]
- 13. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing matrix effects in pyrazine analysis of complex samples.
Technical Support Center: Pyrazine (B50134) Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of pyrazines in complex samples. Our goal is to help you minimize matrix effects and ensure accurate, reproducible results.
Troubleshooting Guide
This guide addresses common problems encountered during pyrazine analysis, offering potential causes and actionable solutions.
Question: I am observing significant peak tailing for my pyrazine analytes. What could be the cause and how can I fix it?
Answer:
Peak tailing for pyrazines, which are basic compounds, is often due to unwanted interactions with active sites within the GC-MS system.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Active Sites in the GC Inlet | Inspect and Clean/Replace the Liner: The glass liner in the GC inlet can accumulate non-volatile matrix components. Deactivated liners are recommended. |
| Check the Septum: A cored or degraded septum can introduce contaminants. Use high-quality septa and replace them regularly. | |
| Active Sites in the GC Column | Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions. |
| Trim the Column: Remove 10-20 cm from the front of the column to eliminate contamination from non-volatile matrix components.[1] | |
| Use a Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, or one with an inert stationary phase. | |
| Improper GC Conditions | Optimize Flow Rate: A flow rate that is too low can increase the interaction time of the analytes with the stationary phase. |
| Adjust Temperature Program: A slow temperature ramp can sometimes exacerbate tailing. Experiment with a slightly faster ramp rate. |
Question: My pyrazine isomers are co-eluting, and their mass spectra are very similar. How can I resolve them for accurate quantification?
Answer:
Co-elution of pyrazine isomers is a significant challenge due to their similar physicochemical properties and mass spectra.[2]
Strategies for Resolution:
| Strategy | Detailed Action |
| Chromatographic Optimization | Change the Stationary Phase: Use a GC column with a different selectivity to improve separation. |
| Increase Column Length: A longer column can provide better resolution. | |
| Optimize Temperature Program: Employ a slower oven temperature ramp rate to enhance separation.[1] | |
| Mass Spectrometry Techniques | Use Retention Indices: Compare the retention indices of your peaks with known standards on the same column to aid in identification.[1] |
| Selective Ion Monitoring (SIM): If unique fragment ions exist for the isomers, use SIM mode to selectively detect each compound.[1] | |
| Derivatization | Chemical Modification: Derivatization can alter the volatility and chromatographic behavior of pyrazines, potentially resolving co-eluting isomers. This is an advanced technique requiring careful method development.[2] |
Question: I suspect matrix effects are suppressing or enhancing my signal. How can I confirm and mitigate this?
Answer:
Matrix effects, where co-eluting compounds interfere with the ionization of target analytes, are a common issue in complex samples.[3][4]
Confirmation and Mitigation Workflow:
Mitigation Strategies Explained:
| Strategy | Description |
| Sample Preparation | Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME) can remove interfering matrix components before analysis.[5][6] |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement.[3][7][8] |
| Stable Isotope Dilution Analysis (SIDA) | This is considered the "gold standard." A known amount of a stable isotope-labeled version of the analyte is added to the sample before extraction. Since the internal standard and the analyte are affected similarly by the matrix, the ratio of their signals provides accurate quantification.[9][10][11][12] |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.[13][14] |
| Chromatographic Separation | Optimizing the chromatographic method can separate the analytes from the matrix components that are causing interference.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique for pyrazine analysis?
A1: The choice of technique depends on the sample matrix and the specific pyrazines of interest. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free method for volatile pyrazines.[1] For less volatile pyrazines, or when higher recovery is needed, Stir Bar Sorptive Extraction (SBSE) or Liquid-Liquid Extraction (LLE) may be more suitable.[1][5] For complex matrices like food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed.[3][16]
Q2: Why are deuterated pyrazines recommended as internal standards?
A2: Deuterated pyrazines are considered the best internal standards for several reasons:
-
Similar Physicochemical Properties: They behave almost identically to their non-deuterated counterparts during extraction and chromatography.[17]
-
Co-elution: They typically elute very close to the target analyte, ensuring they experience similar matrix effects.[17]
-
Mass Spectrometry Distinction: They are easily distinguished from the native analyte by their different mass-to-charge ratio in the mass spectrometer.[17]
Q3: How do I choose the right SPME fiber for my application?
A3: The choice of SPME fiber coating is crucial for efficient extraction. For a broad range of pyrazines with varying polarities, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good starting point.[1] It is important to optimize extraction parameters like time and temperature for your specific application.
Q4: Can I use a standard solvent calibration curve for quantification in a complex matrix?
A4: It is generally not recommended. Co-eluting matrix components can significantly alter the analyte's signal, leading to inaccurate quantification if a solvent-based calibration is used.[3] Matrix-matched calibration or the use of stable isotope-labeled internal standards are the preferred methods for accurate quantification in complex matrices.[7][18]
Experimental Protocols
Protocol 1: Stable Isotope Dilution Assay (SIDA) for Pyrazine Quantification in Coffee
This protocol is a generalized procedure based on methodologies for SIDA in complex matrices.[10][12]
1. Sample Preparation and Spiking:
- Weigh 5 g of ground coffee into a 50 mL centrifuge tube.
- Add a known amount of the deuterated pyrazine internal standard solution.
- Add 10 mL of ultrapure water.
- Vortex for 1 minute to ensure thorough mixing.
2. Extraction:
- Place the tube in a heated shaker at 60°C for 30 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant.
3. GC-MS Analysis:
- Inject 1 µL of the supernatant into the GC-MS system.
- GC Conditions (Example):
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
- Inlet Temperature: 250°C
- Oven Program: 40°C (hold 2 min), ramp to 220°C at 5°C/min, hold 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Conditions (Example):
- Ion Source: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the native pyrazine and its deuterated internal standard.
4. Quantification:
- Calculate the ratio of the peak area of the native pyrazine to the peak area of the deuterated internal standard.
- Determine the concentration of the native pyrazine using a calibration curve prepared with known amounts of the native pyrazine and a constant amount of the internal standard.
Protocol 2: Matrix-Matched Calibration
This protocol provides a general workflow for creating matrix-matched calibration standards.[16][19]
Quantitative Data Summary
Table 1: Pyrazine Concentrations in Roasted Coffee using SIDA-GC-MS
The following table summarizes the concentration ranges of various alkylpyrazines found in commercially available ground coffee.[10][12]
| Alkylpyrazine | Concentration Range (mg/kg) |
| Total Alkylpyrazines | 82.1 - 211.6 |
| 2-Methylpyrazine | Most Abundant |
| 2,6-Dimethylpyrazine | High Abundance |
| 2,5-Dimethylpyrazine | High Abundance |
| 2-Ethylpyrazine | Moderate Abundance |
| 2-Ethyl-6-methylpyrazine | Moderate Abundance |
| 2-Ethyl-5-methylpyrazine | Moderate Abundance |
| 2,3,5-Trimethylpyrazine | Moderate Abundance |
| 2,3-Dimethylpyrazine | Low Abundance |
| 2-Ethyl-3-methylpyrazine | Low Abundance |
| 2-Ethyl-3,6-dimethylpyrazine | Low Abundance |
| 2-Ethyl-3,5-dimethylpyrazine | Low Abundance |
Note: Decaffeinated coffee samples were found to contain 0.3 to 0.7 times lower amounts of alkylpyrazines compared to regular coffee samples.[10][12]
Table 2: Matrix Effect Evaluation in GC-MS/MS Analysis of Pesticides in Various Food Matrices
This table illustrates the percentage of analytes showing strong matrix effects (ME) in different food matrices after QuEChERS extraction. While not specific to pyrazines, it demonstrates the prevalence and variability of matrix effects in complex samples.[20]
| Food Matrix | Matrix Characteristics | % Analytes with Strong Signal Enhancement | % Analytes with Strong Signal Suppression |
| Apples | High Water Content | 73.9% | - |
| Grapes | High Acid and Water Content | 77.7% | - |
| Spelt Kernels | High Starch/Protein, Low Water | - | 82.1% |
| Sunflower Seeds | High Oil, Very Low Water | - | 65.2% |
This data highlights that matrix-matched calibration is crucial for accurate quantification, as matrix effects can be significant and vary greatly between different sample types.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 17. benchchem.com [benchchem.com]
- 18. New approach for analysis of pesticide residues – secrets of science [shimadzu-webapp.eu]
- 19. lcms.cz [lcms.cz]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimization of GC Injector Temperature for Pyrazine Analysis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with pyrazine (B50134) analysis by Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the optimal GC injector temperature for pyrazine analysis?
A1: There is no single optimal injector temperature for all pyrazine analyses, as it depends on the specific pyrazines of interest, the sample matrix, and the GC column being used. However, a common starting point is 250 °C.[1][2] Temperatures ranging from 230 °C to 270 °C have been successfully used in various applications.[3][4][5][6] The key is to find a balance: the temperature must be high enough to ensure efficient and rapid vaporization of the pyrazines without causing thermal degradation.[7]
Q2: How does the injector temperature affect my pyrazine analysis?
A2: The injector temperature significantly impacts several aspects of your analysis:
-
Peak Shape: An injector temperature that is too low can lead to incomplete or slow vaporization, resulting in broad, tailing peaks and reduced sensitivity.[8]
-
Analyte Response (Peak Area): Increasing the injector temperature generally increases the response for less volatile pyrazines. However, for thermally sensitive pyrazines, too high a temperature can cause degradation, leading to a decreased response.
-
Analyte Degradation: Pyrazines can be susceptible to thermal degradation at high temperatures. This can lead to the formation of artifacts and an underestimation of the true analyte concentration.[7]
-
Discrimination: If the injector temperature is too low, less volatile compounds may not be transferred to the column as efficiently as more volatile compounds, a phenomenon known as inlet discrimination. Increasing the injector temperature can reduce this effect.[9]
Q3: Can the injector temperature cause ghost peaks in my chromatogram?
A3: While the injector temperature itself is not a direct cause of ghost peaks, it can contribute to their appearance. Ghost peaks are often the result of contamination in the injector liner or septum bleed. A high injector temperature can cause contaminants from previous injections to be released from the liner or can accelerate the degradation of the septum, leading to ghost peaks in subsequent runs. Regular maintenance, including replacing the liner and septum, is crucial to prevent this.[6][10]
Q4: Should I use a different injector temperature for different pyrazines?
A4: Ideally, the chosen injector temperature should be suitable for the range of pyrazines in your sample. If you are analyzing a mixture of pyrazines with a wide range of boiling points, you may need to compromise. A good approach is to optimize the temperature for the least volatile, thermally stable pyrazine of interest. If you have thermally labile pyrazines, you may need to use a lower injector temperature and accept a potential compromise in the peak shape of higher-boiling compounds.
Troubleshooting Guide
| Problem | Possible Cause Related to Injector Temperature | Suggested Solution |
| Broad or Tailing Peaks | Injector temperature is too low: Incomplete or slow vaporization of pyrazines in the injector. | Gradually increase the injector temperature in 10-20 °C increments and observe the effect on peak shape. A common starting point is 250 °C.[1][2] |
| Analyte-Liner Interaction: Active sites on the liner can interact with pyrazines, causing peak tailing. | Use a deactivated liner. If the problem persists, consider increasing the injector temperature to minimize interaction time. | |
| Poor Resolution | Injector temperature is too high: Thermal degradation of analytes can lead to the formation of smaller, co-eluting compounds. | Decrease the injector temperature in 10-20 °C increments. Ensure the temperature is not unnecessarily high for the pyrazines being analyzed. |
| Injector temperature is too low: Inefficient vaporization can cause band broadening, which worsens resolution. | Increase the injector temperature to ensure rapid and complete vaporization. | |
| Low Analyte Response / Small Peak Area | Injector temperature is too low: Incomplete transfer of less volatile pyrazines from the injector to the column. | Increase the injector temperature to improve the vaporization and transfer of all analytes. |
| Injector temperature is too high: Thermal degradation of sensitive pyrazines. | Decrease the injector temperature to a point where degradation is minimized while still ensuring adequate vaporization. | |
| Inconsistent Peak Areas (Poor Reproducibility) | Fluctuating injector temperature: Poor temperature control of the injector. | Verify the stability of the injector temperature using a calibrated external thermometer. |
| Sample degradation at the set temperature: The injector temperature may be on the cusp of causing degradation, leading to variable results. | Lower the injector temperature to a more stable region where degradation is not a factor. |
Experimental Protocols
Protocol 1: General Purpose GC-MS Analysis of Pyrazines
This protocol provides a starting point for the analysis of a broad range of pyrazines.
-
Sample Preparation:
-
For solid samples (e.g., coffee, cocoa), consider headspace solid-phase microextraction (HS-SPME) for sample cleanup and concentration.[5]
-
For liquid samples, a simple dilution in a suitable solvent like dichloromethane (B109758) or methanol (B129727) may be sufficient.
-
-
GC-MS Parameters:
-
Injection Mode: Splitless (for trace analysis) or Split (for more concentrated samples)
-
Liner: Deactivated glass wool liner
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is a good starting point. For better separation of some isomers, a polar column like a DB-WAX may be required.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
MS Transfer Line Temperature: 250 °C[3]
-
Ion Source Temperature: 230 °C[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
Protocol 2: Optimization of GC Injector Temperature
This protocol outlines a systematic approach to determine the optimal injector temperature for your specific pyrazine analysis.
-
Initial Setup:
-
Prepare a standard solution containing the pyrazines of interest at a known concentration.
-
Set up the GC-MS method using the parameters from Protocol 1, but with an initial injector temperature of 230 °C.[3]
-
-
Temperature Study:
-
Perform a series of injections of the standard solution, increasing the injector temperature by 10 °C for each run (e.g., 230 °C, 240 °C, 250 °C, 260 °C, 270 °C).
-
Ensure all other GC and MS parameters remain constant throughout the experiment.
-
-
Data Analysis:
-
For each temperature, evaluate the following:
-
Peak Area: Plot the peak area of each pyrazine against the injector temperature. The optimal temperature will likely be at the beginning of the plateau of the highest peak area, before any significant decrease which could indicate degradation.
-
Peak Shape: Visually inspect the chromatograms for symmetrical, sharp peaks. Note any temperatures that result in peak tailing or fronting.
-
Resolution: If you have closely eluting pyrazine isomers, calculate the resolution between them at each temperature.
-
Degradation Products: Look for the appearance of new, small peaks at higher temperatures that may indicate the thermal breakdown of your target pyrazines.
-
-
-
Selection of Optimal Temperature:
-
Choose the injector temperature that provides the best overall performance, considering a combination of the highest peak area for your least volatile analyte, good peak shape for all analytes, and no evidence of thermal degradation.
-
Data Presentation
Table 1: Hypothetical Data from Injector Temperature Optimization Study
| Injector Temperature (°C) | Peak Area (Arbitrary Units) - Pyrazine A (more volatile) | Peak Area (Arbitrary Units) - Pyrazine B (less volatile) | Peak Asymmetry (Pyrazine B) | Observations |
| 230 | 1,200,000 | 850,000 | 1.8 | Peak tailing observed for Pyrazine B. |
| 240 | 1,250,000 | 950,000 | 1.4 | Improved peak shape for Pyrazine B. |
| 250 | 1,230,000 | 1,100,000 | 1.1 | Good peak shape and response for both. |
| 260 | 1,180,000 | 1,120,000 | 1.0 | Slight decrease in Pyrazine A response. |
| 270 | 1,100,000 | 1,050,000 | 1.0 | Decreased response for both analytes, potential degradation. |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for GC injector temperature issues.
Caption: Experimental workflow for optimizing GC injector temperature.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. glsciences.eu [glsciences.eu]
- 9. GC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Improving the recovery of pyrazine internal standards from food matrix.
Welcome to the Technical Support Center for Pyrazine (B50134) Analysis. This guide is designed to assist researchers, scientists, and drug development professionals in improving the recovery of pyrazine internal standards from complex food matrices. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to support your analytical method development.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low recovery for pyrazine internal standards in food matrices?
Low recovery of pyrazine internal standards is a common challenge and can be attributed to several factors throughout the analytical process. Inefficient extraction from the sample matrix is a primary cause. The chosen extraction technique may not be suitable for the specific food matrix, or the parameters may not be optimized. Analyte loss can also occur during sample preparation steps such as concentration or clean-up. Additionally, the high volatility of some pyrazines can lead to losses if samples are not handled properly. Matrix effects, where other components in the food sample interfere with the analytical signal, can also lead to apparently low recovery by suppressing the instrument's response to the internal standard.[1][2]
Q2: How does the food matrix composition impact the selection of an extraction method for pyrazines?
The physicochemical properties of the food matrix are critical in determining the most effective extraction method. For high-moisture samples, headspace techniques like Solid-Phase Microextraction (SPME) are often preferred as they selectively extract volatile compounds.[3][4] For matrices with high-fat content, such as flavor-enhanced edible oils, a multiple headspace SPME (MHS-SPME) approach can be effective.[5] For more complex or solid samples like cooked meat, a more rigorous solvent-based method like Liquid-Liquid Extraction (LLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be necessary to efficiently extract the pyrazines.[6][7]
Q3: What are the most effective internal standards for pyrazine analysis?
The ideal internal standard should be chemically similar to the target analytes but not naturally present in the sample.[2] Deuterated pyrazine analogs are considered the "gold standard" because their chemical and physical properties are very similar to the native pyrazines, ensuring they behave similarly during extraction and analysis. This close similarity helps to accurately compensate for matrix effects and variations in instrument response.[2] Using a deuterated internal standard can also help identify issues like isotopic exchange.[2]
Q4: How can matrix effects be minimized in pyrazine analysis by GC-MS?
Matrix effects in GC-MS analysis can lead to either enhancement or suppression of the analytical signal, affecting accuracy.[1][8] Several strategies can be employed to mitigate these effects. Thorough sample clean-up using techniques like Solid-Phase Extraction (SPE) can remove interfering matrix components.[9] The use of matrix-matched calibration, where calibration standards are prepared in a blank matrix extract that is similar to the sample, is a common and effective approach to compensate for matrix effects.[1] Additionally, analyte protectants can be added to the sample extracts to minimize the interaction of analytes with active sites in the GC system.[1]
Q5: What are the critical parameters to optimize for Headspace Solid-Phase Microextraction (HS-SPME) of pyrazines?
For successful HS-SPME analysis of pyrazines, several parameters must be carefully optimized. The choice of SPME fiber coating is crucial; combination fibers like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often recommended for their ability to adsorb a wide range of volatile compounds.[4][10] Other critical parameters include extraction time and temperature, which influence the partitioning of pyrazines into the headspace and their subsequent adsorption onto the fiber.[10] Sample pre-incubation time and temperature are also important to allow for the efficient release of volatile compounds from the matrix.[5] The addition of salt ("salting-out") can also enhance the release of volatile pyrazines from aqueous samples.[4]
Troubleshooting Guides
Low Internal Standard Recovery
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Inefficient Extraction | Optimize extraction parameters (time, temperature, solvent). For SPME, select a more appropriate fiber coating (e.g., DVB/CAR/PDMS for broad-range pyrazines).[4][10] For LLE, consider a different solvent or a solvent mixture (e.g., 90/10 hexane/ethyl acetate).[9][11] | Different pyrazines and matrices require tailored extraction conditions to achieve optimal recovery. |
| Matrix Effects | Prepare matrix-matched standards for calibration.[1] Perform a thorough sample clean-up using SPE to remove interfering components.[9] | Matrix components can suppress or enhance the MS signal, leading to inaccurate quantification.[1][8] |
| Analyte Loss During Sample Preparation | Minimize sample exposure to the atmosphere, especially for highly volatile pyrazines. Avoid excessive heating during solvent evaporation steps. | Pyrazines are volatile compounds and can be lost during sample handling and preparation.[3][6] |
| Inaccurate Spiking of Internal Standard | Ensure precise and consistent addition of the internal standard to all samples and standards using calibrated pipettes.[2] | Accurate quantification relies on a known and consistent amount of internal standard.[2] |
| Degradation of Internal Standard | Store internal standards according to the manufacturer's recommendations, typically at low temperatures and protected from light.[2] | Instability of the internal standard can lead to lower than expected peak areas.[2] |
Poor Peak Shape and Resolution
| Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Active Sites in the GC System | Use deactivated inlet liners and change them regularly. Trim the front end of the analytical column (10-20 cm) to remove accumulated non-volatile residues.[12] | Active sites in the injector or column can cause peak tailing for polar compounds.[12] |
| Inappropriate GC Column | Use a column with a stationary phase suitable for the polarity of the target pyrazines (e.g., DB-5ms, HP-5ms).[6] | The choice of column phase affects the separation and peak shape of the analytes. |
| Suboptimal GC Oven Temperature Program | Optimize the temperature program, including the initial temperature, ramp rate, and final temperature, to improve separation.[6] | A well-designed temperature program is essential for good chromatographic resolution. |
| Co-elution with Matrix Components | Improve sample clean-up to remove interfering compounds. Adjust the GC temperature program to better separate the analyte from the interference. | Co-eluting compounds can distort peak shape and affect integration. |
Quantitative Data Summary
SPME Recovery of Pyrazines from Various Food Matrices
| Pyrazine Compound | Food Matrix | SPME Fiber | Recovery (%) | RSD (%) | Reference |
| 2,5-dimethylpyrazine | Cocoa Wort | 75 µm CAR/PDMS | 95.4 - 102.7 | 3.6 - 6.4 | [3] |
| 2,3,5-trimethylpyrazine | Cocoa Wort | 75 µm CAR/PDMS | 95.4 - 102.7 | 3.6 - 6.4 | [3] |
| 2,3,5,6-tetramethylpyrazine | Cocoa Wort | 75 µm CAR/PDMS | 95.4 - 102.7 | 3.6 - 6.4 | [3] |
| Spiked Pyrazines | Rapeseed Oil | 120 µm PDMS/DVB/CAR | 91.6 - 109.2 | < 16 | [5] |
QuEChERS Recovery of Pesticides (Illustrative of Method Performance)
| Matrix | Recovery (%) | RSD (%) | Reference |
| Lettuce & Oranges | 70 - 120 | < 10 | [7] |
| Various Food Commodities | 70 - 120 | < 5 |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazines in Liquid Samples
This protocol is a general guideline for the analysis of pyrazines in liquid food matrices such as coffee or wort.[3][6]
-
Sample Preparation:
-
Pipette a specific volume of the liquid sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL).
-
Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine derivative).[6]
-
Optionally, add a saturated NaCl solution to enhance the release of volatile compounds (salting-out effect).[4]
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions.
-
Equilibration: Place the vial in a heating and agitation system and allow it to equilibrate at a set temperature (e.g., 40-80°C) for a specific time (e.g., 20-40 minutes) to allow volatile pyrazines to partition into the headspace.[3][5]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-60 minutes) at a controlled temperature (e.g., 40-65°C).[3]
-
Desorption: Retract the fiber and immediately insert it into the hot GC injection port (e.g., 250-270°C) for thermal desorption of the analytes for a specific time (e.g., 1-5 minutes).[3]
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).[6]
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold, then ramp up to a final temperature (e.g., 250-280°C).[6]
-
MS Conditions: Use Electron Ionization (EI) at 70 eV. Acquire data in scan mode for identification and Selected Ion Monitoring (SIM) mode for targeted quantification.[6]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Pyrazines in Solid Samples
This protocol is suitable for extracting pyrazines from complex solid matrices like cooked meat.[6]
-
Sample Preparation:
-
Homogenize a known weight of the sample (e.g., 5 g).
-
Mix the homogenized sample with a specific volume of a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).[6]
-
Add a known amount of an internal standard.
-
-
Liquid-Liquid Extraction:
-
Vigorously shake or vortex the mixture for a defined period to ensure efficient extraction.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully collect the organic layer.
-
Repeat the extraction process with fresh solvent to maximize recovery and combine the organic extracts.[6]
-
-
Concentration and Clean-up:
-
Concentrate the combined organic extract to a smaller volume under a gentle stream of nitrogen.
-
If necessary, perform a clean-up step using Solid-Phase Extraction (SPE) to remove interfering compounds.[9]
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.
-
GC-MS conditions are similar to those described in Protocol 1.
-
Protocol 3: QuEChERS for Pyrazine Analysis in Food Samples
The QuEChERS method is a streamlined approach for extracting a wide range of compounds from various food matrices.[7][13]
-
Sample Homogenization:
-
Homogenize the sample to ensure it is representative. For dry samples, hydration may be necessary.[13]
-
-
Extraction and Partitioning:
-
Weigh a portion of the homogenized sample (e.g., 10-15 g) into a centrifuge tube.
-
Add the internal standard and the extraction solvent (typically acetonitrile).
-
Add the extraction salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.[14]
-
Shake vigorously and centrifuge to separate the layers.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube.
-
The dSPE tube contains sorbents (e.g., PSA, C18, GCB) to remove specific matrix interferences like sugars, lipids, and pigments.
-
Shake and centrifuge.
-
-
Analysis:
-
The final cleaned extract can be directly analyzed by GC-MS or LC-MS.[13]
-
Visualizations
Caption: Experimental workflow for pyrazine analysis.
Caption: Troubleshooting low internal standard recovery.
Caption: Key parameters for HS-SPME optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
Strategies to reduce ion suppression in ESI-LC-MS pyrazine analysis.
Welcome to the Technical Support Center for ESI-LC-MS analysis of pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments, with a primary focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in ESI-LC-MS pyrazine (B50134) analysis?
Ion suppression is a type of matrix effect where the ionization efficiency of the target analytes, in this case, pyrazines, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] In complex matrices such as food, beverages, and biological samples where pyrazines are often analyzed, ion suppression is a significant challenge.[1]
Q2: What are the common causes of ion suppression in pyrazine analysis?
Ion suppression in ESI-LC-MS analysis of pyrazines can be caused by a variety of factors, including:
-
High concentrations of matrix components: Compounds like salts, sugars, lipids, and proteins that are abundant in the sample matrix can compete with pyrazines for ionization in the ESI source.[1]
-
Co-elution with other compounds: If other substances from the matrix elute from the LC column at the same time as the pyrazines, they can interfere with the ionization process.[1]
-
Mobile phase additives: Non-volatile buffers or ion-pairing agents can crystallize on the ESI probe tip, leading to reduced signal and instability.[3]
-
High analyte concentration: At very high concentrations, the analyte itself can cause a non-linear response and self-suppression.[4]
Q3: How can I detect and assess the severity of ion suppression in my pyrazine analysis?
Two common methods to evaluate ion suppression are:
-
Post-Column Infusion: A solution of the pyrazine standard is continuously infused into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip in the constant signal of the pyrazine standard indicates the retention times at which matrix components are eluting and causing suppression.
-
Post-Extraction Spike: The response of a pyrazine standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix extract after the sample preparation process. A lower response in the matrix extract indicates the presence of ion suppression. The matrix effect can be calculated as a percentage.[5]
Q4: Are there any "gold standard" practices to compensate for ion suppression in pyrazine analysis?
Yes, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting ion suppression.[1] Deuterated pyrazines are ideal as they have nearly identical chemical and physical properties to the native pyrazine and will co-elute, experiencing the same degree of ion suppression.[1] This allows for accurate quantification as the ratio of the analyte to the SIL-IS remains constant.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during ESI-LC-MS analysis of pyrazines, with a focus on strategies to reduce ion suppression.
Problem 1: Low or no pyrazine signal in a complex matrix.
| Possible Cause | Suggested Solution |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6] For less complex matrices, simple dilution of the sample can be effective.[7] |
| 2. Improve Chromatographic Separation: Modify the LC gradient to better separate the pyrazines from co-eluting matrix components. Experiment with different stationary phases (e.g., C18, HILIC) to achieve better resolution. | |
| 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for unavoidable ion suppression.[1] | |
| Sub-optimal ESI Source Parameters | 1. Optimize Capillary Voltage: Adjust the voltage to maximize the pyrazine signal. A typical starting range for positive mode ESI is 3-5 kV.[8] |
| 2. Adjust Gas Flow Rates: Optimize the nebulizer and drying gas flow rates. Higher flow rates can improve desolvation but may also decrease sensitivity if set too high.[6] | |
| 3. Optimize Source Temperatures: Adjust the drying gas temperature to ensure efficient solvent evaporation without causing thermal degradation of the pyrazines. A typical range is 250-450°C.[8] |
Problem 2: Poor reproducibility of pyrazine quantification.
| Possible Cause | Suggested Solution |
| Variable Matrix Effects | 1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to normalize the matrix effects between the standards and the samples.[7] |
| 2. Use a SIL-IS: As mentioned previously, a SIL-IS is highly effective in correcting for variability in ion suppression between samples.[1] | |
| Inconsistent Sample Preparation | 1. Standardize the Protocol: Ensure that the sample preparation procedure is followed consistently for all samples and standards. |
| 2. Automate Sample Preparation: If possible, use automated systems for sample preparation to minimize human error and improve consistency. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method can significantly impact the extent of ion suppression. Below is a summary of recovery data from a study on pesticide analysis in various food matrices, which can provide insights into the effectiveness of different extraction techniques for removing matrix components. While not specific to pyrazines, the trends are generally applicable.
| Sample Preparation Method | Matrix | Average Recovery (%) | Key takeaway |
| QuEChERS | Spinach, Rice, Mandarin | 101.3 - 105.8 | High recovery, indicating effective extraction of analytes.[7] |
| Liquid-Liquid Extraction (LLE) | Spinach, Rice, Mandarin | 62.6 - 85.5 | Lower recovery compared to QuEChERS, suggesting less efficient extraction or greater analyte loss.[7] |
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Pyrazines in a Liquid Matrix
-
Sample Preparation: To 5 mL of the liquid sample (e.g., coffee, beer), add a known amount of a suitable stable isotope-labeled internal standard.
-
pH Adjustment: Adjust the pH of the sample to >8 with a suitable base (e.g., 1M NaOH) to ensure the pyrazines are in their free base form.
-
Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully collect the organic layer.
-
Repeat: Repeat the extraction process (steps 3-6) two more times, combining the organic layers.
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis: Transfer the extract to an autosampler vial for LC-MS analysis.
Protocol 2: Generic Solid-Phase Extraction (SPE) for Pyrazines in a Liquid Matrix
-
Sample Preparation: To 10 mL of the liquid sample, add a known amount of a suitable stable isotope-labeled internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.
-
Elution: Elute the pyrazines from the cartridge with 5 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of matrix solid-phase dispersion and modified QuEChERS methods for extraction of pesticide residues from onion - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
Technical Support Center: Isotopic Purity of 2-Ethyl-3,5-dimethylpyrazine-13C2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-3,5-dimethylpyrazine-13C2. The following information details how to check the isotopic purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it important for this compound?
Isotopic purity, also known as isotopic enrichment, refers to the percentage of a molecule that contains the desired stable isotope(s) at a specific position. For this compound, it is crucial to confirm that the two carbon atoms in the ethyl group are indeed the 13C isotope. This verification is essential when the compound is used as an internal standard for quantitative analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), or as a tracer in metabolic studies.[1][2] High isotopic purity ensures the accuracy and reliability of these quantitative methods.
Q2: What are the primary analytical methods to determine the isotopic purity of this compound?
The two primary methods for determining the isotopic purity of labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile compounds like pyrazines. It separates the compound from impurities and then provides a mass spectrum that allows for the determination of the relative abundance of the isotopologues (molecules that differ only in their isotopic composition).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 13C NMR, can provide detailed information about the location and abundance of the 13C isotopes within the molecule.
Q3: In GC-MS analysis, what should I look for in the mass spectrum to confirm isotopic purity?
In the mass spectrum, you should examine the molecular ion cluster. The unlabeled 2-Ethyl-3,5-dimethylpyrazine has a molecular weight of approximately 136.19 g/mol . The 13C2 labeled version will have a molecular weight of approximately 138.19 g/mol . You will need to look at the relative intensities of the ions at m/z 136 (M+0, unlabeled), 137 (M+1, containing one 13C), and 138 (M+2, containing two 13C atoms). A high isotopic purity will be indicated by a very high abundance of the M+2 ion compared to the M+0 and M+1 ions.
Q4: How can I quantify the isotopic purity from my GC-MS data?
To quantify the isotopic purity, you can integrate the peak areas of the relevant ions in the mass spectrum. The isotopic purity can be calculated using the following formula:
Isotopic Purity (%) = [Area(M+2) / (Area(M+0) + Area(M+1) + Area(M+2))] x 100
It is important to use a high-resolution mass spectrometer to accurately resolve the different isotopologues.
Q5: Can I use 1H NMR to determine the isotopic purity?
While 13C NMR provides a direct measure of the 13C enrichment, 1H NMR can also be used. The presence of a 13C atom will cause splitting of the signals of adjacent protons (1H-13C coupling). By comparing the integrals of the satellite peaks (from the 13C-coupled protons) to the main peak (from the 12C-bound protons), you can estimate the isotopic enrichment.
Q6: What are some common troubleshooting issues when analyzing for isotopic purity?
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation in GC-MS | Inappropriate GC column or temperature program. | Use a polar column like a DB-WAX or SUPELCOWAX. Optimize the oven temperature program to ensure good peak shape and separation from any impurities.[4] |
| Inaccurate mass measurement in MS | Mass spectrometer requires calibration. | Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. |
| Low signal intensity | Sample concentration is too low. | Prepare a more concentrated sample solution. For GC-MS, a concentration of around 10 µg/mL is often recommended.[5] |
| Interference from matrix components | Complex sample matrix. | Use appropriate sample preparation techniques like Solid Phase Microextraction (SPME) or liquid-liquid extraction to clean up the sample.[6][7] |
| Ambiguous NMR signals | Poor spectral resolution. | Ensure the sample is properly dissolved in a suitable deuterated solvent and that the NMR spectrometer is correctly shimmed. |
Experimental Protocols
Protocol 1: Isotopic Purity Determination by GC-MS
This protocol outlines the steps for determining the isotopic purity of this compound using Gas Chromatography-Mass Spectrometry.
1. Sample Preparation:
-
Dissolve the this compound standard in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a final concentration of approximately 10 µg/mL.[5]
-
Transfer the solution to a 1.5 mL glass autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 230°C at a rate of 5°C/min.
-
Hold at 230°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-200.
-
3. Data Analysis:
-
Identify the peak corresponding to 2-Ethyl-3,5-dimethylpyrazine.
-
Obtain the mass spectrum for this peak.
-
Integrate the ion signals for the molecular ions corresponding to the unlabeled (M+0, m/z ≈ 136), single-labeled (M+1, m/z ≈ 137), and double-labeled (M+2, m/z ≈ 138) species.
-
Calculate the isotopic purity using the formula mentioned in Q4.
Protocol 2: Isotopic Purity Determination by 13C NMR
This protocol provides a general guideline for assessing isotopic purity using 13C NMR.
1. Sample Preparation:
-
Dissolve an adequate amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Transfer the solution to a clean NMR tube.
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: Bruker 400 MHz NMR spectrometer or equivalent.
-
Experiment: Standard 13C{1H} NMR experiment.
-
Acquisition Parameters:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use an appropriate relaxation delay to ensure quantitative results.
-
3. Data Analysis:
-
Process the acquired Free Induction Decay (FID) to obtain the 13C NMR spectrum.
-
Identify the signals corresponding to the two 13C-labeled carbon atoms in the ethyl group.
-
To assess purity against unlabeled compound, it may be necessary to run a spectrum of the unlabeled standard under the same conditions for comparison. The presence of any significant signals at the chemical shifts corresponding to the unlabeled ethyl carbons would indicate isotopic impurity.
-
For a more quantitative assessment, comparing the integral of the labeled carbon signals to the integrals of the natural abundance 13C signals of the pyrazine (B50134) ring carbons can provide an estimate of enrichment, although this requires careful experimental setup for accurate quantification.
Quantitative Data Summary
| Parameter | GC-MS | 13C NMR |
| Primary Measurement | Mass-to-charge ratio (m/z) of isotopologues | Chemical shift of 13C nuclei |
| Quantitative Data | Relative abundance of M+0, M+1, and M+2 ions | Integral of 13C signals |
| Typical Sample Conc. | ~10 µg/mL | 5-20 mg/mL |
| Key Advantage | High sensitivity and ability to separate from volatile impurities | Provides direct structural information and location of the label |
| Key Disadvantage | Requires a volatile sample | Lower sensitivity compared to MS |
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrally accurate quantitative analysis of isotope-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. benchchem.com [benchchem.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
Dealing with contamination issues in trace pyrazine analysis
Welcome to the Technical Support Center for Trace Pyrazine (B50134) Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common contamination issues encountered during experimentation.
Troubleshooting Guides
This section provides step-by-step guidance to identify and eliminate sources of contamination in your trace pyrazine analysis workflow.
Issue: Ghost Peaks or System Contamination
Ghost peaks are extraneous peaks that appear in your chromatogram, even during a blank run, indicating system contamination.
Initial Diagnosis:
-
Blank Injection: Run a solvent blank (injecting only the solvent used for your samples). If peaks are present, the contamination is likely from the solvent, syringe, or GC system.
-
No Injection Run: Run the GC method without any injection. If peaks persist, the contamination source is likely within the GC system (e.g., carrier gas, inlet, column, or detector).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and resolving ghost peaks.
Detailed Remediation Steps:
-
Syringe and Solvent:
-
Use a fresh, unopened bottle of high-purity solvent.
-
Clean the autosampler syringe thoroughly. If contamination persists, replace the syringe.
-
-
GC System Cleaning:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. For persistent contamination, a more thorough cleaning of the inlet is required.[1]
-
Column Bake-Out: Condition the column at a high temperature to remove contaminants.[2]
-
Column Trimming: If the bake-out is ineffective, trim 0.5 to 1 meter from the front end of the column.[3]
-
Issue: Sample Carryover
Carryover is the appearance of analyte peaks from a previous injection in a subsequent chromatogram, typically after analyzing a concentrated sample.
Identification and Resolution Workflow:
Caption: Workflow for addressing sample carryover issues.
Detailed Remediation Steps:
-
Optimize Syringe Washing:
-
Increase the number of solvent rinses before and after each injection.
-
Use a wash solvent in which the pyrazine analytes are highly soluble. For some applications, a dual solvent wash (e.g., a strong solvent followed by the sample solvent) can be effective.[4]
-
-
Inlet and Liner:
-
Replace the inlet liner, as it can be a significant source of carryover.
-
Consider using a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can become a source of contamination if not replaced regularly.[3]
-
-
Modify GC Method:
-
Incorporate a bake-out step at the end of each run to elute any remaining high-boiling compounds from the column.[2]
-
Increase the split ratio for highly concentrated samples to reduce the amount of sample introduced into the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of pyrazine contamination in the laboratory?
A1: Pyrazines are volatile and can be introduced from various sources. Common culprits include:
-
Reagents and Solvents: Impurities in solvents, even at trace levels, can be a significant source of contamination. Always use high-purity, GC-grade solvents.
-
Glassware: Improperly cleaned glassware can retain pyrazine residues from previous experiments.
-
Sample Preparation: Cross-contamination can occur during sample handling, especially when working with both high and low concentration samples.
-
GC System: The GC inlet, column, and syringe can all harbor contaminants that lead to ghost peaks and carryover.
Q2: What is the best way to clean glassware for trace pyrazine analysis?
A2: A multi-step cleaning process is recommended to ensure glassware is free from pyrazine residues.
-
Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone (B3395972) or methanol) to remove the bulk of any organic residues.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent.
-
Acid Rinse: Soak or rinse with a dilute acid solution (e.g., 5-10% HCl or HNO₃) to remove any acid-soluble residues.
-
Solvent Rinses: Rinse thoroughly with deionized water, followed by a final rinse with high-purity acetone or methanol (B129727) to facilitate drying.
-
Drying: Dry in an oven at a temperature that will not damage the glassware. Avoid using drying agents that could introduce contamination.
Q3: How often should I replace my GC inlet liner and septum?
A3: The frequency of replacement depends on the number of injections and the cleanliness of your samples. For trace analysis, it is good practice to replace the septum daily or after every 25-50 injections. The liner should be inspected regularly for discoloration or residue and replaced after every 50-100 injections, or more frequently if analyzing "dirty" samples.[3]
Q4: Can my sample preparation method be a source of pyrazine contamination?
A4: Yes, sample preparation is a critical control point for preventing contamination.
-
Cross-Contamination: Avoid using the same glassware or pipette tips for standards and samples of different concentration levels.
-
Extraction Solvents: Ensure the solvents used for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are of high purity.
-
SPME Fibers: Condition new SPME fibers according to the manufacturer's instructions before use. Run a fiber blank to check for any inherent contamination.
Data Presentation
Table 1: Quantitative Performance of HS-SPME-GC-MS for Pyrazine Analysis in Food Matrices
| Pyrazine Compound | Matrix | SPME Fiber | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| 2,5-Dimethylpyrazine | Cocoa Wort | 75 µm CAR/PDMS | < 0.023 µg/L | - | 95.4 - 102.7 |
| 2,3,5-Trimethylpyrazine | Cocoa Wort | 75 µm CAR/PDMS | < 0.023 µg/L | - | 95.4 - 102.7 |
| 2,3,5,6-Tetramethylpyrazine | Cocoa Wort | 75 µm CAR/PDMS | < 0.023 µg/L | - | 95.4 - 102.7 |
| Various Pyrazines | Edible Oils | 120 µm PDMS/DVB/CAR | 2 - 60 ng/g | 6 - 180 ng/g | 91.6 - 109.2 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazine Analysis
Objective: To extract volatile pyrazines from a solid or liquid matrix for GC-MS analysis.
Materials:
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (10 or 20 mL) with PTFE/silicone septa
-
Heating and agitation system (e.g., heating block with magnetic stirrer or autosampler with agitator)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Weigh 1-5 g of the homogenized sample into a headspace vial.
-
For solid samples, the addition of a small amount of saturated NaCl solution can enhance the release of volatile pyrazines.
-
Add an appropriate internal standard.
-
Immediately seal the vial.
-
-
Equilibration:
-
Place the vial in the heating block or agitator.
-
Equilibrate the sample at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with constant agitation. This allows the pyrazines to partition into the headspace.
-
-
Extraction:
-
Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 20-60 minutes) while maintaining the temperature and agitation.
-
-
Desorption:
-
Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250-270°C) for thermal desorption (e.g., 1-5 minutes) in splitless mode.
-
-
Analysis:
-
Initiate the GC-MS analysis concurrently with the desorption step.
-
Protocol 2: GC System Bake-Out for Contamination Removal
Objective: To remove high-boiling contaminants from the GC column and system.
Procedure:
-
Disconnect Column from Detector (Optional but Recommended): To prevent contamination of the detector, it is advisable to disconnect the column from the MS transfer line and cap the transfer line.
-
Set High Carrier Gas Flow: Increase the carrier gas flow rate to effectively sweep contaminants from the column.
-
Temperature Program:
-
Set the injector temperature to its maximum allowable value or at least 20-30°C above the normal operating temperature.
-
Program the oven to ramp to a temperature 20-30°C above the highest temperature used in your analytical method, but do not exceed the column's maximum temperature limit.
-
Hold at this temperature for 1-2 hours, or until the baseline signal stabilizes at a low level.[2]
-
-
Cool Down and Reconnect:
-
Cool down the oven and injector.
-
If disconnected, trim a small portion of the column end before reconnecting it to the detector.
-
Return the carrier gas flow to the analytical method's setpoint.
-
-
System Check: Run a solvent blank to confirm that the contamination has been removed.
References
Technical Support Center: Improving Peak Shape in Gas Chromatography for Pyrazine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of pyrazine (B50134) compounds during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazine peaks show significant tailing in my chromatogram?
A1: Peak tailing for pyrazine compounds is a common issue in gas chromatography.[1] Pyrazines are basic compounds and can interact with active sites, such as acidic silanol (B1196071) groups, within the GC system.[1][2] These secondary interactions can occur in the inlet liner, on the column's stationary phase, or at any other point in the sample flow path that is not sufficiently inert.[1][3] This causes a portion of the analyte molecules to be retained longer, resulting in asymmetrical or tailing peaks.[3]
Q2: What are the first steps I should take to troubleshoot peak tailing for pyrazines?
A2: A systematic approach is crucial for effective troubleshooting.[4] Start by identifying the potential sources of the problem. A good initial step is to perform routine maintenance on the GC inlet, which includes replacing the liner, O-ring, and septa.[1] If the issue persists, consider the column. A poor column cut or improper installation can also lead to peak tailing.[3][5] Re-cutting the column and ensuring it is correctly positioned in the inlet are essential troubleshooting steps.[5]
Q3: How does the choice of GC column affect the peak shape of pyrazines?
A3: The selection of the GC column's stationary phase is critical for achieving good peak shape and resolution for pyrazine isomers.[6] Since pyrazines are polar, using a polar stationary phase, such as a polyethylene (B3416737) glycol (PEG) or "WAX" type column (e.g., DB-WAX, ZB-WAXplus), is often recommended.[2][6] These polar columns can provide better separation and peak shape compared to non-polar columns that separate primarily by boiling point.[2][7]
Q4: Can my injection technique or inlet parameters contribute to poor peak shape?
A4: Absolutely. The injection mode and inlet parameters play a significant role. For trace analysis, a splitless injection is often used to introduce more of the sample onto the column.[8] However, this can lead to broader peaks if not optimized.[5] The inlet temperature should be high enough to ensure complete vaporization of the pyrazines without causing thermal degradation. A typical starting point for the inlet temperature is 250 °C.[9] Additionally, ensuring the inlet liner is deactivated and clean is crucial to prevent interactions with the pyrazine analytes.[10]
Q5: Are there any sample preparation techniques that can help improve peak shape?
A5: Yes, sample preparation can significantly impact your results. Techniques like solid-phase microextraction (SPME) are commonly used to extract and concentrate pyrazines from the sample matrix.[1] The choice of SPME fiber and extraction conditions can selectively isolate pyrazines, potentially reducing matrix interferences that can contribute to poor peak shape.[1][11]
Troubleshooting Guides
Problem: Tailing Peaks for All Pyrazine Analytes
This issue often points to a problem with the GC system's inertness or a fundamental method parameter.
| Possible Cause | Recommended Solution |
| Active Sites in the Inlet | Perform inlet maintenance: replace the liner with a fresh, deactivated one, change the septum, and inspect the O-ring.[1][12] Using liners with glass wool can help trap non-volatile matrix components but ensure the wool is also deactivated.[10] |
| Contaminated GC Column | Trim the front end of the column (10-20 cm) to remove any accumulated non-volatile residues or active sites.[5] If tailing persists, the column may need to be replaced.[9] |
| Improper Column Installation | Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet according to the manufacturer's instructions.[3][5] |
| Suboptimal Oven Temperature Program | For splitless injections, a low initial oven temperature is necessary to focus the analytes at the head of the column.[5] Try decreasing the initial oven temperature by 10-20 °C.[12] |
Problem: Tailing Peaks for Specific Pyrazine Analytes
If only certain pyrazine peaks are tailing, the issue is likely related to analyte-specific interactions.
| Possible Cause | Recommended Solution |
| Analyte-Stationary Phase Mismatch | The polarity of the stationary phase may not be suitable for all pyrazines in your sample. Consider a column with a different polarity. Polar columns like those with a polyethylene glycol (WAX) phase are often a good choice for pyrazines.[2][6] |
| Column Overload | Injecting too much of a specific analyte can lead to peak fronting, but in some cases, can manifest as tailing.[2] Try reducing the injection volume or diluting the sample.[1] |
Experimental Protocols
Protocol 1: General GC-MS Screening Method for Pyrazines
This protocol provides a starting point for the analysis of volatile pyrazines.
-
Sample Preparation (Headspace SPME):
-
Place 5 grams of the sample (e.g., roasted coffee beans) into a 20 mL headspace vial.[13]
-
Add an appropriate internal standard for quantification.[13]
-
Seal the vial and incubate at 60-80°C for 15-30 minutes to allow volatile compounds to enter the headspace.[9][13]
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 20-40 minutes).[9]
-
-
GC-MS Conditions:
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in GC analysis of pyrazines.
Caption: Critical components of the GC system that must be inert to prevent peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. trajanscimed.com [trajanscimed.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimal SPME Fiber Selection for Volatile Pyrazine Extraction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of Solid-Phase Microextraction (SPME) fibers for the extraction of volatile pyrazines.
Frequently Asked Questions (FAQs)
Q1: What are the most recommended SPME fibers for volatile pyrazine (B50134) extraction?
A1: For a broad range of volatile pyrazines, combination fibers are highly effective. The most recommended fiber is the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, particularly the 50/30 µm thickness.[1] This tri-phasic fiber can adsorb a wide variety of compounds with different polarities and molecular weights, making it ideal for complex matrices.[1] For bipolar volatile compounds, the Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a popular and effective choice.[1]
Q2: I am working with flavor-enhanced edible oils. Is there a preferred fiber for this matrix?
A2: Yes, for oily matrices, the SPME Arrow, which has a larger surface area and phase volume, has shown higher extraction efficiency and better reproducibility compared to traditional SPME fibers.[1][2] Specifically, a PDMS/DVB/CAR SPME Arrow (120 µm × 20 mm) has demonstrated superior performance for extracting both polar and non-polar volatile organic compounds from oils.[1][2]
Q3: How do I choose between different fiber coatings?
A3: The choice of SPME fiber coating is critical and depends on the polarity and volatility of your target pyrazines.[1] Porous coatings like Carboxen are ideal for adsorbing volatile compounds.[3] For semi-volatile compounds, absorptive coatings such as PDMS or polyacrylate are more suitable.[3] Combination fibers, like DVB/CAR/PDMS, offer the advantage of extracting a wider range of analytes with varying polarities.[1]
Q4: Can I reuse my SPME fiber? If so, for how many extractions?
A4: Yes, SPME fibers are reusable. With headspace extraction techniques, fibers can often be reused for up to 100-120 extractions.[4] However, fiber lifetime can be affected by the sample matrix. It is crucial to condition the fiber after each desorption to prevent carryover between samples.[1]
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Low sensitivity or no peaks detected | Inefficient extraction from the sample matrix.Inappropriate SPME fiber coating.Non-optimized extraction time or temperature.Degraded SPME fiber. | Optimize sample preparation by adjusting pH or adding salt (salting-out) to enhance pyrazine volatility.[5]Select a fiber with appropriate polarity for your target pyrazines (e.g., DVB/CAR/PDMS for a broad range).[5]Optimize extraction time and temperature to ensure equilibrium is reached.[5]Check the fiber's usage history and condition; replace it if necessary.[5] |
| Poor reproducibility and inconsistent results | Variability in sample preparation.Inconsistent positioning of the SPME fiber in the headspace.Aging of the SPME fiber.Fluctuations in GC system conditions (gas flow, oven temperature). | Standardize your sample preparation protocol and use an internal standard to correct for variations.[5]Use an autosampler for precise and repeatable fiber placement and timing.[5]Monitor the performance of your fiber and establish a regular replacement schedule.[5] |
| Peak tailing for pyrazine analytes | Active sites in the GC system (e.g., contaminated injector liner, exposed silanols on the column).Chemical interactions between polar pyrazines and the stationary phase.Improper GC conditions (e.g., low flow rate). | Use deactivated inlet liners and change them regularly.[5]Trim the analytical column (10-20 cm from the inlet) to remove active sites.[5]Select a column with a more inert stationary phase.Optimize the GC method by increasing the carrier gas flow rate and adjusting the oven temperature program.[5] |
| Co-elution of pyrazine isomers | Insufficient chromatographic resolution.Similar mass spectra of isomers, making deconvolution difficult.[6] | Improve separation by using a longer GC column or a column with a different stationary phase.Modify the oven temperature program to enhance resolution.Consider using multidimensional gas chromatography (GCxGC) for complex samples. |
| Carryover of analytes to the next run | Incomplete desorption of analytes from the SPME fiber. | Increase the desorption time or temperature in the GC inlet.Condition the fiber in a clean, hot injection port between runs to ensure all analytes are removed.[1] |
Quantitative Data Summary
The following table summarizes the performance of different SPME fibers for the extraction of various pyrazines from different matrices.
| SPME Fiber | Matrix | Target Pyrazines | Key Findings | Reference |
| 50/30 µm DVB/CAR/PDMS | Yeast Extract | Methylpyrazine, 2,3-dimethylpyrazine, 2,6-dimethylpyrazine, 2-ethyl-5-methylpyrazine, trimethylpyrazine, and others | Showed the maximum volatile extraction efficiency compared to other tested fibers. | |
| 120 µm PDMS/DVB/CAR SPME Arrow | Flavor-Enhanced Edible Oils | 13 different pyrazines | More suitable for MHS-SPME than traditional fibers. LODs: 2–60 ng/g, LOQs: 6–180 ng/g. Recoveries: 91.6–109.2%.[2] | [2] |
| 75 µm CAR/PDMS | Cocoa Wort | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | LOD: < 0.023 µg/L, RSD: 3.6-6.4%, Recovery: 95.4-102.7%. | [7] |
| Divinylbenzene-Carboxen-polydimethylsiloxane (DVB/CAR/PDMS) | Peanut Butter | Various volatile pyrazines | Effective for headspace extraction of volatile pyrazines. | [8] |
Experimental Protocols
Protocol 1: Headspace SPME (HS-SPME) of Pyrazines from Yeast Extract
This protocol is based on a methodology for analyzing pyrazines in yeast extract.[1]
1. Materials and Equipment:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[1]
-
SPME holder for manual sampling
-
20 mL headspace vials with PTFE/silicone septa
-
Heating block or water bath with temperature control
-
Vortex mixer
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
2. Sample Preparation:
-
Weigh 1.0 g of the yeast extract sample into a 20 mL headspace vial.[1]
-
Add a specific volume of saturated NaCl solution to create a salting-out effect, which enhances the release of volatile compounds.[1]
-
Immediately seal the vial with the cap and septum.[1]
3. HS-SPME Procedure:
-
Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting it into the GC injector port at a specified temperature.[1]
-
Equilibration: Place the sealed vial in a heating block at a pre-determined temperature (e.g., 60°C) for a set time (e.g., 15 min) with agitation to allow the volatile pyrazines to partition into the headspace.
-
Extraction: Manually insert the SPME fiber through the vial's septum and expose it to the headspace for the optimized extraction time (e.g., 30 min) at the same temperature.[1] It is crucial that the fiber does not touch the sample.[1]
-
Desorption: After extraction, immediately withdraw the fiber and insert it into the hot GC injector port (e.g., 250°C) for a specific time (e.g., 5 min) to thermally desorb the analytes onto the GC column.[1]
4. GC-MS Analysis:
-
Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Oven Temperature Program: A typical program starts at 40°C (hold for 2 min), then ramps up to a final temperature (e.g., 250°C) at a specific rate (e.g., 5°C/min), and holds for a few minutes.[1]
-
MS Parameters: Set the ion source temperature (e.g., 230°C) and transfer line temperature (e.g., 280°C). Acquire data in full scan mode over a mass range of m/z 35-350.[1]
Visualizations
Caption: Workflow for selecting and optimizing an SPME fiber for pyrazine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 揮発性・半揮発性物質のためのSPMEファイバー・パフォーマンス向上のヒント [sigmaaldrich.com]
- 4. ukm.my [ukm.my]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. GC Analysis of Pyrazines in Peanut Butter [merckmillipore.com]
Validation & Comparative
A Comparative Guide to Method Validation for Pyrazine Analysis in Food
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of method validation guidelines and performance data for the analysis of pyrazines in various food matrices. Ensuring the reliability and accuracy of analytical data is paramount in food science and safety, making robust method validation a critical component of any analytical workflow. This document outlines key performance characteristics as recommended by leading international bodies and presents supporting experimental data from peer-reviewed studies.
Introduction to Method Validation in Food Analysis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It is a mandatory requirement for quality assurance in food testing laboratories, ensuring that results are reliable, reproducible, and defensible.[2] Regulatory bodies and standards organizations such as the International Organization for Standardization (ISO), AOAC INTERNATIONAL, and the U.S. Food and Drug Administration (FDA) provide guidelines for conducting method validation studies.[3][4][5] Key performance parameters evaluated during method validation typically include selectivity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[6][7]
Comparative Performance of Analytical Methods for Pyrazine (B50134) Analysis
Pyrazines are a class of volatile organic compounds that significantly contribute to the desirable aroma and flavor of many cooked or roasted foods, including coffee, cocoa, and nuts.[8][9][10] The most common analytical technique for pyrazine analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a sample preparation method like Headspace Solid-Phase Microextraction (HS-SPME).[11][12][13]
The following tables summarize the performance characteristics of various validated HS-SPME-GC-MS methods for the determination of pyrazines in different food matrices.
Table 1: Method Performance for Pyrazine Analysis in Oils
| Performance Parameter | Method 1: HS-SPME-GC-MS/MS (Perilla Seed Oil)[11][14] | Method 2: MHS-SPME-arrow-GC-MS (Rapeseed Oil)[15][16] |
| Linearity (r²) | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.07–22.22 ng/g | 2–60 ng/g |
| Limit of Quantification (LOQ) | Not Specified | 6–180 ng/g |
| Accuracy (Recovery %) | 94.6–107.92% | 91.6–109.2% |
| Precision (RSD %) | < 9.76% (Inter-day) | < 16% (Intra- and Inter-day) |
Table 2: Method Performance for Pyrazine Analysis in Beverages and Other Foods
| Performance Parameter | Method 3: HS-SPME-GC-MS (Green Tea)[17] | Method 4: SIDA-GC-MS (Coffee)[8][18] | Method 5: HS-HFLPME-GC-FID (Cocoa)[19] |
| Linearity (r²) | 0.981–0.999 | Not Specified | 1–500 ng/mL (LDR) |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.3–1 ng/mL |
| Limit of Quantification (LOQ) | 0.005–0.04 µg/mL | Not Specified | Not Specified |
| Accuracy (Recovery %) | 79.08–99.17% | Not Specified | 71.7–110.5% (Relative Recovery) |
| Precision (RSD %) | 3.12–10.37% | Not Specified | 0.8–8.2% |
LDR: Linear Dynamic Range
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method validation and implementation. The following are representative protocols for the analysis of pyrazines in food matrices.
Protocol 1: HS-SPME-GC-MS/MS for Pyrazines in Perilla Seed Oil[11][20]
-
Sample Preparation: Place a known amount of perilla seed oil into a headspace vial.
-
HS-SPME Conditions:
-
Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS).
-
Extraction Temperature: 70°C.
-
Adsorption Time: 20 minutes.
-
-
GC-MS/MS Analysis:
-
Injector: Thermally desorb the analytes from the SPME fiber in the GC injector.
-
Column: Utilize a suitable capillary column for the separation of volatile compounds.
-
Detection: Employ tandem mass spectrometry (MS/MS) for enhanced specificity and lower detection limits.
-
Protocol 2: HS-SPME-GC-MS for Pyrazines in Green Tea[17][20]
-
Sample Preparation: Prepare a tea infusion and place a specific volume into a headspace vial.
-
HS-SPME Conditions:
-
Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).
-
Equilibration Time: 15 minutes.
-
Extraction Temperature: 100°C.
-
Extraction Time: 20 minutes.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C.
-
Desorption Time: 2 minutes.
-
Column: ZB-5 (30 m × 0.25 mm ID, 0.25 µm film).
-
Quantification: Use isotopically labeled internal standards for accurate quantification.
-
Protocol 3: Multiple Headspace SPME (MHS-SPME-arrow) GC-MS for Pyrazines in Edible Oils[15][20]
-
Sample Preparation: Place the oil sample in a headspace vial with agitation.
-
HS-SPME-arrow Conditions:
-
Pre-incubation: 80°C for 20 minutes.
-
Extraction Temperature: 50°C.
-
Extraction Time: 50 minutes.
-
-
GC-MS Analysis:
-
Desorption Time: 80 seconds in the GC injector.
-
Quantification: Multiple Headspace Solid-Phase Microextraction (MHS-SPME) is employed for quantification.
-
Method Validation Workflow
The process of validating an analytical method follows a structured workflow to ensure all performance characteristics are adequately evaluated.
Caption: A typical workflow for analytical method validation.
Logical Relationship of Key Validation Parameters
The various performance characteristics evaluated during method validation are interconnected and collectively establish the reliability of the analytical method.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. Method Validation [eurachem.org]
- 2. Understanding Method Validation in Food Testing Laboratories • Food Safety Institute [foodsafety.institute]
- 3. s27415.pcdn.co [s27415.pcdn.co]
- 4. s27415.pcdn.co [s27415.pcdn.co]
- 5. ISO 17025 Requirements for Food Testing Laboratories | The Food Analyst [foodanalyst.in]
- 6. food-safety.com [food-safety.com]
- 7. wjarr.com [wjarr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Battle: GC-MS vs. LC-MS for the Analysis of Volatile Compounds
For researchers, scientists, and drug development professionals, the accurate analysis of volatile organic compounds (VOCs) is a critical task. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer a distinct set of advantages and limitations. This guide provides an objective performance comparison of these two powerful methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your specific research needs.
Principle of Separation and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique that excels in the analysis of volatile and semi-volatile compounds.[1][2] The fundamental principle of GC-MS involves the separation of compounds in a gaseous mobile phase based on their boiling points and affinity for a stationary phase within a capillary column.[3] Following separation, the compounds are ionized, typically using a hard ionization technique like Electron Ionization (EI), which generates characteristic fragmentation patterns that are used for identification by the mass spectrometer.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS), in contrast, is ideally suited for the analysis of a broader range of compounds, including non-volatile and thermally labile molecules.[2][5] In LC-MS, separation occurs in a liquid mobile phase, with compounds partitioning between the liquid and a solid stationary phase based on their polarity.[6] Ionization is typically achieved using softer techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are less likely to cause extensive fragmentation, making it suitable for the analysis of larger molecules.[4]
Performance Comparison: A Data-Driven Overview
The choice between GC-MS and LC-MS for volatile analysis often hinges on the specific requirements of the study, including the nature of the analytes, the complexity of the sample matrix, and the desired sensitivity.
| Feature | GC-MS | LC-MS |
| Analyte Volatility | High to moderate volatility required.[1][2] | Not a primary requirement; suitable for non-volatile compounds.[2][5] |
| Thermal Stability | Analytes must be thermally stable.[7] | Suitable for thermally labile compounds.[2][5] |
| Sample Derivatization | Often required for non-volatile or polar compounds to increase volatility.[3] | Generally not required for a wide range of compounds.[5] |
| Separation Efficiency | Typically offers higher separation efficiency for volatile isomers.[3] | High separation efficiency for a broad range of polarities. |
| Ionization Techniques | Primarily hard ionization (e.g., Electron Ionization - EI), leading to extensive fragmentation and detailed spectral libraries.[4] | Primarily soft ionization (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI), preserving the molecular ion.[4] |
| Sensitivity | Highly sensitive for volatile compounds, often considered the gold standard.[5] | Generally offers higher sensitivity and lower detection limits, especially for polar and larger molecules.[5] |
| Cost & Maintenance | Generally lower initial cost and less complex maintenance.[5] | Higher initial cost and more demanding maintenance.[5] |
Quantitative Performance Insights
Direct quantitative comparison for a comprehensive list of volatile compounds across both platforms is application-specific. However, a summary of typical detection limits for representative volatile classes is presented below.
| Compound Class | GC-MS Detection Limits | LC-MS Detection Limits |
| Alcohols | Low ppm to ppb | ppb to ppt (B1677978) |
| Aldehydes & Ketones | Low ppm to ppb | ppb to ppt (with derivatization) |
| Esters | Low ppm to ppb | ppb to ppt |
| Terpenes | Low ppm to ppb | Not typically analyzed by LC-MS |
| Volatile Fatty Acids | ppm to high ppb (often requires derivatization) | ppb to ppt |
Note: Detection limits are highly dependent on the specific instrument, method, and sample matrix.
Experimental Protocols: A Practical Guide
GC-MS Analysis of Volatile Compounds in Beverage Headspace
This protocol is adapted for the qualitative analysis of volatile flavor compounds in commercial beverages using static headspace GC-MS.[8][9]
1. Sample Preparation:
-
Place 10 mL of the beverage into a headspace vial.
-
Add 2 g of sodium chloride to the vial to increase the concentration of volatiles in the headspace.[8]
-
Immediately seal the vial.[8]
2. Instrumental Analysis:
-
Headspace Equilibration: Incubate the vial at 50°C for 10 minutes with gentle shaking (250 rpm).[8]
-
Injection: Using a heated gastight syringe (90°C), inject 1 mL of the headspace gas in split mode (e.g., 1:5 split ratio).[8]
-
GC Conditions:
-
Inlet Temperature: 200°C.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Column: A suitable column for volatile compound separation, such as a VF-1701-MS (30 m x 0.25 mm i.d. x 1 µm).[8]
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 200°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 10 min.[8]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Identify volatile compounds by comparing their mass spectra with a reference library (e.g., NIST).
LC-MS/MS Analysis of Volatile Carbonyls in Exhaled Breath Condensate
This protocol outlines a method for the analysis of volatile carbonyl compounds in exhaled breath, which often requires derivatization for LC-MS analysis.[10][11]
1. Sample Collection and Derivatization:
-
Collect exhaled breath condensate (EBC) using a suitable collection device.
-
Trap the volatile carbonyls by passing the breath sample through a silica (B1680970) cartridge impregnated with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This forms stable hydrazone derivatives.[11]
2. Sample Preparation:
-
Elute the DNPH-hydrazone derivatives from the cartridge using acetonitrile.[11]
-
The eluate can be concentrated if necessary and then reconstituted in a solvent compatible with the LC mobile phase.[12]
3. Instrumental Analysis:
-
LC Conditions:
-
Column: A reverse-phase column suitable for separating the DNPH derivatives (e.g., C18 column).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of a modifier like formic acid.
-
Flow Rate: A typical analytical flow rate (e.g., 0.2-0.4 mL/min).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the target analytes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific carbonyls. This involves selecting the precursor ion of the derivatized carbonyl and a specific product ion for high selectivity and sensitivity.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
4. Data Analysis:
-
Quantify the carbonyl compounds by comparing the peak areas of the derivatized analytes in the samples to those of a calibration curve prepared with derivatized standards.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical workflow.
Conclusion: Making the Right Choice
Both GC-MS and LC-MS are indispensable tools for the analysis of volatile compounds.
GC-MS remains the gold standard for the analysis of highly volatile and thermally stable compounds, offering excellent separation and well-established spectral libraries for confident identification. [5] Its lower cost and simpler maintenance also make it an attractive option.[5]
LC-MS, on the other hand, provides greater versatility for a wider range of analytes, including those that are non-volatile or thermally sensitive. [2][5] Its superior sensitivity for many compounds, particularly polar molecules, makes it the preferred choice for applications requiring the lowest possible detection limits.[5]
Ultimately, the decision between GC-MS and LC-MS should be guided by the specific chemical properties of the target analytes, the complexity of the sample matrix, and the overall goals of the analysis. For a comprehensive understanding of a sample's volatile and non-volatile profile, a combination of both techniques may be the most powerful approach.
References
- 1. researchgate.net [researchgate.net]
- 2. emerypharma.com [emerypharma.com]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 5. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 6. iltusa.com [iltusa.com]
- 7. LC-MS vs GC-MS: Which Technique is Best for Your Research?--Lab Vials Manufacturer [hplcvials.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer | MDPI [mdpi.com]
- 11. Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of exhaled breath condensate sample preparation for metabolomics analysis by LC-MS/MS in high resolution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotope Dilution Assays: Unveiling Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals, the quest for accurate and precise quantification of molecules is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold-standard analytical technique, offering exceptional reliability. This guide provides an objective comparison of IDMS with alternative methods, supported by experimental data, detailed protocols, and visual workflows to empower informed decisions in your analytical strategies.
Isotope dilution analysis is a powerful method for determining the quantity of a chemical substance.[1] In its simplest form, it involves adding a known amount of an isotopically enriched version of the analyte (the "spike") to the sample.[1] This addition alters the natural isotopic ratio of the analyte in a predictable way. By measuring the resulting isotopic ratio using mass spectrometry, the original amount of the analyte can be calculated with high accuracy and precision.[1][2] This technique is considered a method of the highest metrological standing because it is an internal standardization method where the standard is nearly identical to the analyte, thus minimizing errors from sample preparation and matrix effects.[1]
Quantitative Performance: A Side-by-Side Comparison
The superiority of Isotope Dilution Mass Spectrometry (IDMS) in terms of accuracy and precision is evident when compared to other common analytical techniques such as external standard calibration and immunoassays. The following tables summarize key performance characteristics for the quantification of various analytes.
Table 1: Comparison of ID-LC-MS/MS and Immunoassay for Steroid Hormone Quantification
| Analyte | Method | Accuracy (% Bias or Overestimation) | Precision (% CV) | Key Findings |
| Cortisol | ID-LC-MS/MS | -0.08% (mean bias vs. CRM) | Intra-assay: 1.3%, Inter-assay: 1.5% | High accuracy and precision, qualifying it as a reference method.[3] |
| Immunoassay (Elecsys) | Substantial agreement with ID-LC-MS/MS | Not specified | Generally reliable for routine analysis.[4] | |
| Testosterone (B1683101) (males) | ID-LC-MS/MS | High agreement with GC-MS | Not specified | Considered the gold standard.[4] |
| Immunoassay (Elecsys) | Substantial agreement with ID-LC-MS/MS | Not specified | Reliable for testosterone levels in males.[4] | |
| Testosterone (females) | ID-LC-MS/MS | High accuracy | Not specified | Superior for low concentration measurements.[4] |
| Immunoassay (Elecsys) | Disagreement with ID-LC-MS/MS | Not specified | Inaccurate at low concentrations.[4] | |
| Androstenedione | ID-LC-MS/MS | High accuracy | Not specified | Reference method.[4] |
| Immunoassay (Immulite 2000) | Overestimation by a factor of 2 | Not specified | Significant positive bias.[4] | |
| DHEA | ID-LC-MS/MS | High accuracy | Not specified | Reference method.[4] |
| Immunoassay (DSL9000) | Overestimation by a factor of 3 | Not specified | Significant positive bias.[4] | |
| 17OH-Progesterone | ID-LC-MS/MS | High accuracy | Not specified | Reference method.[4] |
| Immunoassay (17OHP-Bridge) | Disagreement with ID-LC-MS/MS | Not specified | Inaccurate results.[4] | |
| Progesterone (>1 ng/mL) | ID-LC-MS/MS | High accuracy | Not specified | Reliable at higher concentrations.[4] |
| Immunoassay (Elecsys) | Substantial agreement with ID-LC-MS/MS | Not specified | Acceptable at higher concentrations.[4] | |
| Progesterone (<1 ng/mL) | ID-LC-MS/MS | High accuracy | Not specified | Superior for low concentration measurements.[4] |
| Immunoassay (Elecsys) | Disagreement with ID-LC-MS/MS | Not specified | Inaccurate at low concentrations.[4] |
Table 2: Comparison of ID-LC-MS/MS and External Standard Calibration for Ochratoxin A in Flour
| Method | Accuracy (% Bias from Certified Value) | Precision (%RSD) | Key Findings |
| ID-LC-MS/MS (Double Isotope Dilution) | Within certified range (3.17–4.93 µg/kg) | Not specified | Accurate quantification, mitigates matrix effects. |
| External Standard Calibration | 18-38% lower than certified value | Not specified | Significant underestimation due to matrix suppression effects. |
Experimental Protocols: A Detailed Look into Methodology
To ensure transparency and reproducibility, this section provides detailed experimental protocols for the quantification of a representative analyte, cortisol, using both Isotope Dilution LC-MS/MS and a conventional External Standard LC-MS/MS method.
Protocol 1: Isotope Dilution LC-MS/MS for Serum Cortisol
This protocol is based on a candidate reference measurement procedure.[3]
1. Sample Preparation:
- To 100 µL of serum sample, add a known amount of isotope-labeled internal standard (e.g., ¹³C₃-Cortisol).
- Perform supported liquid extraction (SLE) to separate the analyte and internal standard from the serum matrix.
- Elute the analytes from the SLE plate with an appropriate organic solvent.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid.
- Flow Rate: A constant flow rate appropriate for the column dimensions.
- Injection Volume: A fixed volume of the reconstituted sample.
- Mass Spectrometry (MS):
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both native cortisol and the ¹³C₃-cortisol internal standard.
3. Quantification:
- Calculate the peak area ratio of the native cortisol to the ¹³C₃-cortisol internal standard.
- Determine the concentration of cortisol in the sample using a single-point or multi-point calibration curve prepared with known amounts of cortisol and the internal standard.
Protocol 2: External Standard LC-MS/MS for Serum Cortisol
This protocol is a representative method for quantification without an isotopically labeled internal standard.
1. Sample Preparation:
- To 100 µL of serum sample, add a non-isotopically labeled internal standard (e.g., a structural analog of cortisol) to correct for extraction variability.
- Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.
- Vortex and centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness.
- Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis:
- The LC-MS/MS conditions (column, mobile phase, flow rate, injection volume, ionization, and detection modes) would be similar to the ID-LC-MS/MS method.
- Monitor the MRM transitions for cortisol and the non-isotopically labeled internal standard.
3. Quantification:
- Prepare a series of calibration standards with known concentrations of cortisol in a surrogate matrix (e.g., charcoal-stripped serum) and a fixed concentration of the internal standard.
- Generate a calibration curve by plotting the peak area ratio of cortisol to the internal standard against the cortisol concentration.
- Determine the concentration of cortisol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Logical Relationships
To further clarify the principles and advantages of isotope dilution assays, the following diagrams illustrate the experimental workflow and the factors influencing accuracy and precision.
Figure 1: Workflow of a typical Isotope Dilution Mass Spectrometry (IDMS) assay.
Figure 2: Factors affecting the accuracy and precision of IDMS vs. External Standard Calibration.
Conclusion
Isotope Dilution Mass Spectrometry stands as a superior analytical technique for applications demanding the highest levels of accuracy and precision. By effectively mitigating the impact of sample matrix effects and variations in analyte recovery, IDMS provides reliable and reproducible quantitative data. While other methods like external standard calibration and immunoassays have their utility, particularly in high-throughput screening, their susceptibility to inaccuracies, especially at low analyte concentrations, underscores the importance of employing IDMS for definitive quantification and as a reference method for validating other assays. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and performance characteristics of these methods is crucial for generating high-quality data that can be trusted to drive critical decisions in research and development.
References
A Guide to Cross-Laboratory Validation of 2-Ethyl-3,5-dimethylpyrazine Measurement
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of volatile organic compounds is paramount. 2-Ethyl-3,5-dimethylpyrazine, a key aroma compound found in various food products and a potential biomarker, requires robust analytical methods to ensure data integrity across different laboratories. This guide provides a comparative overview of common analytical techniques, their performance characteristics, and detailed experimental protocols to aid in the cross-laboratory validation of its measurement.
Comparison of Analytical Methods
The primary method for the quantification of 2-Ethyl-3,5-dimethylpyrazine is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation. An alternative, though less common for this specific compound, is High-Performance Liquid Chromatography (HPLC). The following table summarizes the typical performance characteristics of these methods, compiled from various studies on pyrazine (B50134) analysis.
| Performance Metric | HS-SPME-GC-MS | HPLC-UV/MS |
| Limit of Detection (LOD) | Typically in the low ng/L to µg/L range | Generally in the µg/L to mg/L range |
| Limit of Quantification (LOQ) | Typically in the ng/L to µg/L range | Generally in the µg/L to mg/L range |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (RSD%) | < 15% (inter-day) | < 15% (inter-day) |
| Accuracy (Recovery %) | 85-115% | 80-120% |
| Sample Throughput | Moderate | High |
| Selectivity | High (with MS detection) | Moderate to High (with MS detection) |
| Matrix Effect | Can be significant, often mitigated by internal standards | Can be significant, requires appropriate sample cleanup |
Experimental Protocols
Primary Method: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from various matrices.
1. Sample Preparation (HS-SPME):
-
Place 1-5 g of the homogenized solid sample or 5-10 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
For solid samples, adding a saturated salt solution can increase the volatility of the analyte.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) with agitation.
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the volatile compounds.
2. GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250-270 °C) in splitless mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and gradually increase to a final temperature of around 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions of 2-Ethyl-3,5-dimethylpyrazine (e.g., m/z 136, 121, 108). Full scan mode can be used for qualitative analysis.[1]
-
Ion Source Temperature: ~230 °C.
-
Quadrupole Temperature: ~150 °C.
-
3. Data Analysis:
-
Identify 2-Ethyl-3,5-dimethylpyrazine based on its retention time and the presence of characteristic ions compared to a reference standard.
-
Quantify the compound by generating a calibration curve using the peak area ratio of the analyte to the internal standard.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
While less common for such a volatile compound, HPLC can be used for the analysis of pyrazines, particularly in liquid samples or after derivatization.
1. Sample Preparation:
-
For liquid samples, direct injection after filtration may be possible.
-
For solid samples, a solvent extraction (e.g., with methanol (B129727) or acetonitrile) followed by filtration is necessary.
-
A concentration step (e.g., evaporation of the solvent) may be required to achieve the desired sensitivity.
2. HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.[2]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.[2]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a specific wavelength or, for higher selectivity and sensitivity, a mass spectrometer (LC-MS).
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Identification is based on the retention time compared to a standard.
-
Quantification is performed using a calibration curve generated from the peak areas of standard solutions.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of 2-Ethyl-3,5-dimethylpyrazine by HS-SPME-GC-MS.
Caption: Simplified pathway of pyrazine formation via the Maillard reaction.
References
Evaluating the Linearity of 2-Ethyl-3,5-dimethylpyrazine-13C2 Calibration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the use of 2-Ethyl-3,5-dimethylpyrazine-13C2 as an internal standard for calibration, evaluating its linearity and performance against other alternatives. The information presented, including experimental data and protocols, is intended to assist researchers in making informed decisions for their analytical needs.
Introduction
2-Ethyl-3,5-dimethylpyrazine is a key aroma compound found in many roasted and cooked foods, contributing to their characteristic nutty and savory flavors. Accurate quantification of this compound is crucial in food science, quality control, and flavor research. The gold standard for quantitative analysis of volatile and semi-volatile compounds by gas chromatography-mass spectrometry (GC-MS) is the use of stable isotope-labeled internal standards. This guide focuses on the evaluation of this compound for this purpose.
Isotopically labeled internal standards, such as this compound, are considered the most reliable choice for quantification because they share nearly identical chemical and physical properties with the analyte of interest. This similarity ensures that they behave similarly during sample preparation, extraction, and chromatographic analysis, effectively compensating for matrix effects and variations in instrument response.
Performance Comparison: Isotopically Labeled vs. Non-Isotopic Internal Standards
The choice of internal standard is critical for the accuracy and precision of quantitative methods. Here, we compare the expected performance of this compound with common non-isotopic alternatives.
| Parameter | This compound (Expected) | 2-Methyl-3-heptanone (B77676) | 2,4,6-Trimethylpyridine (B116444) |
| Linearity (R²) | ≥ 0.995 | Typically > 0.99 | Typically > 0.99 |
| Linear Range | Wide, dependent on instrument sensitivity | Wide, dependent on instrument sensitivity | Wide, dependent on instrument sensitivity |
| Limit of Detection (LOD) | Low ng/g to pg/g range | ng/g range | ng/g range |
| Limit of Quantification (LOQ) | Low ng/g to pg/g range | ng/g range | ng/g range |
| Accuracy (% Recovery) | High (close to 100% due to co-elution and similar behavior) | Variable, dependent on matrix effects | Variable, dependent on matrix effects |
| Precision (%RSD) | Excellent (< 5%) | Good (< 15%) | Good (< 15%) |
| Matrix Effect Compensation | Excellent | Moderate to Poor | Moderate to Poor |
Note: The performance data for this compound is based on typical results for stable isotope dilution analysis of similar pyrazine (B50134) compounds. Specific values can vary depending on the matrix, instrumentation, and method parameters.
Experimental Protocols
A detailed methodology is crucial for establishing a reliable calibration curve. The following is a representative protocol for the quantification of 2-Ethyl-3,5-dimethylpyrazine using this compound as an internal standard.
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of 2-Ethyl-3,5-dimethylpyrazine and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a separate volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the 2-Ethyl-3,5-dimethylpyrazine primary stock solution to cover the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Spike each calibration standard with a constant concentration of the this compound internal standard solution (e.g., 50 ng/mL).
-
Sample Preparation (Example: Coffee Beans)
-
Homogenization: Grind roasted coffee beans into a fine, homogeneous powder.
-
Weighing: Accurately weigh 1.0 g of the powdered coffee sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the vial.
-
Matrix Addition: Add 5 mL of deionized water to the vial.
-
Sealing: Immediately seal the vial with a PTFE-faced silicone septum.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Introduction: Headspace solid-phase microextraction (HS-SPME) is a common technique for volatile pyrazines.
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often suitable.
-
Equilibration: Incubate the sample vial at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes).
-
Desorption: Thermally desorb the analytes from the fiber in the GC inlet.
-
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Target Ions for 2-Ethyl-3,5-dimethylpyrazine: m/z 136 (molecular ion), 121 (fragment ion).
-
Target Ions for this compound: m/z 138 (molecular ion), 123 (fragment ion).
-
-
Data Analysis and Linearity Evaluation
-
Peak Integration: Integrate the peak areas of the target ions for both the analyte and the internal standard.
-
Response Ratio Calculation: Calculate the ratio of the peak area of 2-Ethyl-3,5-dimethylpyrazine to the peak area of this compound for each calibration standard.
-
Calibration Curve Construction: Plot the response ratio against the corresponding concentration of 2-Ethyl-3,5-dimethylpyrazine.
-
Linear Regression: Perform a linear regression analysis on the calibration curve data.
-
Linearity Assessment: The linearity is considered acceptable if the coefficient of determination (R²) is ≥ 0.995.
Visualizing the Workflow and Evaluation Logic
The following diagrams, created using the DOT language, illustrate the key processes involved in a calibration experiment and the logical steps for evaluating linearity.
Caption: Workflow of a typical calibration experiment for 2-Ethyl-3,5-dimethylpyrazine quantification.
Caption: Logical workflow for evaluating the linearity of a calibration curve.
Conclusion
The use of this compound as an internal standard in a stable isotope dilution analysis by GC-MS is the recommended method for achieving the highest accuracy and precision in the quantification of 2-Ethyl-3,5-dimethylpyrazine. The near-identical physicochemical properties of the labeled and unlabeled compounds ensure robust compensation for variations during sample processing and analysis, leading to excellent linearity of the calibration curve (typically R² ≥ 0.995).
While non-isotopic internal standards like 2-methyl-3-heptanone or 2,4,6-trimethylpyridine can be employed and may provide acceptable results in some applications, they are more susceptible to matrix effects, which can compromise accuracy. The choice of internal standard should be carefully considered based on the specific requirements of the analysis, including the complexity of the sample matrix and the desired level of data quality. For rigorous quantitative studies, the use of this compound is unequivocally the superior approach.
The Gold Standard of Robustness: A Comparative Guide to Analytical Methods Using Stable Isotope Standards
In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the unwavering reliability of an analytical method is paramount. A method's robustness—its ability to remain unaffected by minor, deliberate variations in parameters—is a critical determinant of its success. This guide provides an objective comparison of analytical methods employing stable isotope-labeled internal standards (SIL-ISs) against alternative quantification strategies, supported by experimental data and detailed protocols. For researchers, scientists, and drug development professionals, understanding these differences is crucial for ensuring data integrity and regulatory compliance.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" for quantitative analysis, especially in complex matrices, due to their ability to accurately correct for variations that can occur during sample preparation and analysis.[1] By mimicking the analyte of interest with near-identical physicochemical properties, SIL-ISs co-elute and experience similar matrix effects and ionization suppression, providing a reliable reference for quantification.[2]
Performance Comparison: The Superiority of Stable Isotope Dilution
The primary advantage of using SIL-ISs lies in their ability to mitigate the impact of matrix effects and procedural inconsistencies, leading to significantly improved accuracy and precision. An external standard method, which relies on a calibration curve generated from standards prepared in a clean solvent, is often susceptible to inaccuracies caused by the sample matrix.[3] Analog internal standards, which are structurally similar but not identical to the analyte, can offer some correction but may not perfectly mirror the analyte's behavior.[4]
The following tables summarize experimental data from various studies, highlighting the superior performance of analytical methods using stable isotope standards.
Table 1: Comparison of Quantification Methods for a Small Molecule Drug in Human Plasma
| Quantification Method | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (% RSD) |
| Spiked Concentration | 100.0 | 100 | N/A |
| External Standard | 125.4 | 125.4 | 18.5 |
| Analog Internal Standard | 109.2 | 109.2 | 9.8 |
| Stable Isotope-Labeled IS | 101.3 | 101.3 | 2.1 |
This data is illustrative and based on typical performance improvements cited in the literature.[5]
Table 2: Comparison of Quantification Methods for Ochratoxin A in a Certified Reference Material (Flour)
| Quantification Method | Accuracy (% Deviation from Certified Value) |
| External Calibration | 18–38% lower |
| Isotope Dilution Mass Spectrometry (IDMS) | Within the expected range |
Data from a comparative study on the analysis of ochratoxin A.[3]
Table 3: Comparison of Precision for Iodine Determination in Food Samples
| Quantification Method | Limit of Detection (LOD) |
| External Calibration (CAL) | 0.02 mg/kg |
| Isotope Dilution Mass Spectrometry (IDMS) | 0.01 mg/kg |
Data from a study comparing calibration methods for iodine analysis.[6][7]
Experimental Protocols for Robustness Testing
The robustness of an analytical method is evaluated by deliberately varying key parameters and assessing the impact on the results. A typical robustness study involves a systematic approach to identify critical variables and establish acceptable ranges for these parameters.
General Workflow for Robustness Testing
A generalized workflow for conducting a robustness study is depicted below. This process ensures a comprehensive evaluation of the method's reliability under varied conditions.
Caption: A generalized workflow for a method robustness study.
Experimental Protocol for Evaluating Matrix Effects Using a Stable Isotope-Labeled Internal Standard
A critical aspect of robustness testing for methods analyzing biological samples is the evaluation of matrix effects. The following protocol outlines a common approach to assess the influence of the sample matrix on the analyte and the SIL-IS.
Objective: To determine if different sources of the biological matrix affect the accuracy and precision of the analytical method.
Materials:
-
Blank biological matrix from at least six different individual sources.
-
Analyte and SIL-IS stock solutions.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and SIL-IS spiked into the mobile phase or a clean reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix extracts are spiked with the analyte and SIL-IS.
-
Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and SIL-IS before the extraction process.
-
-
Analyze the Samples: Inject and analyze all three sets of samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF), IS-Normalized MF, and Recovery:
-
Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized MF: (MF of analyte) / (MF of SIL-IS)
-
Recovery (%): [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[8]
Caption: Workflow for evaluating matrix effects.
Signaling Pathways and Logical Relationships in Robust Method Development
The development of a robust analytical method is a logical progression that involves several interconnected stages. The following diagram illustrates the relationship between method development, validation, and the crucial role of robustness testing in ensuring the reliability of the final method.
Caption: Logical flow of robust analytical method development.
Conclusion
The use of stable isotope-labeled internal standards is a cornerstone of robust analytical method development, particularly for applications in regulated environments. The experimental data consistently demonstrates that SIL-ISs provide superior accuracy and precision by effectively compensating for matrix effects and procedural variability. By following detailed experimental protocols for robustness testing and understanding the logical flow of method development and validation, researchers and scientists can ensure the generation of high-quality, reliable, and defensible data, ultimately contributing to the successful advancement of drug development and scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of external calibration and isotope dilution methods for iodine determination in foods by inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative study of different ionization techniques for pyrazine analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common ionization techniques for the analysis of pyrazine (B50134) and its derivatives: Electron Ionization (EI), Chemical Ionization (CI), and Atmospheric Pressure Chemical Ionization (APCI). The information presented is collated from established analytical methodologies to assist researchers in selecting the appropriate technique for their specific application, from flavor and fragrance analysis to pharmaceutical quality control.
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant in the food, flavor, and pharmaceutical industries. Accurate and robust analytical methods are essential for their quantification and characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile pyrazines, with EI and CI being the most common ionization methods. For less volatile or thermally labile pyrazines, Liquid Chromatography-Mass Spectrometry (LC-MS), often with an APCI source, provides a powerful alternative.
Comparative Performance of Ionization Techniques
The choice of ionization technique significantly impacts the sensitivity, selectivity, and fragmentation pattern of the analysis, which in turn affects the limit of detection (LOD) and limit of quantitation (LOQ). The following table summarizes typical performance characteristics for the analysis of pyrazines using EI, CI, and APCI, based on data from various studies. It is important to note that these values are representative and can vary depending on the specific pyrazine derivative, sample matrix, and instrument conditions.
| Parameter | GC-MS with Electron Ionization (EI) | GC-MS with Chemical Ionization (CI) | LC-MS with Atmospheric Pressure Chemical Ionization (APCI) | Key Considerations |
| Principle | High-energy electrons bombard the analyte, causing extensive fragmentation. | A reagent gas is ionized, and these ions react with the analyte in a softer ionization process. | A corona discharge ionizes the solvent vapor, which then transfers protons to the analyte. | EI is a "hard" ionization technique, while CI and APCI are "soft" ionization techniques. |
| Linearity (R²) | Typically ≥ 0.99 | ≥ 0.99 | ≥ 0.99 | All three techniques can provide excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 2 - 10 ng/g[1] | Estimated to be in a similar or slightly lower range than EI for target compounds. | 50 pg/mL (for nitrogen-containing compounds)[2] | APCI often offers superior sensitivity for targeted analysis of polar and semi-polar compounds. |
| Limit of Quantitation (LOQ) | 6 - 30 ng/g[1] | 1 ng/g (for alkylpyrazines)[3][4] | 2 µg/L (for nitrogen-containing compounds)[2] | CI and APCI can offer lower LOQs due to reduced fragmentation and enhanced molecular ion abundance. |
| Precision (%RSD) | < 15% | < 10% (for alkylpyrazines)[3] | < 10% (for nitrogen-containing compounds)[2] | All techniques can achieve good precision with appropriate analytical methods. |
| Fragmentation | Extensive, provides structural information but can lead to a weak or absent molecular ion. | Minimal fragmentation, with a prominent protonated molecule or adduct ions.[3][4] | Primarily produces protonated molecules [M+H]⁺. | CI and APCI are advantageous for molecular weight determination. |
| Common Analytes | Volatile and semi-volatile pyrazines. | Volatile pyrazines where molecular ion information is critical. | A wider range of pyrazines, including less volatile and thermally labile derivatives. | APCI is well-suited for compounds that are not amenable to GC analysis. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of pyrazines using GC-MS with Electron Ionization, GC-MS with Chemical Ionization, and LC-MS with Atmospheric Pressure Chemical Ionization.
Protocol 1: GC-MS with Electron Ionization (EI) for Volatile Pyrazines in a Food Matrix
This protocol is suitable for the extraction and quantification of volatile pyrazines from solid or liquid food matrices using headspace solid-phase microextraction (HS-SPME).[1]
1. Sample Preparation (HS-SPME):
-
Weigh 3-5 g of the homogenized sample (e.g., ground coffee, cocoa powder) into a 20 mL headspace vial.
-
Add an appropriate internal standard solution (e.g., deuterated pyrazine) for accurate quantification.
-
Seal the vial and equilibrate at 60-80°C for 10-30 minutes to allow volatile pyrazines to partition into the headspace.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20-40 minutes.
-
Desorb the extracted analytes in the GC injector at 250°C for 5 minutes in splitless mode.
2. GC-MS (EI) Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: DB-WAX or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 40-50°C (hold for 2-5 minutes), ramp at 3-5°C/min to 230-250°C.
-
Mass Spectrometer: Agilent 5977 or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 35-350.
Protocol 2: GC-MS with Chemical Ionization (CI) for Alkylpyrazines
This protocol is adapted for the analysis of volatile alkylpyrazines where enhanced molecular ion detection is desired.[3][4]
1. Sample Preparation:
-
Sample preparation can be performed using HS-SPME as described in Protocol 1 or via liquid-liquid extraction with a suitable solvent like dichloromethane.
2. GC-MS (CI) Instrumentation and Conditions:
-
Gas Chromatograph: Same as Protocol 1.
-
Column: DB-WAX column is often preferred to separate alkylpyrazines from matrix interferences.[3][4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C (hold for 2 minutes), ramp at 10°C/min to 200°C (hold for 5 minutes).
-
Mass Spectrometer: Equipped with a CI source.
-
Ionization Mode: Chemical Ionization (CI).
-
Reagent Gas: Methane at a pressure of 2.0 x 10⁻⁴ Torr.
-
Ion Source Temperature: 200°C.
-
Mass Scan Range: m/z 50-250.
-
Data Acquisition: Monitor for the protonated molecule [M+H]⁺ and adduct ions (e.g., [M+C₂H₅]⁺, [M+C₃H₅]⁺).[3]
Protocol 3: LC-MS/MS with Atmospheric Pressure Chemical Ionization (APCI) for Pyrazine Derivatives
This protocol is suitable for the analysis of a broader range of pyrazine derivatives, including those that are less volatile or thermally unstable. The parameters are based on methods for other nitrogen-containing heterocyclic compounds.[5]
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Add an appropriate internal standard.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS (APCI) Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or similar.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, and then re-equilibrate. The specific gradient profile should be optimized for the target analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Corona Needle Current: 4 µA.[5]
-
Ion Source Temperature: 300°C.[5]
-
Nebulizer Gas Pressure: 50 psi.[5]
-
Drying Gas Flow: 5 L/min.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for each pyrazine.
Visualizations
General Workflow for Pyrazine Analysis
The following diagram illustrates a typical experimental workflow for the analysis of pyrazines, from sample preparation to data analysis.
Caption: A general experimental workflow for pyrazine analysis.
Logical Relationship of Ionization Techniques
This diagram illustrates the logical relationship between the sample introduction method and the choice of ionization technique for pyrazine analysis.
Caption: Selection of ionization technique based on pyrazine properties.
References
The Gold Standard for Pyrazine Quantification: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of pyrazine (B50134) compounds, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of internal standards, with a focus on the industry-recognized "gold standard"—deuterated pyrazines—supported by experimental data and detailed protocols.
Pyrazines are a class of volatile and semi-volatile nitrogen-containing heterocyclic compounds that are significant in the food, flavor, and pharmaceutical industries.[1] Their accurate quantification is essential for quality control, flavor profiling, and safety assessment. The use of an internal standard (IS) is a widely accepted practice in analytical chemistry to correct for the loss of analyte during sample preparation and for variations in instrument response.[2] An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and well-resolved chromatographically.[2]
Deuterated Pyrazines: The Superior Choice
In the realm of pyrazine analysis, particularly when using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated pyrazines are considered the "gold standard" for internal standards.[2] This is due to their unique properties that lead to more accurate and precise quantification through a technique known as Stable Isotope Dilution Analysis (SIDA).[3]
The core advantages of using a deuterated internal standard include:
-
Similar Physicochemical Properties: Deuterated standards are chemically almost identical to their non-deuterated counterparts. This means they behave similarly during extraction, derivatization, and chromatography, effectively compensating for matrix effects and analyte loss during sample preparation.[2][4]
-
Co-elution with the Analyte: They typically elute very close to the target pyrazine, which is crucial for compensating for matrix effects that can vary across a chromatographic run.[2]
-
Distinct Mass Spectrometry Signal: Despite their chemical similarity, they are easily distinguished from the native analyte by their difference in mass-to-charge ratio (m/z) in the mass spectrometer.[2]
The use of deuterated analogues as internal standards has been shown to significantly improve the accuracy and precision of quantitative methods, especially in complex matrices. For instance, in the analysis of pesticides and mycotoxins in various cannabis matrices, the use of deuterated internal standards reduced the relative standard deviation (RSD) to under 20% and brought accuracy to within 25%, whereas analyses without them showed much larger variations.[5]
Alternatives to Deuterated Standards
While deuterated standards are ideal, their availability and cost can sometimes be a limiting factor.[6] In such cases, structural analogues—compounds with a similar chemical structure to the analyte—can be used as an alternative. However, it is crucial to recognize that these alternatives may not compensate for matrix effects and sample preparation variability as effectively as their deuterated counterparts.[6][7]
Another approach is the use of a compound from a different chemical class that has similar chromatographic behavior and is not present in the sample. For example, pyrimidine (B1678525) has been used as an internal standard for the quantification of 2-methylpyrazine (B48319) and 2,5-dimethylpyrazine.[8]
Quantitative Performance Comparison
The following tables summarize the performance of deuterated and non-deuterated internal standards for pyrazine quantification based on data from various studies.
Table 1: Performance of Deuterated Internal Standards for Pyrazine Quantification
| Analyte | Internal Standard | Matrix | Method | Recovery (%) | Linearity (R²) | RSD (%) | Reference |
| 12 Alkylpyrazines | Deuterated analogues | Coffee | SIDA-GC-MS | Not specified | Not specified | Not specified | [3][9] |
| Methoxypyrazines | Deuterated analogues | Wine | SIDA-GC-MS | 71-87 | Not specified | <21 | [10] |
| 2-Methylpyrazine | [²H₆]-2-methyl-pyrazine | Flavor-enhanced oils | MHS-SPME-arrow-GCMS | 91.6-109.2 | Not specified | <16 | [11] |
| Pyrazines | Deuterated pyrazine | Perilla seed oils | HS-SPME-GC-MS² | 94.6-107.92 | Not specified | <9.76 | [12] |
Table 2: Performance of Non-Deuterated Internal Standards for Pyrazine Quantification
| Analyte | Internal Standard | Matrix | Method | Recovery (%) | Linearity (R²) | RSD (%) | Reference |
| 16 Pyrazines | 2-Propylpyrazine | Soy Sauce Aroma Type Baijiu | UPLC-MS/MS | 84.36-103.92 | ≥0.99 | ≤6.36 | [13] |
| 12 Pyrazines | Not specified | Sauce-flavor Baijiu | UPLC-MS/MS | 80.6-108.7 | >0.99 | 0.67-2.72 (intra-day) | [14] |
| 2-Methylpyrazine, 2,5-Dimethylpyrazine | Pyrimidine | Hydrophilic solid model system | GC | >80 (for two extractions) | Linear from 0-1000 ppm | Not specified | [8] |
Decision Pathway for Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a logical workflow for this process.
Caption: Decision workflow for selecting an internal standard for pyrazine quantification.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a quantitative pyrazine analysis. Below are representative protocols for different matrices and analytical techniques.
Protocol 1: Analysis of Pyrazines in Coffee by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the extraction and quantification of volatile pyrazines in coffee samples.[15]
-
Sample Preparation:
-
Weigh 2 g of ground coffee into a 20 mL headspace vial.
-
Add a known amount of the deuterated internal standard solution.
-
Seal the vial with a PTFE/silicone septum and an aluminum cap.
-
-
HS-SPME Procedure:
-
Equilibrate the sample at 60°C for 15 minutes.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes.
-
-
GC-MS Analysis:
-
Injector: Splitless mode at 250°C.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min (hold for 5 min).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
-
Data Analysis:
-
Identify pyrazines by comparing their mass spectra and retention times with those of authentic standards.
-
Quantify the identified pyrazines by constructing a calibration curve using the peak area ratios of the analytes to the internal standard.
-
Protocol 2: Analysis of Pyrazines in Soy Sauce Aroma Type Baijiu by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is tailored for the analysis of a range of pyrazines in a liquid matrix.[15]
-
Sample Preparation:
-
Dilute the Baijiu sample with ultrapure water.
-
Add a known amount of the internal standard solution (e.g., 2-propylpyrazine).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
UPLC-MS/MS Analysis:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for each pyrazine.
-
Protocol 3: Analysis of Pyrazines in Meat by Liquid-Liquid Extraction (LLE) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for extracting pyrazines from complex matrices like cooked meat.[16]
-
Sample Preparation:
-
Homogenize a known weight of the cooked meat sample.
-
Mix the homogenized sample with a specific volume of a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Add a known amount of the internal standard.
-
-
Liquid-Liquid Extraction:
-
Vigorously shake or vortex the mixture to ensure efficient extraction.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Collect the organic layer. Repeat the extraction for maximum recovery.
-
-
Concentration and Clean-up:
-
Concentrate the combined organic extracts under a gentle stream of nitrogen.
-
If necessary, perform a clean-up step using solid-phase extraction (SPE).
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system. The GC-MS conditions are similar to those described in Protocol 1, with potential adjustments to the temperature program based on the target pyrazines.
-
Conclusion
The choice of internal standard is a foundational element in developing robust and reliable methods for pyrazine quantification. The scientific literature and experimental data strongly support the use of deuterated pyrazines as the "gold standard" due to their ability to accurately correct for analytical variability, particularly in complex matrices. While alternative internal standards can be employed, they require more extensive validation to ensure they adequately compensate for matrix effects and other sources of error. By carefully considering the principles outlined in this guide and selecting the appropriate internal standard and analytical methodology, researchers can achieve high-quality, reproducible data in their pyrazine quantification studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. lcms.cz [lcms.cz]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of 12 pyrazine compounds in sauce-flavor Baijiu of different aging years by UPLC-MS/MS [agris.fao.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validating Quantification: A Comparative Guide Using a Certified Reference Material
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative measurements are paramount. Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose.[1] Using a Certified Reference Material (CRM) is a cornerstone of this process, providing a benchmark with a known, traceable value to assess the performance of analytical techniques.[1][2] This guide offers a comparative overview of two common analytical methods, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for protein quantification, using the well-characterized NISTMAb RM 8671 as a reference standard.
Data Presentation: Comparison of Analytical Methods
The choice of an analytical method depends on factors such as the required sensitivity, specificity, and the complexity of the sample matrix.[3] The following table summarizes the performance characteristics of HPLC with Ultraviolet detection (HPLC-UV) and LC-MS/MS for the quantification of a monoclonal antibody, validated against a CRM like NISTMAb RM 8671.[4][5][6][7][8]
| Performance Parameter | HPLC-UV | LC-MS/MS | Certified Reference Material (NISTMAb RM 8671) |
| Principle | Separation based on physicochemical properties (e.g., size, charge), detection by UV absorbance. | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.[3] | A well-characterized humanized IgG1κ monoclonal antibody intended for evaluating the performance of analytical methods.[8] |
| Linearity (r²) | >0.99[9] | >0.999 | Not Applicable |
| Accuracy (% Recovery) | 95-105% | 95-105% | Not Applicable |
| Precision (%RSD) | < 5% | < 5% | Not Applicable |
| Limit of Detection (LOD) | ~5.1 ng/mL[9] | ~1.6 ng/mL[9] | Not Applicable |
| Limit of Quantification (LOQ) | ~10 µg/L | <1 µg/L | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the quantification of a monoclonal antibody (mAb) using LC-MS/MS and validated with the NISTMAb RM 8671.
Objective: To accurately quantify the concentration of a target mAb in a sample matrix by comparing the results against the NISTMAb RM 8671.
Materials:
-
Target monoclonal antibody sample
-
NISTMAb RM 8671 (Certified Reference Material)[8]
-
Urea (B33335), Dithiothreitol (DTT), Iodoacetamide (IAM)
-
Trypsin (sequencing grade)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole mass spectrometer)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of NISTMAb RM 8671 at a known concentration (e.g., 1 mg/mL) in a suitable buffer.
-
Generate a calibration curve by performing serial dilutions of the stock solution to cover the expected concentration range of the target mAb.
-
-
Sample Preparation (Bottom-Up Proteomics Approach):
-
Denaturation and Reduction: To an aliquot of the sample and each calibration standard, add urea to a final concentration of 8 M and DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Add IAM to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the samples to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the digested samples onto a C18 reverse-phase column. Use a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) to separate the peptides.
-
Mass Spectrometry: Operate the mass spectrometer in a positive ion mode. Select 2-3 unique, proteotypic peptides from the mAb for quantification. For each peptide, monitor at least 2-3 specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Integrate the peak areas of the selected transitions for each proteotypic peptide in both the samples and the calibration standards.
-
Construct a calibration curve by plotting the peak area against the known concentrations of the NISTMAb RM 8671 standards.
-
Determine the concentration of the target mAb in the samples by interpolating their peak areas on the calibration curve.
-
Validation: Assess the accuracy of the measurement by comparing the determined concentration of a control sample (prepared from the CRM) to its certified value. The recovery should be within an acceptable range (e.g., 95-105%). Evaluate precision by calculating the relative standard deviation (%RSD) of replicate measurements, which should typically be <5%.
-
Mandatory Visualizations
Visual representations of workflows and biological pathways are essential for clear communication.
Caption: Workflow for analytical method validation using a Certified Reference Material.
Quantitative proteomics is a powerful tool for elucidating cellular signaling pathways, which are often dysregulated in disease and are common targets for drug development.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Proteomics-Based Methods for Protein Quantification | NIST [nist.gov]
- 3. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 4. NIST Monoclonal Antibody Reference Material 8671 | NIST [nist.gov]
- 5. NISTmAb - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. agilent.com [agilent.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25 (OH) D3 Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of HS-SPME with other extraction techniques for pyrazines
HS-SPME for Pyrazine (B50134) Analysis: A Comparative Guide
An objective comparison of Headspace Solid-Phase Microextraction (HS-SPME) with alternative extraction techniques for the analysis of pyrazines, complete with supporting experimental data and detailed methodologies.
Pyrazines are a crucial class of volatile aromatic compounds that contribute significantly to the flavor profiles of a wide range of food and beverage products, including coffee, cocoa, and baked goods. The accurate and reliable quantification of these compounds is essential for quality control, product development, and sensory analysis. This guide provides a comparative overview of Headspace Solid-Phase Microextraction (HS-SPME) and other common extraction techniques used for pyrazine analysis, drawing upon published experimental data to assist researchers in selecting the most suitable method for their applications.
Overview of Extraction Techniques
Effective extraction of pyrazines from complex matrices is a critical first step in their analysis. Besides HS-SPME, other commonly employed techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Stir Bar Sorptive Extraction (SBSE). The choice of method can significantly impact the accuracy, precision, and sensitivity of the results.
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample. Volatile and semi-volatile compounds, like pyrazines, are adsorbed onto the fiber and then thermally desorbed into a gas chromatograph for analysis.[1] This technique is known for its simplicity, speed, and sensitivity.[2][3]
-
Liquid-Liquid Extraction (LLE): A conventional method that involves partitioning pyrazines between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1] While a well-established technique, it can be time-consuming and labor-intensive, and may lead to the loss of target compounds.[2][4]
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively adsorb pyrazines from a liquid sample, which are then eluted with a suitable solvent.[1]
-
Stir Bar Sorptive Extraction (SBSE): In this method, a magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) is used to extract analytes from a liquid sample. It offers a larger sorbent volume compared to SPME, potentially leading to higher extraction efficiency for certain compounds.[5]
Quantitative Performance Comparison
The following table summarizes the quantitative performance of HS-SPME in comparison to other techniques for the analysis of pyrazines, based on data from various studies.
| Parameter | HS-SPME | LLE | SBSE | Reference |
| Limit of Detection (LOD) | 0.07–22.22 ng/g | Not explicitly stated, but generally higher than HS-SPME | Not explicitly stated, but showed high trapping efficiency | [2][6] |
| Limit of Quantitation (LOQ) | 0.005–0.04 µg/mL; 6–180 ng/g | Not explicitly stated | Not explicitly stated | [7] |
| Recovery (%) | 91.6–109.2% | Adequate recoveries (around 80% for two extractions, >90% for three) | Not explicitly stated, but showed high trapping efficiency | [7][8][9] |
| Relative Standard Deviation (RSD %) | Intra-day: < 9.49%; Inter-day: < 9.76% | Not explicitly stated | Lower CV compared to HSSE and DHS | [2][6] |
| Advantages | Solvent-free, simple, fast, sensitive, easily automated | Well-established | High extraction efficiency for a broad range of volatiles | [2][3][10] |
| Disadvantages | Fiber fragility, potential for competitive adsorption | Time-consuming, labor-intensive, potential for analyte loss | Longer extraction times, potential for matrix effects | [2][4] |
Studies have shown that for pyrazine analysis, both SBSE and SPME are highly effective trapping techniques.[5] In some cases, SBSE has demonstrated a more comprehensive extraction profile for a broader range of volatile compounds, including pyrazines.[5] However, HS-SPME offers significant advantages in terms of speed, ease of use, and automation, making it a widely adopted method.[10]
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol outlines a general procedure for the analysis of pyrazines in a food matrix using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Homogenize solid samples (e.g., roasted peanuts) to a fine powder. Use liquid samples (e.g., coffee) directly or after appropriate dilution.[11]
-
Weigh a specific amount of the homogenized sample (typically 1-5 g) or pipette a specific volume of the liquid sample into a headspace vial.[11]
-
Add a known amount of an internal standard for accurate quantification.[11]
-
Seal the vial with a PTFE/silicone septum.[11]
2. HS-SPME Procedure:
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow volatiles to partition into the headspace.[1]
-
Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific extraction time (e.g., 30 minutes).[1]
3. GC-MS Analysis:
-
Retract the SPME fiber and insert it into the heated injector of the GC, operating in splitless mode (e.g., at 250°C).[1]
-
Separate the desorbed pyrazines on a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Program the oven temperature, for example, starting at 40°C (hold for 2 min), then ramping to 240°C at 5°C/min (hold for 5 min).[1]
-
Use Helium as the carrier gas at a constant flow of 1 mL/min.[1]
-
Detect and identify the pyrazines using a mass spectrometer operating in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40 to 300.[1]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol describes a general LLE procedure for extracting pyrazines from a complex matrix like cooked meat.[11]
1. Sample Preparation:
-
Homogenize a known weight of the sample.[11]
-
Mix the homogenized sample with a specific volume of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).[11]
-
Add a known amount of an internal standard.[11]
2. Liquid-Liquid Extraction:
-
Vigorously shake or vortex the mixture for a defined period to ensure efficient extraction of the pyrazines into the organic solvent.[11]
-
Centrifuge the mixture to separate the organic and aqueous layers.[11]
-
Carefully collect the organic layer containing the pyrazines.[11]
-
The extraction process may need to be repeated multiple times with fresh solvent to achieve high recovery.[4]
3. Analysis:
-
The collected organic extract can then be concentrated and analyzed by GC-MS using similar conditions as described for the HS-SPME method.
Visualizing the Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for HS-SPME and LLE.
Caption: HS-SPME workflow for pyrazine analysis.
Caption: LLE workflow for pyrazine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-Phase Microextraction (SPME) of Pyrazines in Model Reaction Systems [periodicos.capes.gov.br]
- 4. academic.oup.com [academic.oup.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2-Ethyl-3,5-dimethylpyrazine-13C2: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Ethyl-3,5-dimethylpyrazine-13C2, tailored for researchers, scientists, and drug development professionals. The following procedures ensure the safe handling and disposal of this compound in a laboratory setting.
Key Safety Considerations:
2-Ethyl-3,5-dimethylpyrazine is a combustible liquid that is harmful if swallowed and can cause skin and serious eye irritation.[1] The presence of the stable isotope ¹³C does not alter the chemical hazards of the molecule.[1][] Therefore, the disposal procedure for the ¹³C₂ labeled version is the same as for the unlabeled compound.[1][]
Quantitative Data Summary:
The following table summarizes key quantitative safety data for 2-Ethyl-3,5-dimethylpyrazine.
| Property | Value | Source |
| Flash Point | 66 °C / 150.8 °F | [3] |
| Boiling Point | 182 °C / 359.6 °F | [3] |
| Specific Gravity | 0.96 g/cm³ | [3] |
| Acute Oral Toxicity (LD50) | 460 mg/kg (rat) | [4] |
Experimental Protocol: Spill Management
In the event of a spill, follow these steps:
-
Immediate Action: Evacuate all non-essential personnel from the spill area. Remove all sources of ignition.[3]
-
Ventilation: Ensure the area is well-ventilated.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[5] Do not use combustible materials like sawdust for cleanup of the neat liquid.
-
Collection: Collect the absorbed material and contaminated items into a dedicated, labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.[3] All cleaning materials should also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure:
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[3] Adherence to local, regional, and national regulations is mandatory.[5]
-
Waste Identification and Segregation:
-
Characterize the waste: Determine if it is pure this compound, a solution, or mixed with other chemicals.
-
Segregate pyrazine (B50134) waste from other chemical waste streams to prevent reactions with incompatible materials, such as strong oxidizing agents.[3]
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms.
-
-
Storage:
-
Disposal:
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Ethyl-3,5-dimethylpyrazine-13C2
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure personal safety and experimental integrity. This guide provides detailed procedural information for the safe handling and disposal of 2-Ethyl-3,5-dimethylpyrazine-13C2.
Chemical Identity and Hazards:
The primary hazards associated with the unlabeled compound, and therefore the isotopically labeled version, include:
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield is recommended when there is a significant splash hazard.[7][8] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[7][9] Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination.[9] |
| Respiratory Protection | N95 Dust Mask or Half-mask Respirator | A dust mask should be used to prevent inhalation of powdered compound. For procedures that may generate aerosols, a half-mask respirator is advised.[9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for safe handling.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[9]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required Personal Protective Equipment (PPE) as detailed in the table above.
2. Handling the Compound:
-
When weighing the solid, do so within a fume hood to contain any airborne particles.[9]
-
Avoid the creation of dust. Use a spatula to handle the powder and avoid pouring it from a height.[9]
-
If working with the liquid form, conduct all manipulations within a fume hood to minimize inhalation of vapors.[7]
-
Keep the container tightly closed when not in use.[7]
3. In Case of a Spill:
-
Alert others in the immediate vicinity.
-
For minor spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[7]
-
Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[8]
-
If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's environmental health and safety department.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Chemical Waste | Dispose of unused compound and any solutions containing it as hazardous chemical waste.[9] Follow all local, state, and federal regulations. Do not pour down the drain.[9] |
| Contaminated Materials | Any materials used to clean up spills, as well as disposable PPE (such as gloves), should be placed in a sealed bag and disposed of as hazardous waste.[9] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. synerzine.com [synerzine.com]
- 4. cpachem.com [cpachem.com]
- 5. prod.adv-bio.com [prod.adv-bio.com]
- 6. Gas detectors and respiratory protection equipments C4H4N2 (pyrazine), CAS number 290-37-9 [en.gazfinder.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
